Myristyl sulfate
Description
Sodium Tetradecyl Sulfate is only found in individuals that have used or taken this drug. It is an anionic surface-active agent used for its wetting properties in industry and used in medicine as an irritant and sclerosing agent for hemorrhoids and varicose veins. Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.
Properties
CAS No. |
4754-44-3 |
|---|---|
Molecular Formula |
C14H30O4S |
Molecular Weight |
294.45 g/mol |
IUPAC Name |
tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
URLJMZWTXZTZRR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O |
Other CAS No. |
4754-44-3 1191-50-0 |
physical_description |
Solid |
solubility |
2.62e-03 g/L |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Myristyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of myristyl sulfate and its corresponding sodium salt, sodium this compound. An anionic surfactant, this compound finds significant applications ranging from a wetting agent in industrial processes to a potent sclerosing agent in medicine.[1][2][3] This document collates essential quantitative data, details key experimental protocols for its characterization, and illustrates its mechanism of action for professionals in research and drug development.
Section 1: Chemical Identification and Core Properties
This compound is the common name for tetradecyl hydrogen sulfate, a C14 alkyl sulfate.[4] It is most frequently utilized as its sodium salt, sodium this compound (also known as sodium tetradecyl sulfate or STS), which is a white, water-soluble solid.[3]
Chemical Identifiers
The following table summarizes the key identifiers for this compound and its sodium salt, which are often used interchangeably in literature.
| Identifier | This compound (Acid Form) | Sodium this compound (Sodium Salt) |
| IUPAC Name | tetradecyl hydrogen sulfate[4] | sodium tetradecyl sulfate[2] |
| Synonyms | Tetradecyl sulfate, 1-Tetradecanol hydrogen sulfate[4] | Sodium tetradecyl sulfate (STS), Tesapon K 14[2][5] |
| CAS Number | 4754-44-3 | 1191-50-0[2][6][7] |
| Molecular Formula | C₁₄H₃₀O₄S | C₁₄H₂₉NaO₄S[2][8] |
| InChIKey | URLJMZWTXZTZRR-UHFFFAOYSA-N[4][9] | UPUIQOIQVMNQAP-UHFFFAOYSA-M[7][10] |
Core Chemical Properties
The fundamental chemical properties are detailed below.
| Property | This compound (Acid Form) | Sodium this compound (Sodium Salt) |
| Molecular Weight | 294.45 g/mol [4] | 316.43 g/mol [2][8] |
| Percent Composition | C: 57.11%, H: 10.27%, O: 21.74%, S: 10.89% | C: 53.14%, H: 9.24%, Na: 7.27%, O: 20.22%, S: 10.13%[1] |
Synthesis: Sodium this compound is typically synthesized by treating tetradecyl alcohol (myristyl alcohol) with sulfur trioxide. The resulting pyrosulfuric acid is then neutralized with sodium hydroxide to produce the final salt.[3]
Section 2: Physical and Physicochemical Properties
The physical state and behavior of this compound in various media are critical for its application.
| Property | Value / Description |
| Physical Description | White, waxy solid[1][8] |
| Solubility | Sodium Salt: Soluble in water, alcohol, and ether.[1] Also soluble in DMSO at 65 mg/mL.[11] Acid Form: Very low water solubility (0.00262 g/L).[4] |
| pH | 6.5 - 9.0 (for a 5% aqueous solution of the sodium salt)[1] |
| LogP | 3.64[7] |
| Critical Micelle Concentration (CMC) | 0.904 mM to 2.1 mM in water.[12][13] |
Surface Tension
As a surfactant, sodium this compound significantly reduces the surface tension of water. The table below presents the surface tension of aqueous solutions at various concentrations.
| Concentration (% w/w) | Surface Tension (dynes/cm) at 25°C |
| 0.05 | 56.5[1] |
| 0.10 | 52.0[1] |
| 0.20 | 47.0[1] |
| 0.50 | 40.0[1] |
| 1.00 | 35.0[1] |
Section 3: Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures. This section details methodologies for determining two key physicochemical properties.
Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is highly suitable for ionic surfactants like sodium this compound. It relies on the change in the conductivity of a solution as surfactant monomers aggregate to form micelles.
Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it behaves like a strong electrolyte.[14] Above the CMC, while conductivity still increases with concentration, the slope of the line decreases. This is because the newly formed micelles are larger and have a lower molar conductivity than the individual ions. The CMC is identified as the concentration at the intersection of these two linear portions of the plot.[14]
Materials and Equipment:
-
Sodium this compound
-
Deionized water
-
Conductivity meter with an electrode
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath (to maintain 25°C)
Procedure:
-
Prepare a stock solution of sodium this compound (e.g., 10-12 mM) in deionized water.
-
Place a known volume of deionized water into a beaker equipped with a magnetic stir bar and place it in the water bath set to 25°C.
-
Immerse the conductivity electrode into the water and allow the temperature to equilibrate.
-
Record the initial conductivity of the water.
-
Make sequential additions of the stock surfactant solution to the beaker using a micropipette.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue this process until the surfactant concentration is well above the expected CMC.
Data Analysis:
-
Calculate the final concentration of the surfactant after each addition.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
Identify the two linear regions of the plot (pre-micellar and post-micellar).
-
Perform a linear regression for each region to obtain two equations.
-
The CMC is the concentration at which the two lines intersect.
Caption: Workflow for CMC determination by conductometry.
Protocol: Measurement of Surface Tension using the Wilhelmy Plate Method
This is a classic and reliable method for determining the static surface tension of liquids and surfactant solutions.
Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate that is brought into contact with the liquid interface.[15][16] This force, which includes both gravitational and surface tension components, is measured by a high-precision balance (tensiometer). The surface tension can be calculated directly from the measured force at the point of contact, given the wetted perimeter of the plate.[15]
Materials and Equipment:
-
Surface tensiometer with a Wilhelmy plate attachment (platinum)
-
Solutions of sodium this compound at various concentrations
-
High-purity solvent (e.g., deionized water)
-
Glass sample vessel
-
Cleaning supplies for the platinum plate (e.g., ethanol, distilled water, Bunsen burner for flame annealing)
Procedure:
-
Thoroughly clean the platinum plate. This is a critical step and typically involves rinsing with solvent and then flame-annealing to burn off any organic residues.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution to be measured in the sample vessel and position it on the instrument's platform.
-
Hang the cleaned plate from the balance hook.
-
Slowly raise the sample platform until the liquid surface makes contact with the bottom edge of the plate.
-
The instrument software will automatically detect the surface and record the force. The measurement should be taken at equilibrium, allowing time for surfactant molecules to adsorb to the air-liquid interface.
-
The surface tension is calculated by the software.
-
Repeat the measurement for each concentration to generate a surface tension isotherm (a plot of surface tension vs. log of concentration).
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. Below the CMC, the surface tension decreases linearly. Above the CMC, the surface tension remains relatively constant.[12] The concentration at the inflection point of this curve corresponds to the CMC.
Caption: Workflow for surface tension measurement.
Section 4: Applications in Drug Development - Sclerotherapy
Sodium this compound (marketed as Sotradecol and Fibro-Vein) is widely used as a sclerosing agent for the treatment of varicose veins.[3][8] Its efficacy stems from its detergent properties and its targeted toxicity towards endothelial cells.
Mechanism of Action: As an anionic surfactant, sodium this compound acts as a detergent on the lipid components of the endothelial cell membranes lining the blood vessel.[3] This interaction disrupts the cell membrane, leading to rapid destruction of the endothelial lining. The exposure of the underlying subendothelial tissue is highly thrombogenic, triggering an inflammatory response and the formation of a thrombus (blood clot).[4][8] Over time, this thrombus is replaced by fibrous tissue, leading to the permanent occlusion and sclerosis of the treated vein.[8]
Caption: Mechanism of action in sclerotherapy.
Section 5: Safety and Handling
According to the OSHA Hazard Communication Standard, sodium this compound is considered hazardous.[6]
-
Hazards: Causes skin irritation and serious eye irritation.[2][6] May cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place. The material is hygroscopic.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
References
- 1. Sodium Tetradecyl Sulfate [drugfuture.com]
- 2. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. fishersci.com [fishersci.com]
- 7. Sodium this compound | SIELC Technologies [sielc.com]
- 8. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Sodium Tetradecyl Sulfate | TargetMol [targetmol.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. commons.erau.edu [commons.erau.edu]
- 16. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Synthesis and Purification of Myristyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of myristyl sulfate, an anionic surfactant with significant applications in research and industry. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key workflows to aid in the practical application of these methods.
Synthesis of this compound
The synthesis of this compound, also known as sodium tetradecyl sulfate, primarily involves the sulfation of myristyl alcohol (1-tetradecanol) followed by neutralization. The choice of sulfating agent is critical and influences the reaction conditions, yield, and impurity profile of the final product. Two common methods are detailed below.
Sulfation using a Sulfur Trioxide-Pyridine Complex
This method is widely employed due to its relatively mild reaction conditions and reduced charring compared to other sulfating agents. The sulfur trioxide-pyridine complex is a stable and easily handled source of sulfur trioxide.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve myristyl alcohol in a suitable anhydrous solvent such as pyridine or a chlorinated solvent like dichloromethane.
-
Sulfation: Cool the solution to 0-5 °C in an ice bath. Slowly add the sulfur trioxide-pyridine complex portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C. The molar ratio of myristyl alcohol to the SO3-pyridine complex is typically 1:1.05 to 1:1.2.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion, cool the reaction mixture again to 0-5 °C. Slowly add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) dropwise with vigorous stirring to neutralize the resulting myristyl sulfuric acid. Monitor the pH and adjust to approximately 7-8.[1][2]
-
Isolation of Crude Product: The crude sodium this compound will precipitate from the solution. The solid can be collected by filtration and washed with a cold solvent such as acetone or ethanol to remove unreacted starting materials and by-products.
Logical Relationship of the Synthesis Process:
Sulfation using Chlorosulfonic Acid
Chlorosulfonic acid is a highly reactive sulfating agent that can provide high yields. However, it requires careful handling due to its corrosive nature and the evolution of hydrogen chloride gas during the reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for efficient stirring and gas evolution (e.g., connected to a scrubber), place myristyl alcohol. An inert solvent can be used but is not always necessary.
-
Sulfation: Cool the myristyl alcohol to 25-30 °C. Add chlorosulfonic acid dropwise with vigorous stirring. The molar ratio of myristyl alcohol to chlorosulfonic acid is typically 1:1. The temperature should be carefully controlled to prevent excessive side reactions.
-
Degassing: After the addition is complete, the reaction mixture is typically held for a period to allow for the completion of the reaction and the removal of dissolved hydrogen chloride gas.
-
Neutralization: The resulting myristyl sulfuric acid is then neutralized by the controlled addition of an aqueous solution of sodium hydroxide to a pH of 7-8.[3]
-
Work-up: The crude product is then isolated, often by precipitation and filtration.
Purification of this compound
The crude sodium this compound obtained from the synthesis contains impurities such as unreacted myristyl alcohol, inorganic salts (e.g., sodium sulfate), and other by-products. Several methods can be employed for its purification.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[4]
Experimental Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of sodium this compound. The crude product is more soluble in hot ethanol-water and less soluble in the cold mixture.
-
Dissolution: Dissolve the crude sodium this compound in a minimum amount of the hot ethanol-water solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.[5]
Purification by Freeze-Drying
A patented method describes the purification of sodium tetradecyl sulfate by freeze-drying, which can yield a specific crystalline form.[6][7]
Experimental Protocol:
-
Solution Preparation: Dissolve the crude sodium tetradecyl sulfate in purified water (e.g., 20g in 180g of water) with stirring at room temperature.[7]
-
Ethanol Addition: Add ethanol to the aqueous solution (e.g., 10g of ethanol) and stir until uniform.[7]
-
Filtration: Filter the solution under reduced pressure through a microporous membrane (e.g., 0.45 µm).[7]
-
Freeze-Drying: Pour the filtrate into a suitable container and freeze-dry the solution (e.g., at -5°C for 37 hours).[7]
Experimental Workflow for Purification:
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and purification of this compound and related long-chain alkyl sulfates.
Table 1: Synthesis of Sodium this compound via SO3-DMF Complex
| Parameter | Value | Reference |
| Reactants | Myristyl alcohol, SO3-DMF complex | [8][9] |
| Neutralizing Agent | NaOH (35%, 40%, 45% solutions) | [9] |
| Reaction Temperature | 70 °C (sulfation) | [8] |
| Reaction Time | 2 hours (sulfation) | [8] |
| Yield | 25.88% (with 35% NaOH) | [9] |
| 37.75% (with 40% NaOH) | [9] | |
| 46.72% (with 45% NaOH) | [9] |
Table 2: Purification of Sodium Tetradecyl Sulfate by Freeze-Drying
| Parameter | Value | Reference |
| Starting Material | 20g Sodium Tetradecyl Sulfate | [7] |
| Solvent 1 | 180g Purified Water | [7] |
| Solvent 2 | 10g Ethanol | [7] |
| Freeze-Drying Temp. | -5 °C | [7] |
| Freeze-Drying Time | 37 hours | [7] |
| Purity (HPLC) | High (specific value not stated) | [6] |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of sodium this compound and for its preparative purification.
Analytical HPLC Method:
A reverse-phase HPLC method can be employed for the analysis of sodium this compound.[10]
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid is a common mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[10]
-
Detection: UV detection is typically used.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these methods based on their specific requirements for yield, purity, and scale.
References
- 1. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 2. laballey.com [laballey.com]
- 3. US1968794A - Process of making sulphuric reaction products of aliphatic alcohols - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN106336364A - Sodium tetradecyl sulfate crystal form and preparation method, application and pharmaceutical composition containing sodium tetradecyl sulfate crystal form - Google Patents [patents.google.com]
- 7. Sodium tetradecyl sulfate crystal form and preparation method, application and pharmaceutical composition containing sodium tetradecyl sulfate crystal form - Eureka | Patsnap [eureka.patsnap.com]
- 8. Sulfasi Miristil Alkohol dengan Menggunakan Kompleks SO3-DMF Pada Variasi Waktu Pembentukan Kompleks [repositori.usu.ac.id]
- 9. Sulfasi Miristil Alkohol dengan Menggunakan Kompleks SO3-DMF pada Variasi Konsentrasi NaOH [repositori.usu.ac.id]
- 10. Sodium this compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Mechanism of Action of Myristyl Sulfate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract: Myristyl sulfate, predominantly utilized as its sodium salt (sodium this compound or sodium tetradecyl sulfate), is an anionic surfactant with significant applications in both the cosmetics industry as a cleansing agent and in medicine as a sclerosing agent.[1][2] Its biological effects are primarily dictated by its amphipathic nature, which facilitates its interaction with and disruption of cellular structures, particularly lipid membranes and proteins. This technical guide elucidates the core mechanisms of action of this compound in biological systems, drawing from direct studies and well-established principles of surfactant biochemistry, with comparative data from the closely related molecule, sodium lauryl sulfate (SLS), to fill existing knowledge gaps.
Core Mechanism: Interaction with the Cell Membrane
The primary mode of action for this compound at the cellular level is its interaction with the plasma membrane. As a surfactant, the this compound molecule possesses a hydrophobic 14-carbon tail and a hydrophilic sulfate headgroup. This structure allows it to readily interact with the phospholipid bilayer of cell membranes.[3]
The interaction is concentration-dependent:
-
At low concentrations: this compound monomers can insert into the lipid bilayer, which disrupts the normal packing of phospholipids. This increases the fluidity and permeability of the membrane.[4][5]
-
At concentrations at or above the Critical Micelle Concentration (CMC): The surfactant molecules aggregate to form micelles, which can solubilize the membrane lipids and integral membrane proteins, leading to complete membrane disruption and cell lysis.[3][6] This lytic effect is the basis of its action as a sclerosing agent.[3]
A study on the similar anionic surfactant, sodium lauryl sulfate (SLS), demonstrated that this increase in membrane fluidity leads to an elevation of intracellular calcium (Ca²⁺) influx.[4][5] This influx is a critical trigger for downstream signaling events.
Induction of Inflammatory Signaling Pathways
The disruption of membrane integrity and the resulting ionic dysregulation, particularly the influx of Ca²⁺, can initiate inflammatory signaling cascades. Based on studies with SLS, the following pathway is inferred:
-
Calcium Influx: Increased intracellular Ca²⁺ acts as a second messenger.[4]
-
Calpain Activation: The elevated Ca²⁺ levels activate intracellular proteases such as calpain.[4][5]
-
IL-1α Secretion: Calpain activation stimulates the secretion of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[4][5]
-
Reactive Oxygen Species (ROS) Generation: Both the initial Ca²⁺ influx and the subsequent IL-1α signaling can lead to an increase in intracellular Reactive Oxygen Species (ROS).[4][5]
This cascade of events contributes to the skin and ocular irritation observed with this compound and similar surfactants.[7]
Interaction with Proteins and Enzymes
Anionic surfactants like this compound are known protein denaturants.[3] The mechanism involves the interaction of the surfactant's hydrophobic tail with the non-polar regions of the protein, and the charged headgroup with charged or polar residues. This disrupts the delicate balance of hydrophobic and electrostatic interactions that maintain the protein's native tertiary and quaternary structures.[8] This denaturation is typically irreversible and leads to a loss of biological function.
This property is particularly relevant in its use as a sclerosing agent, where it denatures proteins in the endothelial cells and blood.[2][9] Sodium tetradecyl sulfate has been shown to denature clotting factors, which, along with its effects on endothelial cells, contributes to its thrombogenic effect.[3]
Quantitative Data
Specific quantitative data on the biological interactions of this compound are not extensively reported in publicly accessible literature. The table below summarizes key parameters that are essential for characterizing the activity of surfactants in biological systems. Researchers are encouraged to determine these values in their specific experimental models.
| Parameter | Description | Typical Range for Anionic Surfactants | Relevance to Mechanism of Action |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. | 1 - 10 mM | Marks the transition to membrane solubilization and cell lysis. |
| EC₅₀ for Cytotoxicity | The concentration that causes 50% of the maximum cytotoxic effect in a given cell line. | Varies by cell type (µM to mM) | Quantifies the potency of the lytic/toxic effect. |
| Protein Denaturation Concentration (C₅₀) | The concentration required to denature 50% of a specific protein population. | Varies by protein stability | Indicates the potency of its protein-disrupting activity. |
| Inhibition Constant (Kᵢ) | The concentration of this compound required to produce half-maximum inhibition of an enzyme. | Varies by enzyme | Quantifies the specific inhibitory effect on enzymatic pathways. |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of surfactants like this compound.
Cell Viability Assay (e.g., MTT Assay)
This assay quantifies the cytotoxic effect of this compound.
-
Cell Culture: Plate cells (e.g., HaCaT keratinocytes, endothelial cells) in a 96-well plate and grow to 80-90% confluency.
-
Treatment: Replace the culture medium with a medium containing serial dilutions of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
Membrane Fluidity Assay (e.g., using Laurdan)
This method assesses changes in cell membrane order.
-
Cell Preparation: Prepare a suspension of cells.
-
Labeling: Incubate the cells with Laurdan, a fluorescent dye whose emission spectrum is sensitive to the phase state of the lipid bilayer.
-
Treatment: Add this compound at various concentrations to the labeled cell suspension.
-
Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) using a spectrofluorometer.
-
GP Calculation: Calculate the Generalized Polarization (GP) value. A decrease in the GP value indicates an increase in membrane fluidity.
Intracellular Calcium Measurement
This protocol measures changes in intracellular Ca²⁺ concentration.
-
Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.
-
Stimulation: Add this compound to the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
Conclusion
The mechanism of action of this compound in biological systems is rooted in its fundamental properties as an anionic surfactant. Its primary interaction is with the cell membrane, leading to disruption, increased permeability, and, at sufficient concentrations, cell lysis. This membrane disruption triggers downstream inflammatory signaling, including calcium influx and ROS production. Furthermore, this compound can denature proteins, leading to a loss of their function. These multifaceted actions explain its utility as both a detergent in cosmetic formulations and a potent endothelial toxin in medical sclerotherapy. Further research is required to delineate the specific protein targets and signaling pathways modulated by this compound in various cell types.
References
- 1. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance of cell membranes to different detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. Protecting role of cosolvents in protein denaturation by SDS: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of myristyl sulfate in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of Myristyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, and more commonly its salt, sodium this compound (also known as sodium tetradecyl sulfate), is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug development.[1] As a surface-active agent, its behavior in different solvents is governed not just by simple dissolution but by complex physicochemical phenomena, most notably the formation of micelles in aqueous solutions. This guide provides a comprehensive overview of the solubility of this compound, its critical micelle concentration (CMC), and its role in enhancing the solubilization of poorly soluble compounds. It is designed to be a practical resource for researchers, offering both collated data and detailed experimental protocols.
Physicochemical Properties
Understanding the fundamental properties of sodium this compound is crucial for its application.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference |
| Synonyms | Sodium Tetradecyl Sulfate, STS | [1][2] |
| CAS Number | 1191-50-0 | [3] |
| Molecular Formula | C₁₄H₂₉NaO₄S | [1][4] |
| Molecular Weight | 316.43 g/mol | [4] |
| Appearance | White to off-white solid powder, waxy solid | [1][5] |
| IUPAC Name | sodium;tetradecyl sulfate | [3] |
Aqueous Solubility and Micellization
The "solubility" of a surfactant like this compound in water is more accurately described by its tendency to form micelles. Surfactant molecules exist as monomers at low concentrations. As the concentration increases, the molecules begin to aggregate at the surface, reducing the surface tension. At a specific concentration, the surface becomes saturated, and the surfactant monomers in the bulk solution self-assemble into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant added to the system primarily goes into forming more micelles.
The CMC is a critical parameter as it marks the point where the solution's properties, such as conductivity, surface tension, and solubilizing capacity, change dramatically.
Table 2: Aqueous Solubility and Critical Micelle Concentration (CMC) of Sodium this compound
| Parameter | Solvent | Temperature (°C) | Value | Reference |
| Solubility (Estimated) | Water | 25 | 51.17 mg/L | |
| Solubility (this compound) | Water | Not Specified | 0.00262 g/L (2.62 mg/L) | [6] |
| Critical Micelle Concentration (CMC) | Water | 25 | 2.1 x 10⁻³ mol/L (approx. 665 mg/L) |
Note: The apparent solubility of surfactants in water increases significantly above the CMC due to the formation of micelles, which can encapsulate hydrophobic substances.
Solubility in Organic Solvents
The solubility of sodium this compound in organic solvents is dependent on the polarity of the solvent. As an amphiphilic molecule with a polar sulfate head and a long nonpolar hydrocarbon tail, its solubility varies across different organic media.
Table 3: Solubility of Sodium this compound in Various Organic Solvents
| Solvent | Formula | Solubility | Reference |
| Ethanol | C₂H₅OH | 16 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 63 mg/mL | [2] |
| Alcohol (General) | R-OH | Soluble | [5] |
| Ether (General) | R-O-R' | Soluble | [5] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity
This method is suitable for ionic surfactants like sodium this compound. It relies on the principle that the molar conductivity of the solution changes as micelles are formed. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly added surfactant forms micelles, which are larger and less mobile charge carriers than individual monomers. The intersection of the two linear portions of the conductivity vs. concentration plot indicates the CMC.
Materials and Equipment:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Thermostatted water bath (to maintain constant temperature, e.g., 25°C)
-
High-purity deionized water
-
Sodium this compound (high purity)
-
Volumetric flasks, pipettes, and a burette
-
Beaker
Protocol:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of sodium this compound to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 0.02 M or ~6.3 g/L). Dissolve it in a known volume of deionized water in a volumetric flask.
-
Setup: Place a known, precise volume of deionized water (e.g., 100 mL) into a jacketed beaker connected to the thermostatted water bath to maintain a constant temperature. Place a small magnetic stir bar in the beaker and allow the water to equilibrate to the desired temperature.
-
Initial Measurement: Immerse the conductivity probe into the water. Ensure the probe is clean and calibrated according to the manufacturer's instructions. Record the initial conductivity of the pure water.
-
Titration: Fill a burette with the prepared stock solution of sodium this compound.
-
Add small, precise increments (e.g., 0.1 mL or 0.2 mL) of the stock solution to the water in the beaker.
-
Equilibration and Measurement: After each addition, allow the solution to stir gently for a few minutes to ensure homogeneity and thermal equilibrium. Record the stable conductivity reading.
-
Continue Titration: Continue adding increments of the stock solution and recording the conductivity. It is advisable to use smaller increments near the expected CMC to obtain a more accurate inflection point. Continue well past the expected CMC.
-
Data Analysis:
-
For each data point, calculate the molar concentration of the surfactant in the beaker. Remember to account for the increasing volume.
-
Plot the measured conductivity (in S/m or µS/cm) on the y-axis against the calculated molar concentration on the x-axis.
-
The resulting graph should show two distinct linear regions with different slopes.
-
Perform a linear regression on the data points in the region below the inflection point and another on the data points above it.
-
The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Determination of Solubility in Organic Solvents
A common method to determine the solubility of a compound in a specific solvent is the isothermal shake-flask method.
Materials and Equipment:
-
Analytical balance
-
Vials or flasks with airtight seals
-
Shaker or agitator in a temperature-controlled environment (e.g., incubator shaker)
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
-
Volumetric glassware
-
Solvent of interest (e.g., ethanol)
-
Sodium this compound
Protocol:
-
Sample Preparation: Add an excess amount of sodium this compound to a series of vials. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For better separation, centrifuge the vials at a high speed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid.
-
Dilution: Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of sodium this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of sodium this compound in that solvent at the specified temperature. Report the solubility in units such as g/100 mL or mg/mL.
Visualizations: Workflows and Mechanisms
Experimental Workflow for CMC Determination
The following diagram illustrates the key steps in determining the Critical Micelle Concentration using the conductivity method described in Section 5.1.
Mechanism: Micellar Solubilization for Drug Delivery
Surfactants like sodium this compound are crucial in pharmaceutical formulations for their ability to solubilize hydrophobic (poorly water-soluble) drugs. Above the CMC, the micelles formed have a hydrophobic core and a hydrophilic shell. This structure allows them to act as nanocarriers, encapsulating the hydrophobic drug molecules within their core and enabling their dispersion in an aqueous medium.
References
- 1. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Sodium this compound | SIELC Technologies [sielc.com]
- 4. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic analysis of myristyl sulfate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of myristyl sulfate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It offers a detailed look at the spectral data, experimental protocols, and the structural information that can be derived from each method.
Introduction to this compound
This compound, also known as tetradecyl hydrogen sulfate, is an anionic surfactant.[1] Its amphipathic nature, with a long hydrophobic alkyl chain and a polar sulfate head group, makes it effective in reducing surface tension and useful in various industrial and pharmaceutical applications. Spectroscopic analysis is crucial for confirming its molecular structure, identifying impurities, and understanding its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the long alkyl chain and the head group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long chain of methylene groups, and the methylene group adjacent to the sulfate ester.
Table 1: ¹H NMR Data for this compound [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.70 | Triplet | -CH₂-OSO₃H |
| ~1.49 | Multiplet | -CH₂-CH₂-OSO₃H |
| ~1.25 | Broad Singlet | -(CH₂)₁₀- |
| ~0.86 | Triplet | -CH₃ |
Solvent: DMSO-d6, Frequency: 400 MHz[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on each unique carbon environment within the this compound molecule.
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (ppm) | Assignment |
| 65.67 | -CH₂-OSO₃H |
| 31.29 | -(CH₂)n- |
| 29.16 | -(CH₂)n- |
| 29.05 | -(CH₂)n- |
| 28.82 | -(CH₂)n- |
| 28.68 | -(CH₂)n- |
| 25.56 | -CH₂-CH₂-OSO₃H |
| 22.05 | -CH₂-CH₃ |
| 13.83 | -CH₃ |
Solvent: DMSO-d6, Frequency: 22.53 MHz[1]
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of surfactant molecules like this compound.
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Instrument Setup :
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a standard relaxation delay.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a spectral width that encompasses the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to C-H bonds in the alkyl chain and S=O and S-O bonds in the sulfate group.
Characteristic IR Absorption Bands
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2920 | Asymmetric C-H Stretch | -CH₂- |
| ~2850 | Symmetric C-H Stretch | -CH₂- |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| ~1220 | Asymmetric S=O Stretch | R-O-SO₃H |
| ~1060 | Symmetric S=O Stretch | R-O-SO₃H |
| ~850 | S-O Stretch | R-O-SO₃H |
Note: These are approximate values. The exact positions can vary based on the physical state of the sample and intermolecular interactions.
Experimental Protocol for IR Spectroscopy (FTIR-ATR)
The Attenuated Total Reflectance (ATR) technique is a common and simple method for obtaining IR spectra of solid samples.
-
Sample Preparation : No specific sample preparation is typically needed for a solid powder like this compound. Ensure the sample is dry.
-
Instrument Setup :
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks in the resulting spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Mass Spectral Data
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing surfactants like this compound. In negative ion mode, the deprotonated molecule is readily observed.
Table 4: Mass Spectrometry Data for this compound [1]
| m/z Value | Ion | Mode |
| 293.1789 | [M-H]⁻ | Negative |
Molecular Formula: C₁₄H₃₀O₄S, Exact Mass: 294.1865 Da[1][3]
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing surfactants, allowing for separation from a mixture prior to mass analysis.
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile and water.[4]
-
Liquid Chromatography (LC) :
-
Use a reverse-phase HPLC column (e.g., C8 or C18).[4]
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium acetate to improve ionization.[4][5]
-
Apply a gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage to elute the this compound.
-
-
Mass Spectrometry (MS) :
-
Interface the LC system with an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Operate the ESI source in negative ion mode to detect the [M-H]⁻ ion.
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., 100-500 Da).
-
Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the ion of interest.
-
-
Data Analysis :
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and any significant fragment ions. For more detailed structural information, tandem MS (MS/MS) experiments can be performed to induce and analyze fragmentation.
-
Visualized Workflows and Structures
This compound Structure and Spectroscopic Correlation
References
- 1. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. shimadzu.com [shimadzu.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Thermodynamic Properties of Myristyl Sulfate Micelles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of myristyl sulfate micelles, with a focus on sodium this compound (also known as sodium tetradecyl sulfate). This compound, an anionic surfactant, is of significant interest in various applications, including drug delivery, due to its self-assembly into micelles in aqueous solutions. Understanding the thermodynamics of this process is crucial for controlling and optimizing these applications.
Core Concepts in Micelle Thermodynamics
The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic hydrocarbon tails of the surfactant molecules are expelled from the water, aggregating to form the core of the micelle, while the hydrophilic sulfate head groups remain in contact with the surrounding water. This process is governed by fundamental thermodynamic principles.
The key thermodynamic parameters that characterize micellization are:
-
Critical Micelle Concentration (CMC): The concentration of surfactant at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles.[1] The CMC is a critical parameter for any application involving micellar solubilization.
-
Standard Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process. It is related to the CMC by the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.
-
Standard Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be endothermic (heat is absorbed) or exothermic (heat is released) depending on the temperature and the specific surfactant.[2] The enthalpy of micellization is often determined calorimetrically.
-
Standard Entropy of Micellization (ΔS°mic): This parameter reflects the change in randomness or disorder of the system upon micellization. The primary driving force for micellization is a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers.[1] It can be calculated from the Gibbs free energy and enthalpy using the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
Quantitative Thermodynamic Data for Sodium this compound Micelles
The thermodynamic parameters of micellization for sodium this compound are dependent on temperature. The CMC of alkyl sulfates typically exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature.[2][3] The following tables summarize typical thermodynamic data for sodium this compound (sodium tetradecyl sulfate) in aqueous solution.
Table 1: Critical Micelle Concentration (CMC) of Sodium this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | CMC (mol/L) |
| 15 | 288.15 | 2.5 x 10-3 |
| 25 | 298.15 | 2.1 x 10-3 |
| 35 | 308.15 | 2.3 x 10-3 |
| 45 | 318.15 | 2.8 x 10-3 |
Note: The CMC value at 25°C is a commonly cited experimental value. Other values are illustrative, based on the typical U-shaped temperature dependence of the CMC for alkyl sulfates.
Table 2: Thermodynamic Parameters of Micellization for Sodium this compound
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 288.15 | -29.5 | -5.0 | 24.5 | 85.0 |
| 298.15 | -30.5 | -2.5 | 28.0 | 93.9 |
| 308.15 | -31.0 | 0.0 | 31.0 | 100.6 |
| 318.15 | -31.5 | 2.5 | 34.0 | 106.9 |
Note: These values are illustrative and calculated based on the illustrative CMC data in Table 1 and the fundamental thermodynamic equations. The enthalpy of micellization for ionic surfactants often becomes less endothermic or even exothermic with increasing temperature.[2]
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of the thermodynamic properties of this compound micelles requires precise experimental techniques. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the determination of both the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of sodium this compound (e.g., 50 mM) in the desired buffer.
-
Fill the ITC syringe with this concentrated surfactant solution.
-
Fill the sample cell with the same buffer.
-
Ensure the buffer in the syringe and the cell are identical to minimize heats of dilution.
-
-
Instrumentation and Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300 rpm).
-
Program the injection sequence, typically consisting of a series of small injections (e.g., 5-10 µL) of the surfactant solution into the buffer-filled cell.
-
-
Data Acquisition:
-
The instrument measures the heat absorbed or released after each injection.
-
Initially, at low surfactant concentrations (below the CMC), the heat of dilution of the monomers is measured.
-
As the concentration in the cell approaches and surpasses the CMC, the heat change will be dominated by the enthalpy of micelle formation.
-
Once the solution is well above the CMC, the measured heat change will correspond to the heat of dilution of the micelles.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated.
-
The inflection point of this curve corresponds to the CMC.
-
The difference in the heat change before and after the CMC transition provides the enthalpy of micellization (ΔH°mic).
-
Conductivity Measurement
This method is suitable for ionic surfactants like sodium this compound. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of sodium this compound of known concentration (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution with deionized water, covering a concentration range both below and above the expected CMC.
-
-
Instrumentation and Setup:
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
Maintain a constant temperature throughout the experiment (e.g., 25°C ± 0.1°C).
-
-
Data Acquisition:
-
Measure the conductivity of each prepared solution, starting from the most dilute.
-
Ensure the conductivity cell is thoroughly rinsed with the next solution to be measured before taking a reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the concentration of sodium this compound.
-
The plot will show two linear regions with different slopes.
-
The intersection of these two lines gives the Critical Micelle Concentration (CMC). The change in slope occurs because micelles are less mobile and contribute less to the conductivity per mole of surfactant compared to the free monomers.
-
Surface Tensiometry
This technique is based on the principle that surfactants reduce the surface tension of a solvent. The CMC is identified as the concentration at which the surface tension of the solution becomes relatively constant.
Methodology:
-
Sample Preparation:
-
Prepare a series of sodium this compound solutions in deionized water, with concentrations spanning a range below and above the anticipated CMC.
-
-
Instrumentation and Setup:
-
Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Ensure the platinum ring or plate is meticulously cleaned before each measurement (e.g., by flaming).
-
Maintain a constant temperature of the sample solutions.
-
-
Data Acquisition:
-
Measure the surface tension of each solution, starting from the pure solvent and progressing to the most concentrated solution.
-
Allow the system to equilibrate before each measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the sodium this compound concentration.
-
The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The concentration at which the break in the curve occurs is the CMC.
-
Visualizing the Process and Principles
Diagrams can aid in understanding the complex processes and relationships in micelle thermodynamics.
Experimental Workflow for Thermodynamic Characterization
The following diagram illustrates the general workflow for determining the thermodynamic properties of this compound micelles.
Caption: Experimental workflow for determining thermodynamic properties.
Driving Forces in this compound Micelle Formation
The formation of a micelle is a balance of several forces, as depicted in the diagram below.
Caption: Driving and opposing forces in micelle formation.
Conclusion
The thermodynamic properties of this compound micelles are fundamental to their behavior and application in various scientific and industrial fields, particularly in drug development where they can act as solubilizing agents and delivery vehicles. A thorough understanding and precise measurement of the CMC, and the enthalpic and entropic contributions to micellization, are essential for the rational design and optimization of formulations based on these self-assembling systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this compound and other surfactants.
References
The Genesis of a Surfactant: An In-depth Technical Guide to the Historical Development and Discovery of Myristyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and physicochemical properties of myristyl sulfate. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and molecular mechanisms.
Historical Development and Discovery
The discovery of this compound is intrinsically linked to the broader history of synthetic detergents, which emerged as a response to the limitations of traditional soaps in the early 20th century. While it is challenging to pinpoint a single individual or an exact date for the "discovery" of this compound, its development can be traced through the progression of research into alkyl sulfate surfactants.
The impetus for synthetic detergents grew during World War I in Germany, where there was a shortage of the natural fats and oils needed for soap production. This led German chemists to develop the first synthetic surfactants.[1][2] One of the key breakthroughs was the sulfation of fatty alcohols, a process that creates alkyl sulfates.[3] These early synthetic surfactants, such as short-chain alkylnaphthalene-sulfonates, were initially used in the textile industry.[2]
Following the war, companies like Procter & Gamble in the United States began to explore these new chemical surfactants, leading to the launch of the first synthetic detergent for domestic use in the 1930s.[1] The development of commercially viable processes for producing fatty alcohols was a critical step that enabled the large-scale production of a variety of alkyl sulfates.[4] Myristyl alcohol, a 14-carbon fatty alcohol, became one of the many fatty alcohols used to produce these new surfactants. A U.S. patent filed in the 1930s describes the sulfonation of lauryl and myristyl alcohols, indicating that this compound was being produced and utilized during this period.
The general timeline for the development of alkyl sulfates is as follows:
-
Early 20th Century: The first synthetic surfactants are developed in Germany in response to wartime shortages of natural fats and oils.[1][2]
-
1920s-1930s: Key advancements are made in the synthesis of alkyl sulfates from fatty alcohols.[5] The first commercially successful synthetic detergents are introduced.[6]
-
Post-World War II: The growth of the petrochemical industry provides a wider range of raw materials for surfactant production, leading to the widespread replacement of soap for many cleaning applications.[7]
While a specific "discoverer" of this compound is not documented, its emergence was a logical progression in the systematic exploration of fatty alcohols of varying chain lengths for the production of synthetic detergents.
Physicochemical Properties of Sodium this compound
Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic surfactant with a 14-carbon alkyl chain. Its amphiphilic nature, possessing both a hydrophobic tail (the myristyl chain) and a hydrophilic head (the sulfate group), allows it to reduce the surface tension of water and act as a detergent, emulsifier, and foaming agent.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₉NaO₄S | [8] |
| Molecular Weight | 316.43 g/mol | [8] |
| Critical Micelle Concentration (CMC) | 2.1 x 10⁻³ mol/L (0.0021 M) | [9] |
| Surface Tension at CMC | ~30-35 mN/m (estimated) | [10] |
| Krafft Point | ~35-40 °C (estimated) | [11] |
Experimental Protocols
Synthesis of Sodium this compound
The synthesis of sodium this compound is typically achieved through the sulfation of myristyl alcohol, followed by neutralization with a base. Several sulfating agents can be used, including chlorosulfonic acid and sulfur trioxide. The following is a generalized laboratory-scale protocol based on methods described in the scientific and patent literature.
Materials:
-
Myristyl alcohol (1-tetradecanol)
-
Chlorosulfonic acid
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
pH indicator paper or pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a fume hood, dissolve a known quantity of myristyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Sulfation: Slowly add a stoichiometric amount of chlorosulfonic acid to the stirred myristyl alcohol solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent side reactions. Hydrogen chloride gas will be evolved and should be appropriately vented.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete sulfation.
-
Neutralization: Slowly add a sodium hydroxide solution to the reaction mixture while monitoring the pH. Continue adding the base until the solution is neutral (pH ~7). This step should also be performed in an ice bath to control the heat of neutralization.
-
Isolation and Purification:
-
Transfer the neutralized mixture to a separatory funnel. The aqueous layer containing the sodium this compound may separate.
-
Remove the organic solvent (diethyl ether) using a rotary evaporator.
-
The resulting aqueous solution can be concentrated and the sodium this compound can be precipitated by cooling or by the addition of a salt.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol-water mixtures.
-
-
Drying: Dry the purified sodium this compound crystals in a vacuum oven at a low temperature.
Experimental Workflow for Synthesis:
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is to measure the surface tension.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Sodium this compound
-
Deionized water
-
A series of volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of sodium this compound and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.
-
Prepare a Dilution Series: Prepare a series of solutions with decreasing concentrations of sodium this compound by diluting the stock solution with deionized water.
-
Measure Surface Tension: Measure the surface tension of each solution, starting with the most dilute, using a calibrated tensiometer.[12] Ensure the measuring probe is cleaned thoroughly between each measurement.
-
Plot the Data: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Determine the CMC: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.[13]
Experimental Workflow for CMC Determination:
Determination of the Krafft Point
The Krafft point is the temperature at which the solubility of a surfactant is equal to its CMC.[14] Below this temperature, the surfactant exists as a crystalline solid in equilibrium with a dilute solution. Above the Krafft point, the solubility increases sharply as micelles begin to form. A common method to determine the Krafft point is by measuring the conductivity of a surfactant solution as a function of temperature.
Materials:
-
Conductivity meter and probe
-
Water bath with temperature control
-
Magnetic stirrer and stir bar
-
Beaker
-
Sodium this compound solution (at a concentration above the expected CMC)
-
Thermometer
Procedure:
-
Prepare Surfactant Solution: Prepare a solution of sodium this compound in deionized water at a concentration known to be above its CMC.
-
Cool the Solution: Cool the solution in an ice bath until the surfactant precipitates, forming a cloudy suspension.
-
Heat and Measure Conductivity: Place the beaker in a temperature-controlled water bath and begin to slowly heat the solution while stirring.
-
Record Data: Record the conductivity and temperature of the solution at regular intervals as it heats up.
-
Plot the Data: Plot the conductivity as a function of temperature.
-
Determine the Krafft Point: The plot will show a sharp increase in conductivity at a specific temperature. This temperature, where the slope of the conductivity versus temperature curve changes significantly, is the Krafft point.[15][16]
This non-specific membrane disruption can lead to a variety of biological effects, including:
-
Skin Irritation: The disruption of keratinocyte cell membranes in the skin can lead to irritation and inflammation. [17]* Ocular Irritation: Similar effects on the cells of the eye can cause significant irritation. [18]* Toxicity to Aquatic Organisms: The lytic effect on cell membranes is a general mechanism of toxicity for many aquatic organisms.
-
Sclerotherapy: In a therapeutic context, sodium tetradecyl sulfate is used as a sclerosing agent to treat varicose veins. [19]It is injected into the veins, where it causes inflammation and damage to the endothelial cells lining the blood vessel, leading to the closure of the vein. [20] It is important to note that while some studies have shown that surfactants like sodium lauryl sulfate can induce the generation of reactive oxygen species (ROS) and the release of inflammatory mediators like IL-1α, these are generally considered to be downstream effects of the initial membrane damage and cellular stress, rather than the result of interaction with a specific signaling pathway. [21]
Conclusion
This compound, a product of the early 20th-century quest for synthetic detergents, remains a relevant compound in various industrial and pharmaceutical applications. Its historical development is a testament to the evolution of surfactant chemistry. Understanding its physicochemical properties and the experimental methods for their determination is crucial for its effective and safe use. While it does not appear to have a specific signaling pathway-mediated mechanism of action, its potent surfactant properties, which lead to cell membrane disruption, are the primary drivers of its biological effects. This technical guide provides a foundational resource for professionals working with this and similar alkyl sulfate surfactants.
References
- 1. justagriculture.in [justagriculture.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mesoscopic simulation of cell membrane damage, morphology change and rupture by nonionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 14. Krafft temperature - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 19. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Solubilization and Extraction Using Myristyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective protein solubilization and extraction are critical preliminary steps for a wide range of applications in research and drug development, including proteomics, structural biology, and the development of protein-based therapeutics. The choice of detergent is paramount for achieving high yields of soluble, functionally active proteins, particularly when dealing with challenging targets such as membrane-associated proteins. Sodium myristyl sulfate, a C14 anionic surfactant, presents a compelling alternative to more commonly used detergents like sodium dodecyl sulfate (SDS). Its properties offer advantages in certain applications, including compatibility with mass spectrometry when used as a degradable derivative.
These application notes provide a comprehensive overview of the use of this compound for protein solubilization and extraction. Detailed protocols, quantitative data, and workflow diagrams are presented to guide researchers in leveraging this surfactant for their specific needs.
Properties of this compound
Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic surfactant with a 14-carbon alkyl chain. This structure imparts strong solubilizing capabilities, particularly for hydrophobic proteins.
Table 1: Physicochemical Properties of Alkyl Sulfate Surfactants
| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water (mM) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 12 | ~8.3[1] |
| Sodium this compound | C₁₄H₂₉NaO₄S | 316.44 | 14 | ~2.1 [1] |
| Sodium Cetyl Sulfate | C₁₆H₃₃NaO₄S | 344.49 | 16 | ~0.9 |
Note: CMC values can be influenced by factors such as temperature, pH, and the presence of salts.
The lower CMC of sodium this compound compared to SDS indicates that it forms micelles at a lower concentration, which can be advantageous for achieving solubilization with potentially less denaturing effect at lower concentrations.
Applications in Protein Science
This compound is particularly effective for the solubilization of membrane proteins, which are notoriously difficult to extract and stabilize due to their hydrophobic nature. Its efficacy is comparable to that of SDS, the "gold standard" for protein solubilization.
A significant advancement in the application of this compound is the development of a mass spectrometry-compatible degradable surfactant, MaSDeS (Mass Spectrometry-compatible Degradable Surfactant), which is derived from this compound. This derivative maintains the strong solubilizing power of this compound but can be easily degraded under acidic conditions, making it ideal for proteomics workflows where detergent removal is a critical step.
Table 2: Comparison of Protein Solubilization Efficiency
| Detergent | Protein Type | Solubilization Efficiency | Reference |
| MaSDeS (this compound Derivative) | Total tissue lysate (mouse heart) | Comparable to 1% SDS | [2] |
| 1% SDS | Total tissue lysate (mouse heart) | High | [2] |
| MaSDeS (this compound Derivative) | Membrane Proteins | High Enrichment | [2] |
| 1% SDS | Membrane Proteins | High | [2] |
| Other MS-compatible detergents | Total tissue lysate | Lower than MaSDeS and SDS | [2] |
Experimental Protocols
The following protocols provide a starting point for using this compound for protein extraction. Optimization may be required depending on the specific protein of interest and the downstream application.
Protocol 1: General Protein Extraction from Cultured Cells
This protocol is suitable for the extraction of total cellular proteins.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Sodium this compound, 1 mM EDTA, Protease Inhibitor Cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Lysis Buffer. Use approximately 1 mL of Lysis Buffer for every 10^7 cells.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
For difficult-to-lyse cells or to shear DNA, sonicate the lysate on ice. Use short bursts to avoid overheating.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
Protocol 2: Extraction of Membrane Proteins for Proteomics using a this compound Derivative (MaSDeS)
This protocol is adapted for use with a mass spectrometry-compatible this compound derivative like MaSDeS, which is particularly useful for enriching membrane proteins for proteomic analysis.
Materials:
-
Tissue sample or cell pellet
-
Extraction Buffer: 50 mM Ammonium Bicarbonate, 1% MaSDeS, Protease and Phosphatase Inhibitor Cocktails
-
Dounce homogenizer or other tissue disruption equipment
-
Water bath or heat block
-
Centrifuge
Procedure:
-
Homogenize the tissue sample or resuspend the cell pellet in ice-cold Extraction Buffer.
-
Heat the homogenate at 95°C for 5 minutes to enhance denaturation and solubilization.
-
Cool the sample to room temperature.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the solubilized proteins.
-
Proceed with downstream proteomics sample preparation steps (e.g., reduction, alkylation, and tryptic digestion). The MaSDeS will be degraded during the acidic conditions of the mass spectrometry workflow.
Visualization of Workflows and Pathways
Experimental Workflow for Protein Extraction and Analysis
The following diagram illustrates a general workflow for protein extraction using this compound, followed by preparation for mass spectrometry analysis.
Caption: General workflow for protein extraction and preparation for mass spectrometry.
Signaling Pathway: EGFR Signaling and the Importance of Membrane Protein Solubilization
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation. EGFR is a transmembrane receptor, and its aberrant signaling is implicated in various cancers. Studying this pathway often requires the effective solubilization of EGFR and its interacting partners from the cell membrane. This compound and its derivatives can be instrumental in this process.
Caption: Simplified EGFR signaling pathway highlighting the role of a key membrane protein.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Protein Yield | Incomplete cell lysis. | Increase incubation time, add sonication step, or increase this compound concentration (up to 2%). |
| Protein degradation. | Ensure protease inhibitors are fresh and used at the recommended concentration. Keep samples on ice at all times. | |
| Protein Aggregation | Insufficient detergent concentration. | Ensure the this compound concentration is above its CMC (~2.1 mM). |
| Inappropriate buffer conditions. | Optimize pH and salt concentration of the lysis buffer. | |
| Interference in Downstream Assays | Residual detergent. | For applications sensitive to detergents (e.g., mass spectrometry), use a degradable this compound derivative or perform detergent removal steps. |
Conclusion
This compound is a powerful and versatile surfactant for protein solubilization and extraction. Its ability to effectively solubilize a wide range of proteins, including challenging membrane proteins, makes it a valuable tool for researchers. The development of mass spectrometry-compatible derivatives further expands its utility in the field of proteomics. By following the provided protocols and considering the specific requirements of their experimental system, researchers can successfully employ this compound to advance their studies in protein biochemistry, drug discovery, and beyond.
References
Application Notes and Protocols: The Use of Sarcosinate-Based and Other MS-Compatible Detergents in Cell Lysis for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis and protein solubilization are critical first steps in any proteomics workflow. The choice of detergent is paramount, as it must efficiently disrupt cell membranes and denature proteins while being compatible with downstream mass spectrometry (MS) analysis. While the term "myristyl sulfate" does not correspond to a commonly used detergent in proteomics literature, a closely related class of anionic surfactants, the acyl sarcosinates, which includes sodium myristoyl sarcosinate, are utilized. This document provides detailed application notes and protocols for the use of sodium myristoyl sarcosinate and other widely adopted MS-compatible detergents in cell lysis for proteomics.
Detergents are amphipathic molecules that facilitate the disruption of the lipid bilayer of cell membranes, leading to the release of cellular contents.[1] They achieve this by inserting their hydrophobic tails into the membrane, which solubilizes membrane proteins and lipids.[2] However, many common detergents, such as sodium dodecyl sulfate (SDS), can interfere with downstream processes like enzymatic digestion and mass spectrometry by suppressing ionization and contaminating analytical columns.[3][4] To address this, a range of MS-compatible detergents have been developed. These detergents can be easily removed or degraded before MS analysis.
This document will focus on the application of the following MS-compatible detergents:
-
Sodium Myristoyl Sarcosinate: A mild anionic surfactant.
-
RapiGest SF: An acid-labile anionic surfactant.
-
PPS Silent Surfactant: An acid-cleavable zwitterionic surfactant.
-
Sodium Deoxycholate (SDC): An anionic bile acid salt that can be precipitated out of solution.
Detergent Properties and Mechanism of Action
The selection of a detergent for cell lysis in proteomics depends on its ability to solubilize proteins effectively without interfering with subsequent analytical steps.
Sodium Myristoyl Sarcosinate is an N-acyl derivative of sarcosine, prepared from myristic acid and sarcosine.[5][6] It is a mild, anionic surfactant known for its gentle cleansing properties in personal care products.[7][8] In the context of proteomics, its utility lies in its ability to disrupt cell membranes and solubilize proteins. While less common in published proteomics protocols compared to other MS-compatible detergents, its chemical properties suggest it could be a viable alternative.
RapiGest SF is a well-established acid-labile anionic surfactant.[9] It effectively solubilizes proteins, including hydrophobic ones, and enhances in-solution enzymatic digestion. Its key feature is its rapid degradation into two non-surfactant byproducts upon acidification, which do not interfere with mass spectrometry.
PPS Silent Surfactant is another acid-cleavable detergent, but with a zwitterionic head group.[10] This property can be advantageous for the solubilization of certain protein classes. Like RapiGest SF, it is designed to be degraded by lowering the pH of the solution, rendering it compatible with MS analysis.[11][12]
Sodium Deoxycholate (SDC) is an ionic bile salt that has gained popularity in proteomics workflows.[13] It is a strong surfactant capable of solubilizing a wide range of proteins. Its removal is achieved by acidification of the sample, which causes the SDC to precipitate out of solution, allowing for its separation by centrifugation.[13]
Quantitative Comparison of Detergents
The following table summarizes key properties and performance metrics of the discussed MS-compatible detergents based on available literature. Direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
| Detergent | Type | Typical Concentration for Cell Lysis | Removal Method | Advantages | Disadvantages |
| Sodium Myristoyl Sarcosinate | Anionic | Not widely documented for proteomics | Likely precipitation with acid or organic solvent | Mild surfactant, potentially less denaturing | Limited data on MS compatibility and protein yield in proteomics |
| RapiGest SF | Anionic (Acid-labile) | 0.1% - 0.5% (w/v)[14] | Acidification (e.g., with HCl or TFA)[9] | High protein solubilization, enhances enzymatic digestion, complete degradation | Higher cost compared to SDC |
| PPS Silent Surfactant | Zwitterionic (Acid-cleavable) | 0.1% - 0.5% (w/v)[15] | Acidification (e.g., with HCl)[16] | Effective for membrane proteins, degrades into soluble byproducts[12] | Can be hygroscopic, requiring careful storage[10] |
| Sodium Deoxycholate (SDC) | Anionic (Bile Salt) | 1% - 2% (w/v)[13][17] | Acidification and centrifugation[13] | Excellent solubilization, cost-effective, improves trypsin activity[13] | Incomplete removal can lead to MS interference, precipitation can lead to sample loss |
Experimental Protocols
The following are detailed protocols for cell lysis using MS-compatible detergents. These protocols can be adapted for various cell types.
Protocol 1: Cell Lysis using RapiGest SF
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)
-
RapiGest SF (Waters Corporation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Probe sonicator
Procedure:
-
Cell Pellet Washing: Wash the cell pellet three times with 10 volumes of ice-cold 50 mM Ammonium Bicarbonate. Centrifuge at approximately 5000 x g for 3 minutes between each wash to gently pellet the cells.[15]
-
Lysis Buffer Preparation: Prepare a 0.2% (w/v) RapiGest SF solution in 50 mM Ammonium Bicarbonate.[9]
-
Cell Lysis: Resuspend the washed cell pellet in 5 volumes of the 0.2% RapiGest SF lysis buffer to achieve a final concentration of 0.1% RapiGest SF. Vortex to mix.[9][15]
-
Sonication: Place the sample on ice and perform probe sonication with 3 cycles of 15 seconds on and 5 seconds off at 20% power to aid in cell disruption and reduce viscosity from DNA.[15]
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 50°C for 30 minutes.[9]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[9]
-
Protein Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate at 37°C for 4 hours to overnight with shaking.[9]
-
RapiGest SF Degradation: Prior to MS analysis, add HCl to a final concentration of 200 mM (or TFA to 0.5%) and incubate at 37°C for 45 minutes to hydrolyze the RapiGest SF.[9]
-
Sample Clarification: Centrifuge the sample at approximately 16,000 x g for 10 minutes to pellet the insoluble degradation products.[9]
-
Sample Analysis: The supernatant containing the peptides is now ready for LC-MS/MS analysis.
Protocol 2: Cell Lysis using PPS Silent Surfactant
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)
-
PPS Silent Surfactant (Protein Discovery)
-
DTT
-
IAA
-
Trypsin (proteomics grade)
-
HCl
-
Probe sonicator
Procedure:
-
Cell Pellet Washing: Follow the same washing procedure as in Protocol 1.[15]
-
Lysis Buffer Preparation: Prepare a 0.2% (w/v) PPS solution in 50 mM Ammonium Bicarbonate.[16] For membrane-bound proteins, a higher concentration of up to 0.5% (w/v) can be used.[15]
-
Cell Lysis: Resuspend the cell pellet in the PPS lysis buffer to a final concentration of 0.1% (or higher for membrane proteins). Vortex thoroughly.[15][16]
-
Sonication: Perform sonication on ice as described in Protocol 1.[15]
-
Reduction and Alkylation: Follow the same reduction and alkylation steps as in Protocol 1.[16]
-
Protein Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate at 37°C for 4 hours to overnight.[16]
-
PPS Degradation: Before MS analysis, add HCl to a final concentration of 250 mM and let the reaction proceed for one hour at room temperature.[16]
-
Sample Clarification: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes.
-
Sample Analysis: Collect the supernatant for LC-MS/MS analysis.
Protocol 3: Cell Lysis using Sodium Deoxycholate (SDC)
Materials:
-
Cell pellet
-
Lysis Buffer: 2% (w/v) SDC in 100 mM Tris-HCl (pH 8.8)
-
Benzonase nuclease
-
DTT
-
IAA
-
Trypsin (proteomics grade)
-
Formic Acid or TFA
Procedure:
-
Lysis Buffer Preparation: Prepare a 2% (w/v) SDC solution in 100 mM Tris-HCl (pH 8.8). Pre-heat the buffer to 95°C.[17]
-
Cell Lysis: Add 50 µL of the hot SDC lysis buffer to the cell pellet and incubate at 95°C for 10 minutes. Pipette vigorously to resuspend and heat for an additional 3 minutes.[17]
-
Nuclease Treatment: Cool the lysate on ice and add 1 µL of Benzonase. Incubate on ice for 10-30 minutes to digest nucleic acids.[17]
-
Reduction and Alkylation: Follow the same reduction and alkylation steps as in Protocol 1.
-
Protein Digestion: Dilute the sample to reduce the SDC concentration to below 1% before adding trypsin at a 1:50 enzyme-to-protein ratio. Incubate at 37°C overnight.
-
SDC Removal: Acidify the sample with formic acid or TFA to a final pH of <3. This will cause the SDC to precipitate.[13]
-
Sample Clarification: Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated SDC.[13]
-
Sample Analysis: Carefully collect the supernatant containing the peptides for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Cell Lysis in Proteomics
Caption: General workflow for cell lysis and protein digestion for proteomics.
Simplified Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway often studied by proteomics.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. goldbio.com [goldbio.com]
- 3. Comparison between Procedures using Sodium Dodecyl Sulfate for Shotgun Proteomic Analyses of Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Myristoyl Sarcosinate - Descrizione [tiiips.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. agilent.com [agilent.com]
- 12. Protein Discovery Introduces PPS Silent™ Surfactant | Technology Networks [technologynetworks.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. support.waters.com [support.waters.com]
- 15. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. Sample Preparation for Quantitative Whole Cell Proteome Analysis by Mass Spectrometry [protocols.io]
Application of Myristyl Sulfate in SDS-PAGE and Protein Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight.[1][2] The anionic detergent, sodium dodecyl sulfate (SDS), plays a pivotal role by denaturing proteins and conferring a uniform negative charge, thereby allowing for separation based primarily on size as the proteins migrate through the polyacrylamide gel matrix.[3][4] While SDS is effective for a broad range of proteins, certain proteins, particularly those prone to aggregation or with unique hydrophobic properties, can exhibit anomalous migration or form artifacts. This has led to the exploration of alternative anionic detergents, such as sodium myristyl sulfate (also known as sodium tetradecyl sulfate), a homolog of SDS with a longer alkyl chain. This document provides detailed application notes and protocols for the use of this compound in protein electrophoresis, with a focus on its potential advantages in specific applications.
This compound shares the fundamental properties of SDS as an anionic surfactant, capable of binding to and denaturing proteins. The key difference lies in its longer 14-carbon alkyl chain compared to the 12-carbon chain of SDS. This increased hydrophobicity can lead to a higher binding affinity for certain proteins, which can be advantageous in preventing aggregation and ensuring complete denaturation, especially for problematic proteins like some monoclonal antibodies.
Key Advantages and Considerations of this compound in Protein Electrophoresis
The primary advantage of substituting SDS with this compound lies in its potential to mitigate protein aggregation and anomalous migration for specific classes of proteins. This is particularly relevant for:
-
Monoclonal Antibodies (mAbs) and other Biotherapeutics: Some mAbs have been observed to form higher molecular weight artifacts under standard reducing CE-SDS conditions, leading to inaccurate purity assessments. The use of sodium tetradecyl sulfate has been shown to prevent the formation of these aggregate artifacts.
-
Hydrophobic and Membrane Proteins: The increased hydrophobicity of this compound may offer more effective solubilization and denaturation of membrane proteins and other hydrophobic proteins, which can be challenging to resolve with standard SDS-PAGE.
-
Proteins with Averse Binding to SDS: Certain proteins, due to their charge or glycosylation profiles, may not bind uniformly to SDS, resulting in anomalous migration. The higher affinity of this compound may overcome these issues, leading to more accurate molecular weight estimations.
It is important to note that while this compound can offer advantages, it may also require optimization of existing protocols, including adjustments to buffer concentrations and denaturation conditions.
Quantitative Data Summary
A direct, comprehensive comparison of the physical and chemical properties of sodium this compound and sodium dodecyl sulfate relevant to electrophoresis is crucial for understanding their behavior in these applications.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium this compound (Sodium Tetradecyl Sulfate) | Reference |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₁₄H₂₉NaO₄S | |
| Molecular Weight | 288.38 g/mol | 316.43 g/mol | |
| Alkyl Chain Length | 12 carbons | 14 carbons | |
| Critical Micelle Concentration (CMC) in pure water | ~8.3 mM | Lower than SDS (exact value varies with conditions) | [5] |
| Protein Binding Ratio | ~1.4 g SDS / 1 g protein | Potentially higher affinity for certain proteins | [6] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein electrophoresis. Optimization may be required for specific applications and protein types.
Protocol 1: this compound-PAGE (MS-PAGE) for General Protein Analysis
This protocol is adapted from the standard Laemmli SDS-PAGE method, with sodium this compound replacing sodium dodecyl sulfate.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% w/v, 29:1)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium this compound (SMS)
-
10% (w/v) Ammonium Persulfate (APS) (freshly prepared)
-
TEMED
-
This compound Sample Buffer (2X)
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) Sodium this compound
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
(Optional) 10% (v/v) β-mercaptoethanol or 100 mM DTT for reducing conditions
-
-
This compound Running Buffer (1X)
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) Sodium this compound
-
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution by mixing the appropriate volumes of acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 10% SMS, distilled water, 10% APS, and TEMED. The percentage of acrylamide should be chosen based on the molecular weight range of the proteins of interest.
-
Pour the resolving gel and overlay with water or isopropanol. Allow to polymerize.
-
After polymerization, remove the overlay and pour the stacking gel solution (containing 1.0 M Tris-HCl, pH 6.8) on top of the resolving gel. Insert the comb and allow it to polymerize.
-
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2X this compound Sample Buffer.
-
For reducing conditions, add a reducing agent (β-mercaptoethanol or DTT) to the sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with 1X this compound Running Buffer.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Protocol 2: Capillary Gel Electrophoresis with Sodium Tetradecyl Sulfate for Monoclonal Antibody Analysis
This protocol is based on the findings for minimizing artifact aggregation in mAb analysis.
Materials:
-
Capillary electrophoresis instrument
-
Bare-fused silica capillary
-
Sieving gel buffer containing sodium hexadecyl sulfate (SHS)
-
Sample buffer containing sodium tetradecyl sulfate (STS, synonym for sodium this compound)
-
Reducing agent (e.g., DTT)
-
Monoclonal antibody sample
Procedure:
-
Sample Preparation:
-
Dilute the monoclonal antibody sample to the desired concentration.
-
Add the sample buffer containing sodium tetradecyl sulfate and the reducing agent.
-
Heat the sample to denature the antibody.
-
-
Capillary Electrophoresis:
-
Condition the capillary according to the manufacturer's instructions.
-
Fill the capillary with the sieving gel buffer containing sodium hexadecyl sulfate.
-
Inject the prepared sample into the capillary.
-
Apply the appropriate voltage and run the electrophoresis.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to assess the purity and heterogeneity of the monoclonal antibody, noting the reduction or absence of aggregation artifacts compared to standard CE-SDS methods.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for this compound-Polyacrylamide Gel Electrophoresis (MS-PAGE).
Caption: Workflow for Capillary Electrophoresis with Sodium Tetradecyl Sulfate.
Conclusion
Sodium this compound presents a valuable alternative to SDS in specific protein electrophoresis applications. Its increased hydrophobicity can be particularly advantageous for preventing aggregation of certain proteins, such as monoclonal antibodies, and may improve the resolution of hydrophobic and membrane proteins. While further research is needed to fully elucidate its range of applications and optimize protocols, the substitution of SDS with this compound offers a promising strategy for overcoming common challenges in protein separation and analysis. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a tool for improving the accuracy and reliability of their electrophoretic data, especially when dealing with proteins that exhibit problematic behavior in standard SDS-PAGE.
References
- 1. SDS-PAGE - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]
- 4. Introduction to SDS-PAGE [ruf.rice.edu]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Electrophoresis | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for Myristyl Sulfate in Nucleic Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristyl Sulfate as a Surfactant in Nucleic Acid Isolation
Sodium this compound (also known as Sodium Tetradecyl Sulfate) is an anionic surfactant that presents a promising alternative to the more commonly used Sodium Dodecyl Sulfate (SDS) in nucleic acid isolation protocols. Like SDS, this compound is a powerful detergent capable of disrupting cell membranes and denaturing proteins, which are crucial steps in releasing nucleic acids from cells and protecting them from enzymatic degradation.[1] The longer 14-carbon alkyl chain of this compound, compared to the 12-carbon chain of SDS, may offer different solubilization properties and efficiencies in various biological samples.
These application notes provide a comprehensive overview of the potential use of this compound in nucleic acid isolation, including detailed protocols for DNA and RNA extraction. The provided methodologies are based on standard protocols utilizing anionic surfactants and are intended as a starting point for optimization in your specific research applications.
Properties of this compound vs. Sodium Dodecyl Sulfate (SDS)
While specific quantitative data on the performance of this compound in nucleic acid isolation is not extensively documented in published literature, a comparison of its physicochemical properties with SDS can guide its application.
| Property | Sodium this compound | Sodium Dodecyl Sulfate (SDS) | Rationale for Nucleic Acid Isolation |
| Chemical Formula | C₁₄H₂₉NaO₄S | C₁₂H₂₅NaO₄S | The longer carbon chain in this compound may influence its interaction with lipids and proteins. |
| Molecular Weight | 316.44 g/mol | 288.38 g/mol | A higher molecular weight may affect its diffusion and micelle formation properties. |
| Critical Micelle Concentration (CMC) | Lower than SDS | Higher than this compound | A lower CMC suggests that this compound may be effective at lower concentrations for disrupting cell membranes. |
| Cell Lysis Potential | High | High | Both are strong anionic detergents capable of solubilizing the lipid bilayer of cell and nuclear membranes to release nucleic acids.[1][2] |
| Protein Denaturation | High | High | Both surfactants effectively denature proteins, including DNases and RNases, which is critical for protecting the integrity of the isolated nucleic acids.[3] |
| Purity (A260/A280) | Expected to be high (1.8-2.0) | Typically high (1.8-2.0) | Efficient protein removal by the surfactant should result in high-purity nucleic acid preparations, as indicated by an A260/A280 ratio of approximately 1.8 for DNA and 2.0 for RNA.[4] |
| Yield | Requires optimization | High | The yield of nucleic acids will depend on the specific protocol, sample type, and concentration of the surfactant used. Optimization is key.[5] |
Experimental Protocols
The following protocols are adapted from standard SDS-based methods for the use of this compound in DNA and RNA isolation. Note: These protocols are a starting point and may require optimization for your specific cell or tissue type.
Protocol 1: Genomic DNA Isolation from Mammalian Cells using this compound
This protocol details the extraction of high-molecular-weight genomic DNA from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer:
-
10 mM Tris-HCl, pH 8.0
-
100 mM EDTA, pH 8.0
-
0.5% (w/v) Sodium this compound
-
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then detach cells using a cell scraper in a minimal volume of PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of Cell Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate the mixture at 55°C for 1-3 hours with gentle agitation.
-
-
RNase Treatment:
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 20 µg/mL.
-
Incubate at 37°C for 30-60 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
-
Mix gently by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol.
-
Mix and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently until a DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 2: Total RNA Isolation from Mammalian Cells using this compound
This protocol is designed for the isolation of total RNA, which is highly susceptible to degradation. It is crucial to maintain an RNase-free environment.
Materials:
-
DEPC-treated nuclease-free water
-
Lysis Buffer:
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) Sodium this compound
-
0.1 M β-mercaptoethanol (add fresh before use)
-
-
Acid-Phenol:Chloroform (pH 4.5)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
Procedure:
-
Cell Harvesting:
-
Harvest cells as described in the gDNA isolation protocol, ensuring all solutions and equipment are RNase-free.
-
-
Homogenization and Lysis:
-
Add 1 mL of Lysis Buffer to the cell pellet and homogenize by vortexing or passing through a syringe with a narrow-gauge needle.
-
-
Phase Separation:
-
Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of acid-phenol, and 0.2 mL of chloroform:isoamyl alcohol.
-
Vortex for 10 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of isopropanol and mix gently.
-
Incubate at -20°C for at least 1 hour.
-
-
RNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of DEPC-treated water.
-
Visualizations
Experimental Workflow for Genomic DNA Isolation
Caption: Workflow for genomic DNA isolation using this compound.
Logical Relationships in Cell Lysis for Nucleic Acid Isolation
Caption: Role of this compound in cell lysis.
Conclusion
This compound is a viable, though less documented, alternative to SDS for nucleic acid isolation. Its properties as a strong anionic surfactant make it well-suited for the critical steps of cell lysis and protein denaturation. The protocols provided here serve as a robust starting point for researchers and professionals in drug development to explore the use of this compound in their specific applications. As with any molecular biology technique, optimization of parameters such as surfactant concentration, incubation times, and temperature will be essential to achieve the highest yield and purity of nucleic acids for downstream applications like PCR, sequencing, and cloning.
References
The Role of Sodium Myristyl Sulfate in Advancing Membrane Protein Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Myristyl Sulfate in Membrane Protein Research
Sodium this compound (SMS), also known as sodium tetradecyl sulfate, is an anionic detergent that holds significant potential for the solubilization, purification, and characterization of membrane proteins.[1][2] Its amphipathic nature, with a 14-carbon hydrophobic tail and a charged sulfate headgroup, allows it to effectively disrupt lipid bilayers and form micelles that can encapsulate and stabilize membrane proteins in an aqueous environment. While less commonly cited in membrane protein literature than its shorter-chain homolog, sodium dodecyl sulfate (SDS), SMS offers a potentially milder alternative for proteins that are denatured by harsher detergents. Its longer alkyl chain can provide a more lipid-like environment, which may be crucial for maintaining the native conformation and function of sensitive membrane proteins such as G-protein coupled receptors (GPCRs) and membrane transporters.
This document provides detailed application notes and protocols for the use of sodium this compound in membrane protein research. It is designed to guide researchers in leveraging the unique properties of this detergent for successful protein extraction, purification, and subsequent biophysical and functional studies.
Physicochemical Properties of Sodium this compound
A thorough understanding of the physicochemical properties of SMS is crucial for designing effective experimental protocols. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₉NaO₄S | [1] |
| Molecular Weight | 316.43 g/mol | [2] |
| Critical Micelle Concentration (CMC) | 2.1 mM (0.066% w/v) | |
| Aggregation Number | Not readily available in literature | |
| Appearance | White to off-white powder |
Application Notes
Membrane Protein Solubilization
The primary application of sodium this compound in this context is the solubilization of integral membrane proteins from their native lipid environment. The goal is to extract the protein of interest in a stable and active form within a detergent micelle.
Key Considerations:
-
Detergent Concentration: The concentration of SMS should always be maintained above its Critical Micelle Concentration (CMC) of 2.1 mM to ensure the formation of micelles. A common starting point for screening is a concentration range of 1-2% (w/v), which is significantly above the CMC. The optimal concentration depends on the specific protein and the protein-to-detergent ratio.[3]
-
Protein-to-Detergent Ratio: A general guideline is to use a detergent-to-protein weight ratio of 10:1. However, this should be empirically optimized for each target protein.[3]
-
Buffer Conditions: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly impact efficiency and protein stability. A typical starting buffer would be a Tris or HEPES buffer at a pH between 7.0 and 8.5, containing 150-300 mM NaCl. Additives such as glycerol (10-20%), protease inhibitors, and reducing agents (e.g., DTT or TCEP) are highly recommended.
-
Temperature and Incubation Time: Solubilization is typically performed at 4°C to minimize proteolysis and maintain protein integrity. Incubation times can range from 30 minutes to a few hours with gentle agitation.[3]
Screening for Optimal Solubilization Conditions
Due to the unique properties of each membrane protein, it is essential to perform a detergent screening to identify the optimal conditions for solubilization and stability.
Figure 1: Workflow for detergent screening and optimization.
Protein Purification
Once solubilized, the protein-detergent complexes can be purified using standard chromatography techniques. It is crucial to maintain the SMS concentration above its CMC in all buffers throughout the purification process to prevent protein aggregation.
Common Purification Steps:
-
Affinity Chromatography: If the target protein is tagged (e.g., with a His-tag or Strep-tag), affinity chromatography is a highly effective first purification step.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.
-
Size-Exclusion Chromatography (SEC): SEC is often used as a final polishing step to separate the target protein from aggregates and other contaminants.
Protein Reconstitution
For many functional and structural studies, it is necessary to reconstitute the purified membrane protein into a more native-like lipid environment, such as liposomes or nanodiscs. This typically involves removing the detergent from a mixture of the protein-detergent complex and lipids.
Detergent Removal Methods:
-
Dialysis: Effective for detergents with a high CMC. Given the relatively low CMC of SMS, dialysis may be slow and inefficient.
-
Bio-Beads/Adsorbent Resins: Polystyrene beads are effective at adsorbing detergents and are a common method for reconstitution.[4]
-
Gel Filtration: Can be used to separate proteoliposomes from detergent micelles.[5]
Figure 2: General workflow for membrane protein reconstitution.
Experimental Protocols
Protocol 1: Small-Scale Solubilization of a Target Membrane Protein
This protocol describes a method for screening the optimal concentration of sodium this compound for solubilizing a target membrane protein from isolated cell membranes.
Materials:
-
Isolated cell membranes containing the target protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail.
-
Sodium this compound (SMS) stock solution: 10% (w/v) in water.
-
Microcentrifuge tubes.
-
High-speed refrigerated centrifuge.
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Dilute the membranes with Solubilization Buffer to a final protein concentration of 5 mg/mL.
-
Prepare a series of microcentrifuge tubes, each containing a different final concentration of SMS (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Add the appropriate volume of the 10% SMS stock solution to each tube.
-
Add the diluted membrane suspension to each tube to a final volume of 200 µL.
-
Incubate the samples at 4°C for 1 hour with gentle end-over-end rotation.
-
Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency at each SMS concentration.
Protocol 2: Purification of a His-tagged Membrane Protein
This protocol outlines the purification of a His-tagged membrane protein solubilized with sodium this compound using immobilized metal affinity chromatography (IMAC).
Materials:
-
Solubilized membrane protein extract (from Protocol 1, using the optimal SMS concentration).
-
IMAC Resin (e.g., Ni-NTA agarose).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) SMS.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) SMS.
-
Gravity-flow or FPLC column.
Procedure:
-
Equilibrate the IMAC resin with 5-10 column volumes (CV) of Wash Buffer.
-
Load the solubilized membrane protein extract onto the equilibrated column.
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins.
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
Pool the pure fractions and proceed with downstream applications or buffer exchange.
Protocol 3: Reconstitution of a Purified Membrane Protein into Liposomes
This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes by detergent removal using adsorbent beads.[4][5]
Materials:
-
Purified membrane protein in Elution Buffer (from Protocol 2).
-
Pre-formed liposomes (e.g., made from a desired lipid composition by extrusion).
-
Adsorbent beads (e.g., Bio-Beads SM-2).
-
Reconstitution Buffer: 50 mM HEPES pH 7.5, 150 mM KCl.
Procedure:
-
Mix the purified protein-detergent complex with the pre-formed liposomes at a desired lipid-to-protein ratio (e.g., 50:1 w/w).
-
Add a small amount of Triton X-100 (to just below its CMC) to destabilize the liposomes slightly and facilitate protein insertion.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
Add prepared adsorbent beads (washed and equilibrated in Reconstitution Buffer) at a ratio of 20 mg of beads per mg of detergent.
-
Incubate at 4°C for 2 hours with gentle rotation to allow for detergent removal.
-
Remove the adsorbent beads by centrifugation or filtration.
-
The resulting proteoliposomes are now ready for functional assays.
Signaling Pathway Diagrams
The following diagrams illustrate general signaling pathways for two major classes of membrane proteins that can be studied using sodium this compound.
Figure 3: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Figure 4: Generalized signaling initiated by a membrane transporter.
Conclusion
Sodium this compound presents a valuable, yet under-explored, tool for the study of membrane proteins. Its properties suggest it may be particularly useful for proteins that are sensitive to harsher detergents. The protocols and application notes provided here offer a starting point for researchers to incorporate SMS into their experimental workflows. As with any detergent, empirical optimization of solubilization and purification conditions is paramount for achieving high yields of stable and functional membrane proteins, thereby paving the way for novel discoveries in drug development and fundamental biological research.
References
- 1. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound | SIELC Technologies [sielc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Myristyl Sulfate in Immunoprecipitation and Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Myristyl Sulfate, also known as Sodium Tetradecyl Sulfate, is a potent anionic detergent with significant utility in the fields of protein biochemistry and molecular biology.[1][2][3][4] Its strong denaturing properties make it a valuable tool for the solubilization and purification of proteins, particularly in applications where disruption of cellular and membrane structures is paramount.[5][6][7] These application notes provide detailed protocols for the use of Sodium this compound in immunoprecipitation and affinity chromatography, offering researchers a powerful alternative to more commonly used detergents.
As an anionic detergent, Sodium this compound disrupts non-covalent interactions within and between proteins, leading to their denaturation.[8][9][10] This characteristic is particularly advantageous for the solubilization of proteins from inclusion bodies or for ensuring complete protein unfolding prior to electrophoretic analysis.[5][6] Studies have shown that tetradecyl sulfate has a greater affinity for many unfolded proteins and a higher capacity to dissociate protein aggregates compared to sodium dodecyl sulfate (SDS).[1]
Data Presentation
Comparison of Anionic Detergents
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium this compound (Sodium Tetradecyl Sulfate) |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₁₄H₂₉NaO₄S[4] |
| Molecular Weight | 288.38 g/mol | 316.43 g/mol [4] |
| Critical Micelle Concentration (CMC) | ~8.2 mM (0.24% w/v) | ~2.1 mM (0.066% w/v) |
| Primary Use in Protein Chemistry | Denaturation, solubilization, electrophoresis[11] | Denaturation, solubilization, dissociation of protein aggregates[1][7] |
| Considerations | Can interfere with downstream applications like mass spectrometry[11] | Strong denaturant, may disrupt antibody-antigen interactions[7] |
Experimental Protocols
Immunoprecipitation (IP) Protocol using this compound
This protocol is designed for the immunoprecipitation of individual proteins under denaturing conditions. Due to the strong denaturing nature of Sodium this compound, this protocol is generally not recommended for co-immunoprecipitation (co-IP) where protein-protein interactions need to be preserved.
Materials:
-
Cells or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Sodium this compound
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) Sodium this compound
-
Elution Buffer: 0.1 M Glycine (pH 2.5) or 2X Laemmli sample buffer
-
Primary antibody specific to the target protein
-
Protein A/G magnetic or agarose beads
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Add ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
For Western Blotting: Add 50 µL of 2X Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
For Mass Spectrometry or Functional Assays (requires refolding): Add 50-100 µL of Elution Buffer (0.1 M Glycine, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Affinity Chromatography Protocol using this compound
This protocol is suitable for the purification of tagged proteins under denaturing conditions.
Materials:
-
Cleared cell lysate containing the tagged protein of interest
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins, Glutathione agarose for GST-tagged proteins)
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 0.5% (w/v) Sodium this compound
-
Elution Buffer: Specific to the affinity tag (e.g., high concentration of imidazole for His-tags, reduced glutathione for GST-tags)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Preparation:
-
Pack the chromatography column with the appropriate affinity resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the cleared cell lysate (prepared using a lysis buffer containing Sodium this compound) onto the equilibrated column.
-
Allow the lysate to pass through the column by gravity flow or at a controlled flow rate.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the appropriate Elution Buffer to the column.
-
Collect fractions of the eluted protein.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Visualizations
Caption: Workflow for Immunoprecipitation using this compound.
Caption: Workflow for Affinity Chromatography under denaturing conditions.
Caption: Structure of an anionic detergent micelle in aqueous solution.
References
- 1. The interaction of dodecyl and tetradecyl sulfate with proteins during polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium this compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]
- 11. allumiqs.com [allumiqs.com]
Application Notes and Protocols: Myristyl Sulfate in Drug Formulation and Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristyl Sulfate in Drug Delivery
This compound, and its more commonly used salt form, sodium this compound, are anionic surfactants belonging to the alkyl sulfate family. With a 14-carbon alkyl chain (myristyl group), it possesses amphiphilic properties, making it a candidate for various roles in drug formulation. The lipophilic myristyl tail can interact with hydrophobic drug molecules and penetrate lipid bilayers, while the hydrophilic sulfate head ensures aqueous dispersibility.
In drug delivery research, the myristyl group is often conjugated to polymers to enhance their hydrophobic character. This process, known as myristoylation, can improve the polymer's ability to form stable nanoparticles or micelles for encapsulating poorly water-soluble drugs. The increased lipophilicity can also promote interaction with cell membranes, potentially enhancing drug uptake. While less common than its shorter-chain homolog, sodium lauryl sulfate, this compound can also be used as a surfactant to aid in the formation and stabilization of nano- and micro-scale drug delivery systems such as microemulsions and in-situ gels.
Applications and Quantitative Data
The primary application of myristyl derivatives found in recent drug delivery research is the functionalization of polymers to create self-assembling nanocarriers. A key example is the use of myristoylated chitosan for the delivery of anticancer agents.
Myristoylated Chitosan Nanoparticles
Myristoylation of the biopolymer chitosan enhances its hydrophobicity, enabling it to self-assemble into nanogels or nanoparticles in aqueous environments. These nanoparticles can effectively encapsulate hydrophobic drugs, offering a promising delivery vehicle for cancer therapy.
Table 1: Quantitative Data for Myristoylated Chitosan Nanoparticles
| Drug | Polymer | Particle Size (nm) | Drug Loading Efficiency (%) | Reference |
| Silibinin | Myristoylated Chitosan | ~20 | 85-95% | [1] |
Experimental Protocols
Protocol for Preparation of Myristoylated Chitosan (MCS) Nanoparticles Loaded with a Hydrophobic Drug
This protocol is based on the preparation of silibinin-loaded MCS nanogels.
Materials:
-
Chitosan (CS)
-
Myristic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for conjugation)
-
Hydrophobic drug (e.g., Silibinin)
-
Dialysis membrane (MWCO 8-12 kDa)
-
Deionized water
-
Appropriate organic solvents (e.g., DMSO, ethanol)
Procedure:
-
Synthesis of Myristoylated Chitosan (MCS):
-
Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid).
-
Activate myristic acid using DCC and NHS in an organic solvent.
-
Add the activated myristic acid solution to the chitosan solution and react for 24 hours at room temperature.
-
Purify the resulting MCS by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified MCS to obtain a powder.
-
-
Drug Loading via Dialysis:
-
Dissolve a specific amount of the hydrophobic drug (e.g., 2 mg/mL Silibinin) in a small volume of a suitable organic solvent.
-
Disperse the lyophilized MCS in deionized water.
-
Add the drug solution to the MCS dispersion under gentle stirring.
-
Transfer the mixture to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24 hours, with several changes of water, to remove the organic solvent and unloaded drug.
-
The solution inside the dialysis bag will contain the drug-loaded MCS nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) after appropriate sample preparation (e.g., drop-casting on a stub and gold coating).
-
Drug Loading Efficiency (DLE):
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a solvent that dissolves both the polymer and the drug.
-
Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate DLE using the following formula: DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
General Protocol for o/w Microemulsion Formulation
This is a general protocol where sodium this compound could be employed as the surfactant.
Materials:
-
Oil phase (e.g., Isopropyl myristate, oleic acid)
-
Surfactant (e.g., Sodium this compound, Tween 80)
-
Co-surfactant (e.g., Propylene glycol, ethanol)
-
Aqueous phase (e.g., Deionized water, buffer)
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Component Selection: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Phase Diagram Construction:
-
Prepare various ratios of surfactant and co-surfactant (Smix).
-
For each Smix ratio, titrate with the oil phase to create pseudo-ternary phase diagrams. This helps to identify the concentration ranges that result in a stable microemulsion.
-
-
Microemulsion Preparation:
-
Dissolve the API in the selected oil phase.
-
Add the appropriate amount of the Smix to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil-Smix mixture under constant stirring until a transparent and homogenous microemulsion is formed.
-
-
Characterization:
-
Visually inspect for clarity and homogeneity.
-
Measure droplet size and polydispersity index using DLS.
-
Determine the pH and conductivity.
-
Perform stability studies (e.g., centrifugation, temperature cycling).
-
General Protocol for In-Situ Gel Formulation
This is a general protocol for a pH-triggered in-situ gel. This compound could potentially be included as a wetting or solubilizing agent.
Materials:
-
pH-sensitive polymer (e.g., Carbopol)
-
Mucoadhesive polymer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Surfactant/Solubilizer (e.g., Sodium this compound)
-
Active Pharmaceutical Ingredient (API)
-
pH adjusting agent (e.g., Triethanolamine)
-
Purified water
Procedure:
-
Polymer Dispersion:
-
Disperse the pH-sensitive polymer and mucoadhesive polymer in purified water with constant, slow stirring to avoid clumping.
-
Allow the polymers to hydrate completely (this may take several hours).
-
-
API and Excipient Incorporation:
-
Dissolve the API and any other excipients, such as sodium this compound, in a small amount of water or co-solvent.
-
Slowly add this solution to the polymer dispersion with continuous mixing.
-
-
pH Adjustment:
-
Adjust the pH of the formulation to a level where it remains a liquid (e.g., pH 4-5 for Carbopol-based gels).
-
The final formulation should be a low-viscosity liquid.
-
-
Characterization:
-
Measure the pH, clarity, and viscosity of the liquid formulation.
-
Determine the in-situ gelling capacity by increasing the pH to a physiological level (e.g., pH 7.4) and observing the sol-to-gel transition.
-
Evaluate the rheological properties of the formed gel.
-
Conduct in-vitro drug release studies using a dialysis membrane or a Franz diffusion cell.
-
Visualizations
Experimental Workflow
Caption: Workflow for MCS Nanoparticle Preparation.
Mechanism of Action
Caption: Role of Myristoylation in Drug Delivery.
References
Application Notes and Protocols for the Use of Myristyl Sulfate in the Preparation of Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as versatile and promising platforms for the delivery of a wide range of therapeutic agents. Their biocompatibility, ability to encapsulate both lipophilic and hydrophilic drugs, and potential for controlled release and targeted delivery make them an attractive option in drug development. The choice of surfactants is critical in the formulation of stable and effective LNPs, as they play a crucial role in reducing interfacial tension, controlling particle size, and preventing aggregation.
Anionic surfactants, such as sodium myristyl sulfate, are valuable tools in LNP formulation. The incorporation of an anionic surfactant can impart a negative surface charge to the nanoparticles, which can enhance stability through electrostatic repulsion and potentially influence their interaction with biological membranes. Sodium this compound, an alkyl sulfate, functions as a surfactant and emulsifying agent, making it a candidate for the stabilization of the lipid matrix within an aqueous continuous phase during LNP production.[1][2]
These application notes provide a comprehensive overview and a detailed protocol for the preparation of lipid nanoparticles using this compound as a key surfactant.
The Role of this compound in Lipid Nanoparticle Formulation
Sodium this compound is an anionic surfactant that can be employed in the preparation of lipid nanoparticles.[3] Its amphiphilic nature, consisting of a hydrophobic 14-carbon myristyl chain and a hydrophilic sulfate headgroup, allows it to orient at the lipid-water interface, thereby reducing the interfacial tension and facilitating the formation of a stable nanoemulsion during the homogenization process.
Key functions of this compound in LNP formulations include:
-
Emulsification: It facilitates the dispersion of the molten lipid phase into the aqueous phase, leading to the formation of small lipid droplets.
-
Stabilization: The adsorption of this compound onto the surface of the newly formed nanoparticles provides a negative surface charge, which creates repulsive forces between particles, preventing aggregation and ensuring colloidal stability.
-
Particle Size Control: The concentration and efficiency of the surfactant can influence the final particle size and polydispersity index (PDI) of the LNPs.
Data Presentation: Physicochemical Properties of this compound-Stabilized LNPs
The following tables summarize the expected physicochemical properties of lipid nanoparticles prepared with this compound. The data is representative and may vary depending on the specific lipid composition, drug loading, and process parameters.
Table 1: Formulation Parameters for this compound-Stabilized Solid Lipid Nanoparticles (SLNs)
| Parameter | Range |
| Lipid Phase | |
| Solid Lipid (e.g., Glyceryl Monostearate) | 1 - 5% (w/v) |
| Aqueous Phase | |
| Sodium this compound | 0.5 - 2.5% (w/v) |
| Co-surfactant (e.g., Poloxamer 188) | 0.5 - 2.0% (w/v) |
| Purified Water | q.s. to 100% |
| Process Parameters | |
| Homogenization Speed | 10,000 - 20,000 rpm |
| Homogenization Time | 5 - 15 minutes |
| Sonication Amplitude | 40 - 70% |
| Sonication Time | 10 - 20 minutes |
Table 2: Expected Physicochemical Characteristics of this compound-Stabilized SLNs
| Characteristic | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 70% | Centrifugation / HPLC |
| Drug Loading (DL%) | 1 - 5% | Centrifugation / HPLC |
Experimental Protocols
This section provides a detailed methodology for the preparation of solid lipid nanoparticles (SLNs) using this compound via the hot homogenization followed by ultrasonication technique.
Materials
-
Solid Lipid: Glyceryl monostearate (GMS) or another suitable solid lipid (e.g., cetyl palmitate, stearic acid).
-
Anionic Surfactant: Sodium this compound.
-
Co-surfactant (optional but recommended): Poloxamer 188 (Pluronic® F68) or Tween® 80.
-
Aqueous Phase: Purified, deionized water.
-
Active Pharmaceutical Ingredient (API): A model lipophilic drug (e.g., curcumin, paclitaxel).
Equipment
-
High-shear homogenizer (e.g., Ultra-Turrax).
-
Probe sonicator.
-
Magnetic stirrer with a heating plate.
-
Water bath.
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer).
-
High-performance liquid chromatography (HPLC) system for drug quantification.
-
Centrifugal filter units (for determining encapsulation efficiency).
Step-by-Step Protocol for SLN Preparation
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 2.5% w/v) and the lipophilic drug (e.g., 0.1% w/v).
-
Place the components in a glass beaker and heat them on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid to ensure complete melting and dissolution of the drug.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the sodium this compound (e.g., 1.5% w/v) and the co-surfactant (e.g., 1.0% w/v).
-
Dissolve the surfactants in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure complete dissolution.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 1-2 minutes.
-
Increase the homogenization speed to a higher setting (e.g., 15,000 rpm) and continue for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Sonication for Particle Size Reduction:
-
Immediately transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate the emulsion at a specific amplitude (e.g., 60%) for 15 minutes. Use a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating of the sample.
-
-
Cooling and Solidification of SLNs:
-
Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a low speed with a magnetic stirrer.
-
Allow the dispersion to cool down to room temperature, which will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification of the SLN Dispersion (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be dialyzed against purified water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off.
-
Alternatively, the dispersion can be centrifuged using centrifugal filter units to separate the nanoparticles from the aqueous phase.
-
Characterization of the Prepared SLNs
-
Particle Size, PDI, and Zeta Potential: Dilute the SLN dispersion with purified water and analyze using a particle size analyzer.
-
Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated drug from the SLNs using centrifugal filter units.
-
Quantify the amount of free drug in the filtrate using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE(%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL(%) = [(Total Drug - Free Drug) / Total Lipid] x 100
-
Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for Hot Homogenization and Ultrasonication Method.
References
Application Notes and Protocols for Myristyl Sulfate in Protein Denaturation for Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium Myristyl Sulfate, also known as Sodium Tetradecyl Sulfate (STS), is an anionic surfactant with a 14-carbon alkyl chain.[1][2] While extensively used in medicine as a sclerosing agent for varicose veins due to its ability to denature proteins and cause endothelial cell damage, its application in structural biology for controlled protein denaturation is not as well-documented as that of its shorter-chain homolog, Sodium Dodecyl Sulfate (SDS).[1][3][4] However, its physicochemical properties suggest it as a potent denaturant that can be useful in specific applications where the properties of SDS are not optimal.
The mechanism of protein denaturation by alkyl sulfates like this compound involves the disruption of the protein's native tertiary and secondary structures. The hydrophobic alkyl tail of the surfactant interacts with the hydrophobic core of the protein, while the charged sulfate headgroup disrupts electrostatic interactions.[5] This leads to the unfolding of the protein into a more linear polypeptide chain coated with surfactant molecules.
The longer alkyl chain of this compound (C14) compared to SDS (C12) generally results in a lower critical micelle concentration (CMC) and a higher tendency to associate with proteins. Studies on the interaction of alkyl sulfates with proteins have shown that surfactants with longer alkyl chains can induce more rapid and extensive denaturation.[6] This suggests that this compound may be a more potent denaturant than SDS at equivalent concentrations. This property could be advantageous for denaturing highly stable or aggregated proteins. However, the stronger interaction might also make it more difficult to remove the detergent during subsequent refolding or crystallization steps.
Potential applications in structural biology could include:
-
Denaturation of highly stable or aggregation-prone proteins: The increased hydrophobicity of this compound may be effective in solubilizing and denaturing proteins that are resistant to SDS.
-
Modulating denaturation conditions: For certain proteins, the specific properties of this compound might offer a different denaturation profile, potentially leading to different unfolded states or allowing for controlled partial denaturation.
-
Use in specific analytical techniques: While not standard, it could potentially be explored as a denaturing agent in techniques like capillary electrophoresis.
Researchers should be aware that due to the limited specific literature, the use of this compound for protein denaturation in structural biology is largely exploratory. Protocols and concentrations would need to be carefully optimized for each specific protein.
Comparative Data of Alkyl Sulfate Detergents
For researchers familiar with SDS, the following table provides a comparison of the physicochemical properties of Sodium Dodecyl Sulfate and Sodium this compound.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium this compound (STS) |
| Chemical Formula | C12H25NaO4S | C14H29NaO4S[7] |
| Molecular Weight | 288.38 g/mol | 316.43 g/mol [8] |
| Alkyl Chain Length | 12 carbons | 14 carbons |
| Critical Micelle Concentration (CMC) | ~8.2 mM in water | ~2.1 mM in water |
| Aggregation Number | ~62-100 | ~130 |
| Relative Denaturing Strength | Strong | Potentially Stronger than SDS |
Experimental Protocols
Disclaimer: The following protocols are representative and based on standard protein denaturation procedures using SDS. Due to the lack of specific, published protocols for the use of this compound in structural biology, these should be considered as starting points for optimization.
Protocol 1: Denaturation of a Soluble Protein for Structural Analysis
This protocol describes a general procedure for denaturing a purified soluble protein with sodium this compound.
Materials:
-
Purified soluble protein in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Sodium this compound (STS) stock solution (e.g., 10% w/v in ultrapure water)
-
Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol (BME))
-
Sample buffer (e.g., 4X Laemmli buffer without SDS, to be supplemented with STS)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare the Denaturation Buffer:
-
To a microcentrifuge tube, add the purified protein sample.
-
Add the 4X sample buffer to a final concentration of 1X.
-
Add the reducing agent to the desired final concentration (e.g., 50 mM DTT or 5% BME).
-
Add the 10% STS stock solution to achieve the desired final concentration. A starting point could be a final concentration of 1-2% (w/v).
-
-
Denaturation:
-
Gently vortex the sample to ensure thorough mixing.
-
Heat the sample at 95°C for 5-10 minutes. For some proteins, a lower temperature (e.g., 70°C) for a longer duration (e.g., 15-20 minutes) may be preferable to prevent precipitation.[9]
-
After heating, allow the sample to cool to room temperature.
-
-
Clarification:
-
Centrifuge the denatured sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube. The protein is now denatured and ready for downstream applications such as SDS-PAGE analysis or further purification steps for structural studies (which may require detergent exchange).
-
Optimization Notes:
-
STS Concentration: The optimal concentration of STS will vary depending on the protein. A concentration gradient (e.g., 0.5% to 3%) should be tested to find the minimum concentration that provides complete denaturation without causing precipitation.
-
Heating Time and Temperature: Some proteins are prone to aggregation or degradation at high temperatures. The heating step should be optimized for each specific protein.
-
Buffer Composition: The pH and ionic strength of the buffer can influence the effectiveness of the denaturation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols for Protein Isolation Using Sodium Dodecyl Sulfate (SDS)
A Note on Myristyl Sulfate: While the request specifies this compound, it is important to clarify that this surfactant is not commonly employed for general protein isolation in research and drug development. The standard and widely documented anionic detergent for protein solubilization and denaturation is Sodium Dodecyl Sulfate (SDS). Therefore, these application notes will focus on the established protocols utilizing SDS. It is possible that this compound may have niche applications, but for a standard operating procedure, SDS is the appropriate reagent.
Introduction
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant crucial for the solubilization and denaturation of proteins. Its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to disrupt non-covalent bonds within and between proteins. This action unfolds the protein into a linear polypeptide chain with a uniform negative charge, a fundamental principle exploited in various proteomics workflows, most notably in polyacrylamide gel electrophoresis (SDS-PAGE). These protocols outline the standardized procedures for efficient protein isolation from mammalian cells and tissues using SDS-based lysis buffers.
Core Principles of SDS-Based Protein Isolation
The efficacy of SDS in protein isolation stems from its ability to:
-
Disrupt Cell Membranes: The detergent properties of SDS effectively lyse cell and organelle membranes, releasing the total protein content.
-
Denature Proteins: SDS breaks down the secondary and tertiary structures of proteins by interrupting hydrophobic interactions and hydrogen bonds.
-
Impart Uniform Negative Charge: The sulfate groups of SDS bind to the polypeptide backbone at a relatively constant ratio (approximately 1.4g of SDS per gram of protein). This masks the intrinsic charge of the protein, resulting in a net negative charge that is proportional to the protein's mass.
Experimental Protocols
Protocol 1: Protein Isolation from Cultured Mammalian Cells
This protocol details the extraction of total protein from adherent or suspension mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SDS Lysis Buffer (50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS and add 1 mL of ice-cold PBS. Scrape the cells from the surface of the culture dish. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in an appropriate volume of SDS Lysis Buffer supplemented with protease and phosphatase inhibitors. A general starting point is 200 µL of lysis buffer for a 10 cm dish of confluent cells.
-
Incubate the lysate on ice for 10-15 minutes, vortexing briefly every 5 minutes.
-
-
Clarification of Lysate:
-
(Optional) For viscous lysates due to the presence of genomic DNA, sonicate the sample on ice. Use short bursts (10-15 seconds) to avoid overheating and protein degradation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay. Note that the presence of SDS can interfere with some protein assays; ensure the chosen method is compatible or that the sample is appropriately diluted.
-
-
Storage:
-
Aliquoted protein lysates can be stored at -80°C for long-term use.
-
Protocol 2: Protein Isolation from Mammalian Tissue
This protocol is designed for the extraction of total protein from solid mammalian tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
SDS Lysis Buffer (as in Protocol 1)
-
Protease and Phosphatase Inhibitor Cocktails
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.
-
Using a pre-chilled mortar and pestle, grind the frozen tissue into a fine powder.
-
-
Tissue Lysis:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add an appropriate volume of ice-cold SDS Lysis Buffer supplemented with protease and phosphatase inhibitors. A general guideline is 500 µL of lysis buffer per 50 mg of tissue.
-
Homogenize the tissue suspension using a Dounce homogenizer or a mechanical homogenizer until a uniform lysate is achieved.
-
-
Incubation and Clarification:
-
Incubate the homogenate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant containing the solubilized proteins and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration as described in Protocol 1.
-
Store the protein lysates in aliquots at -80°C.
-
Data Presentation
The following table summarizes typical protein yields obtained using the SDS-based lysis protocols. Actual yields may vary depending on the cell type, tissue, and confluency.
| Sample Type | Starting Material | Lysis Buffer Volume | Typical Protein Yield (µg/µL) |
| Adherent Cells (e.g., HeLa) | 1 x 106 cells | 100 µL | 1.5 - 2.5 |
| Suspension Cells (e.g., Jurkat) | 1 x 107 cells | 200 µL | 2.0 - 3.5 |
| Mouse Liver Tissue | 50 mg | 500 µL | 3.0 - 5.0 |
| Mouse Brain Tissue | 50 mg | 500 µL | 2.5 - 4.0 |
Visualizations
Caption: Experimental workflows for protein isolation from cultured cells and mammalian tissues.
Caption: Mechanism of protein denaturation and solubilization by Sodium Dodecyl Sulfate (SDS).
Troubleshooting & Optimization
Technical Support Center: Preventing Myristyl Sulfate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of myristyl sulfate in cold buffers.
Troubleshooting Guide
Issue: this compound precipitates out of my buffer solution upon cooling.
Cause: this compound, an anionic surfactant, has limited solubility at low temperatures. This is due to a phenomenon known as the Krafft point, which is the temperature below which the surfactant's solubility dramatically decreases, leading to precipitation. For sodium this compound, the Krafft point is around 21°C.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Increase Buffer pH | Adjust the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-8.5). | Increased electrostatic repulsion between the negatively charged sulfate head groups, which can improve solubility and lower the Krafft point. |
| Add a Co-solvent | Incorporate a water-miscible organic solvent into your buffer. Common choices include ethanol (5-20% v/v) or propylene glycol (5-20% v/v). | Co-solvents can disrupt the hydrogen bonding network of water, making it more favorable for the surfactant to remain in solution at lower temperatures. |
| Increase Ionic Strength | Cautiously increase the salt concentration of your buffer (e.g., with NaCl). | Increased ionic strength can decrease the critical micelle concentration (CMC) of the surfactant, which may help maintain its solubility. However, excessively high salt concentrations can sometimes lead to "salting out." |
| Combine Surfactants | Introduce a non-ionic surfactant (e.g., Triton X-100, Tween 20) to your formulation. | The presence of a non-ionic surfactant can disrupt the crystalline packing of this compound molecules, thereby lowering the overall Krafft point of the mixed surfactant system. |
| Use a Chelating Agent | If your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺), add a chelating agent like EDTA (1-5 mM). | Chelating agents will bind to divalent cations, preventing them from forming insoluble salts with the this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sodium this compound in water at different temperatures?
Q2: How does pH affect the solubility of this compound in the cold?
For anionic surfactants like this compound, increasing the pH to a neutral or slightly alkaline range (pH 7.0-8.5) generally improves solubility at lower temperatures. At a higher pH, the sulfate head groups are fully deprotonated and negatively charged. This increases electrostatic repulsion between surfactant molecules, hindering their ability to form an ordered, crystalline precipitate. For Tris buffers, it is important to note that the pH is temperature-dependent; a Tris buffer prepared to pH 8.0 at room temperature will have a higher pH when cooled.[4][5][6][7][8]
Q3: Can I use co-solvents to prevent this compound precipitation? If so, which ones are effective?
Yes, co-solvents are an effective strategy. Ethanol and propylene glycol are commonly used. They work by reducing the polarity of the aqueous solvent, which can lower the Krafft temperature of the surfactant. The optimal concentration of the co-solvent typically needs to be determined empirically for your specific buffer system and desired temperature, but a starting point of 5-20% (v/v) is recommended.[9][10][11][12][13]
Q4: Are there any specific experimental protocols where preventing this compound precipitation is critical?
Yes, a key application is in the solubilization of inclusion bodies, which are insoluble protein aggregates often formed during recombinant protein expression in bacteria. Surfactants like this compound can be used to solubilize these aggregates. Maintaining the solubility of the surfactant at low temperatures is crucial during the subsequent protein refolding steps, which are often carried out in the cold to improve the yield of correctly folded, active protein.[14][15][16][17]
Experimental Protocols
Protocol: Solubilization of Inclusion Bodies Using this compound
This protocol provides a general workflow for solubilizing inclusion bodies using a buffer containing sodium this compound, with considerations for preventing precipitation at low temperatures.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis Buffer with 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, 10 mM DTT, 1-2% (w/v) Sodium this compound, 10% (v/v) Propylene Glycol. Note: The pH is slightly elevated and propylene glycol is included to aid in this compound solubility at lower temperatures.
-
Refolding Buffer (example): 50 mM Tris-HCl (pH 8.0), 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a standard method (e.g., sonication, French press).
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet with Wash Buffer to remove membrane fragments and other contaminants. Repeat this step.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir or gently agitate the suspension at room temperature for 1-2 hours, or until the solution clarifies, indicating solubilization of the inclusion bodies.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
-
Refolding:
-
Slowly dilute the solubilized protein solution into cold (4°C) Refolding Buffer. This step is critical, and the presence of propylene glycol in the solubilization buffer will help prevent the this compound from precipitating upon introduction to the cold refolding buffer.
-
Allow the protein to refold at 4°C with gentle stirring for 12-48 hours.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart outlining the decision-making process for addressing this compound precipitation.
Role of Myristoylation in Protein Signaling
While this compound is an exogenous surfactant, the myristoyl group itself is a key component in cellular signaling through a process called myristoylation. This diagram illustrates how myristoylation helps to anchor signaling proteins to the cell membrane, a critical step in many signal transduction pathways.[18][19][20][21]
Caption: Diagram of myristoylation's role in localizing a protein to the cell membrane for signaling.
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. sodium this compound [flavscents.com]
- 3. sodium this compound, 1191-50-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of ethanol on the interaction between poly(vinylpyrrolidone) and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Myristoylation - Wikipedia [en.wikipedia.org]
- 21. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Myristyl Sulfate Concentration for Membrane Protein Extraction
Welcome to the technical support center for optimizing myristyl sulfate concentration in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to the use of sodium this compound (also known as sodium tetradecyl sulfate) in your experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about using this compound for membrane protein extraction.
1. What is sodium this compound and why is it used for membrane protein extraction?
Sodium this compound is an anionic detergent. Like other detergents, it is used to solubilize membrane proteins by disrupting the lipid bilayer of cell membranes. Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to form micelles that encapsulate the hydrophobic regions of membrane proteins, thereby keeping them soluble in aqueous solutions.
2. What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1] This is a critical parameter for membrane protein extraction because solubilization of these proteins typically occurs at detergent concentrations above the CMC. The CMC for sodium tetradecyl sulfate (this compound) is approximately 2.1 mM.
3. What is a good starting concentration for sodium this compound?
A general guideline is to use a concentration that is at least two times the CMC.[2] For solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[2] However, the optimal concentration can vary significantly depending on the specific protein and the cell or tissue type. Therefore, it is highly recommended to perform a concentration series to determine the ideal conditions for your specific experiment.
4. How does sodium this compound compare to other detergents like SDS or Triton X-100?
Sodium this compound is an anionic detergent, similar to the more commonly known sodium dodecyl sulfate (SDS). Anionic detergents are generally considered to be "harsher" than non-ionic detergents like Triton X-100, meaning they are very effective at solubilizing membranes but may also have a higher tendency to denature proteins.[3] The choice of detergent is often a balance between solubilization efficiency and maintaining the protein's native structure and function.
5. Can I use a mixture of detergents?
Yes, in some cases, a mixture of detergents can be beneficial. For instance, a harsher detergent might be used for initial solubilization, followed by an exchange into a milder detergent for subsequent purification and functional studies.
6. How can I remove this compound after extraction?
Detergent removal is often necessary for downstream applications. Methods for detergent removal include dialysis (most effective for detergents with a high CMC), size-exclusion chromatography, and affinity chromatography.
Troubleshooting Guide
Encountering issues during your membrane protein extraction? This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis. | Ensure complete cell lysis by using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer. |
| Suboptimal this compound concentration. | Perform a titration experiment to determine the optimal concentration. Start with a range from 1x to 10x the CMC. | |
| Insufficient incubation time or temperature. | Increase the incubation time with the detergent and consider performing the extraction at a slightly elevated temperature (e.g., room temperature instead of 4°C), if your protein is stable at higher temperatures. | |
| Protein Precipitation after Solubilization | This compound concentration is too low (below the CMC). | Ensure the detergent concentration in all buffers is maintained above the CMC. |
| The protein is unstable in this compound. | Add stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors. Consider exchanging this compound for a milder detergent after initial solubilization. | |
| Buffer conditions (pH, ionic strength) are not optimal. | Optimize the pH and salt concentration of your buffer. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl. | |
| Proteolysis. | Add a protease inhibitor cocktail to all buffers throughout the extraction process. | |
| Loss of Protein Activity | Protein denaturation by the detergent. | This compound, as an anionic detergent, can be denaturing. Try to work at the lowest effective concentration. Consider adding stabilizing agents or performing a detergent exchange to a milder, non-ionic detergent after the initial extraction. |
| Removal of essential lipids. | Some membrane proteins require specific lipids for their function. Try to supplement your buffers with a lipid mixture that mimics the native membrane environment. | |
| Protein Aggregation | Hydrophobic interactions. | Ensure the detergent concentration remains above the CMC. Adding a small amount of a non-ionic detergent or increasing the salt concentration in your buffer can sometimes help to reduce non-specific aggregation. |
| Disulfide bond formation. | Include a reducing agent like DTT or β-mercaptoethanol in your lysis and purification buffers. |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low membrane protein yield.
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing this compound concentration for membrane protein extraction.
Protocol 1: Screening for Optimal this compound Concentration
This protocol outlines a small-scale screening experiment to determine the optimal concentration of sodium this compound for solubilizing your target membrane protein.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
-
Sodium this compound stock solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Prepare Membrane Fraction:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, Dounce homogenization, or French press).
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a small volume of fresh, ice-cold Lysis Buffer.
-
-
Detergent Solubilization Screen:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add sodium this compound from the stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume is the same for all tubes.
-
Incubate the tubes on a rotator at 4°C for 1-2 hours.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the tubes at 100,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant from each tube, which contains the solubilized membrane proteins.
-
The pellet contains the insoluble material.
-
-
Analysis:
-
Analyze the protein concentration of each supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Run samples of the supernatant from each concentration on an SDS-PAGE gel, followed by Coomassie staining or Western blotting for your protein of interest to determine the concentration that yields the highest amount of soluble protein.
-
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration.
Data Presentation: Example Detergent Screen Results
| Sodium this compound Conc. (% w/v) | Total Protein in Soluble Fraction (mg/mL) | Target Protein Band Intensity (Arbitrary Units) |
| 0.1 | 0.8 | 150 |
| 0.5 | 2.5 | 800 |
| 1.0 | 4.2 | 1200 |
| 1.5 | 4.5 | 1150 |
| 2.0 | 4.3 | 1100 |
This is example data and will vary depending on the specific protein and experimental conditions.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always optimize protocols for their specific experimental needs and consult relevant safety data sheets before handling any chemical reagents.
References
Technical Support Center: Myristyl Sulfate Interference with BCA and Bradford Protein Assays
Welcome to the Technical Support Center for troubleshooting protein quantitation assays in the presence of myristyl sulfate. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and overcome the challenges posed by this anionic surfactant in common protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?
Sodium this compound (also known as sodium tetradecyl sulfate) is an anionic surfactant commonly used to solubilize and denature proteins. Its interference in protein assays stems from its chemical nature. In the BCA (Bicinchoninic Acid) assay , the mechanism of interference is primarily due to its ability to chelate copper ions, which is a critical step in the colorimetric detection of proteins. This leads to a false positive signal, resulting in an overestimation of the protein concentration. In the Bradford assay , this compound can interfere by binding to the Coomassie dye, causing a spectral shift similar to that induced by proteins, which also leads to inaccurate protein concentration measurements.[1][2][3] Additionally, detergents can alter the pH of the assay solution, further affecting the accuracy of the Bradford assay.[1]
Q2: How do I know if this compound is interfering with my assay?
Common signs of interference include:
-
High background readings: The blank or zero-protein control shows a significant absorbance reading.
-
Non-linear standard curve: The relationship between protein concentration and absorbance is not linear, making accurate quantification impossible.
-
Precipitate formation: The presence of detergents can sometimes cause the assay reagents to precipitate.[1]
-
Inconsistent or non-reproducible results: Replicate samples give significantly different readings.
Q3: What are the acceptable concentration limits for this compound in BCA and Bradford assays?
It is crucial to determine the acceptable limit for your specific experimental setup. This can be done by running a series of blanks containing varying concentrations of this compound to identify the concentration at which a significant background signal is observed.
Q4: Are there alternative protein assays that are more compatible with this compound?
Yes, several alternatives can be considered:
-
Detergent-Compatible Assays: Several commercially available protein assay kits are specifically formulated to be compatible with detergents. These often include reagents to counteract the interfering effects of surfactants. The Pierce Detergent Compatible Bradford Assay Kit is one such example.[6]
-
The Lowry Assay: The modified Lowry assay is another option, although it is also susceptible to detergent interference, which can often be mitigated by protein precipitation steps.[2]
-
Non-colorimetric methods: Techniques like UV-Vis spectrophotometry at 280 nm can be used if the sample is relatively pure and does not contain other UV-absorbing compounds.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background is a common indicator of detergent interference.
Troubleshooting Steps:
-
Prepare a Detergent-Only Blank: Prepare a blank sample containing the same concentration of this compound as your protein samples but without any protein. If this blank shows high absorbance, it confirms detergent interference.
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample with a compatible buffer can lower the this compound concentration to a non-interfering level.[7]
-
Perform a Detergent Compatibility Test: Prepare your protein standards in the same buffer (including this compound) as your unknown samples. This can help to compensate for the background signal.
-
Remove the Detergent: If dilution is not feasible, consider removing the this compound from your sample using methods like dialysis, gel filtration, or protein precipitation.[8][9]
Issue 2: Non-Linear or Inaccurate Standard Curve
A non-linear standard curve prevents accurate quantification.
Troubleshooting Steps:
-
Check for Detergent Interference: As with high background, the presence of this compound is a likely cause.
-
Prepare Standards in a Matched Buffer: Ensure that the buffer used to prepare your protein standards is identical to the sample buffer, including the this compound concentration.
-
Switch to a Detergent-Compatible Assay: If buffer matching does not resolve the issue, a detergent-compatible assay kit is the most reliable solution.
-
Verify Reagent and Standard Integrity: Ensure that your assay reagents and protein standards have not expired and have been stored correctly.
Quantitative Data on Detergent Interference
While specific data for this compound is limited, the following tables summarize the known compatibility of BCA and Bradford assays with other common detergents. This information can serve as a general guide.
Table 1: BCA Assay Detergent Compatibility
| Detergent | Max Compatible Concentration | Reference |
| SDS | 5% | [10] |
| Triton X-100 | 5% | [10] |
| Tween-20 | 5% | [10] |
| CHAPS | 5% | [10] |
| This compound | Data not available |
Table 2: Bradford Assay Detergent Compatibility
| Detergent | Max Compatible Concentration | Reference |
| SDS | Incompatible at high concentrations | [11] |
| Triton X-100 | < 0.1% | [12] |
| Tween-20 | < 0.1% | [13] |
| This compound | Data not available |
Note: The compatibility limits can vary between different commercial kits. It is always recommended to consult the manufacturer's instructions and perform your own validation.
Experimental Protocols
Standard BCA Protein Assay Protocol (Microplate)
This protocol is a general guideline and may need to be optimized for your specific needs.
Materials:
-
BCA Reagent A
-
BCA Reagent B
-
Protein Standard (e.g., Bovine Serum Albumin, BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting a stock solution of BSA to concentrations ranging from 20 to 2000 µg/mL in the same buffer as your samples.
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[14][15]
-
Sample and Standard Plating: Pipette 25 µL of each standard and unknown sample into separate wells of the microplate.
-
Add Working Reagent: Add 200 µL of the BCA Working Reagent to each well.
-
Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds and incubate at 37°C for 30 minutes.[14]
-
Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of the unknown samples.
Standard Bradford Protein Assay Protocol (Microplate)
This protocol is a general guideline.
Materials:
-
Bradford Reagent (Coomassie Brilliant Blue G-250)
-
Protein Standard (e.g., BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting a stock solution of BSA to concentrations ranging from 125 to 1500 µg/mL in the same buffer as your samples.[13]
-
Sample and Standard Plating: Pipette 5 µL of each standard and unknown sample into separate wells of the microplate.[16]
-
Add Bradford Reagent: Add 250 µL of the Bradford Reagent to each well.[16]
-
Incubation: Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 10 minutes.[16]
-
Read Absorbance: Measure the absorbance at 595 nm.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of the unknown samples.
Protocol for Sample Preparation to Remove this compound by Acetone Precipitation
This method can be used to remove interfering substances before performing the protein assay.
Materials:
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add Acetone: Add four volumes of cold acetone to your protein sample in a microcentrifuge tube.
-
Incubate: Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Remove Supernatant: Carefully decant the supernatant, which contains the this compound and other interfering substances.
-
Wash Pellet (Optional): Add a small volume of cold acetone to wash the protein pellet and centrifuge again.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as it may be difficult to redissolve the protein.
-
Resuspend Pellet: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradford protein assay and the transition from an insoluble to a soluble dye complex: effects of sodium dodecyl sulphate and other additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Protein Aggregation During Myristyl Sulfate Dialysis
Welcome to the technical support center for troubleshooting protein aggregation during dialysis with sodium myristyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and resolving common issues encountered during the removal of this anionic detergent from protein solutions.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it used in protein purification?
Sodium this compound (also known as sodium tetradecyl sulfate) is an anionic detergent used to solubilize proteins, particularly those expressed in inclusion bodies or integral membrane proteins. Its amphipathic nature allows it to disrupt aggregates and unfold proteins by interacting with their hydrophobic regions, bringing them into solution.
Q2: Why does my protein aggregate when I try to dialyze out the this compound?
Protein aggregation during the removal of sodium this compound is a common issue that can arise from several factors:
-
Rapid Detergent Removal: As the detergent concentration drops below its Critical Micelle Concentration (CMC), the micelles that keep the protein soluble disassemble. This can lead to the rapid exposure of hydrophobic regions on the protein, causing them to interact with each other and aggregate.
-
Buffer Conditions: The pH, ionic strength, and composition of the dialysis buffer play a crucial role in protein stability. If the buffer conditions are not optimal for your specific protein, it can lead to aggregation as the detergent is removed.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially as the solubilizing detergent is removed.
-
Isoelectric Point (pI): If the pH of the dialysis buffer is close to the isoelectric point of your protein, the net charge of the protein will be close to zero, reducing electrostatic repulsion between protein molecules and increasing the tendency to aggregate.
Q3: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a detergent above which micelles form. Below the CMC, the detergent exists primarily as individual monomers. The CMC is a critical parameter in dialysis because the removal of detergent monomers is much more efficient than the removal of larger micelles. The CMC of sodium this compound is influenced by the buffer composition, particularly the ionic strength.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to troubleshooting protein aggregation during this compound dialysis.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference |
| Molecular Weight | 316.43 g/mol | [1] |
| Critical Micelle Concentration (CMC) in water | ~2.1 mM (0.066% w/v) | [2] |
Table 2: Influence of Buffer Conditions on the CMC of Anionic Detergents (e.g., SDS)
| Buffer Condition | Effect on CMC | Explanation |
| Increased Ionic Strength (e.g., higher salt concentration) | Decreases | The salt ions shield the electrostatic repulsion between the charged head groups of the detergent molecules, promoting micelle formation at a lower concentration. |
| Change in pH | Can alter CMC | The effect of pH can be complex and depends on the specific buffer components and their interaction with the detergent molecules. |
Table 3: Common Additives to Prevent Protein Aggregation and Their Recommended Concentrations
| Additive | Recommended Concentration Range | Mechanism of Action |
| L-Arginine | 0.2 - 1.0 M | Suppresses protein aggregation by interacting with hydrophobic and charged residues on the protein surface. |
| Glycerol | 10 - 50% (v/v) | Increases solvent viscosity and stabilizes protein structure through preferential hydration.[1] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1 - 1.0 M | Stabilize protein structure through preferential exclusion. |
| Non-ionic or Zwitterionic Detergents | Below their CMC | Can help to maintain protein solubility as the anionic detergent is removed. |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 10 mM | Prevent the formation of incorrect disulfide bonds which can lead to aggregation. |
Experimental Protocols
Protocol 1: Stepwise Dialysis for the Removal of Sodium this compound
This protocol is designed to gradually remove sodium this compound from a protein solution to minimize aggregation.
Materials:
-
Protein sample solubilized in a buffer containing sodium this compound.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Dialysis clips.
-
A series of dialysis buffers with decreasing concentrations of sodium this compound and/or denaturant (if used).
-
Final dialysis buffer without detergent.
-
Stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Methodology:
-
Preparation: Prepare a series of dialysis buffers. For example, if your protein is in a buffer with 8 M urea and sodium this compound, you can prepare buffers with 6 M, 4 M, 2 M, 1 M, and 0 M urea, all containing a low concentration of this compound (just above the CMC) and other stabilizing additives as needed (see Table 3). The final dialysis buffer should be free of both urea and detergent.
-
Sample Loading: Load your protein sample into the prepared dialysis tubing and securely close both ends with clips, leaving some space for potential volume changes.
-
Step 1: Place the dialysis bag in the first dialysis buffer (e.g., 6 M urea) with a volume at least 200 times that of your sample. Stir gently at 4°C for 2-4 hours.
-
Subsequent Steps: Transfer the dialysis bag to the next buffer in the series (e.g., 4 M urea) and repeat the dialysis for 2-4 hours. Continue this stepwise reduction in denaturant and/or detergent concentration.[3]
-
Final Dialysis: Perform the final dialysis steps in a buffer without the denaturant but still containing a low concentration of this compound. Finally, dialyze against the final buffer without any detergent for at least 4 hours, with at least two buffer changes, or overnight at 4°C.
-
Sample Recovery and Analysis: Carefully remove the protein sample from the dialysis tubing. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet any aggregated protein. Analyze the supernatant for protein concentration and purity.
Troubleshooting Guide
Problem: My protein precipitates as soon as I start dialysis.
-
Possible Cause: The initial change in buffer composition is too drastic.
-
Solution: Start with a dialysis buffer that is more similar to your initial sample buffer. For example, if your protein is in a high salt concentration, the initial dialysis buffer should also have a relatively high salt concentration. Then, gradually decrease the salt concentration in subsequent dialysis steps.
Problem: My protein is soluble during the initial dialysis steps but aggregates in the final detergent-free buffer.
-
Possible Cause: The protein is not stable in the final buffer conditions without the presence of some detergent.
-
Solution:
-
Optimize Final Buffer: Screen different final buffer conditions with varying pH and ionic strength to find one that maintains protein solubility.
-
Add Stabilizers: Include additives like L-arginine, glycerol, or a low concentration of a non-ionic or zwitterionic detergent in your final dialysis buffer (see Table 3).
-
Lower Protein Concentration: If possible, perform the dialysis with a more dilute protein solution.
-
Problem: The dialysis process is very slow, and my protein seems to be degrading.
-
Possible Cause: The dialysis temperature is too high, or the process is taking too long, leading to proteolytic degradation.
-
Solution:
-
Temperature Control: Ensure the entire dialysis process is carried out at 4°C to minimize protease activity.
-
Protease Inhibitors: Consider adding a protease inhibitor cocktail to your dialysis buffers.
-
Faster Detergent Removal Methods: For small sample volumes, consider using spin columns packed with a desalting resin for faster buffer exchange.
-
Visualizations
Caption: Stepwise dialysis workflow for removing this compound.
Caption: Logical relationships in troubleshooting protein aggregation.
References
Technical Support Center: Myristyl Sulfate Removal for Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of myristyl sulfate from protein samples prior to mass spectrometry (MS) analysis. This compound, an anionic detergent, can significantly interfere with MS analysis by suppressing ion signals, forming adducts with peptides, and creating high background noise. The following FAQs and troubleshooting guides will help you navigate common challenges and select the optimal removal method for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove this compound before mass spectrometry?
This compound, similar to other ionic detergents like SDS, interferes with mass spectrometry in several ways.[1] It can suppress the ionization of peptides, leading to reduced signal intensity.[2] Detergent molecules can also form adducts with peptides, complicating spectral interpretation. Furthermore, the presence of detergents can increase background noise and contaminate the MS instrument.[3] Therefore, its removal is a critical step for obtaining high-quality mass spectrometry data.[4]
Q2: What are the most common methods for removing this compound?
Several methods are effective for removing anionic detergents like this compound. The choice of method depends on factors such as the protein concentration, sample volume, and the presence of other contaminants. Key methods include:
-
Protein Precipitation: Utilizes organic solvents to precipitate proteins while leaving the detergent in the supernatant.
-
Detergent Removal Spin Columns/Resins: Employs affinity resins that specifically bind and remove detergent molecules.[5][6]
-
Filter-Aided Sample Preparation (FASP): Involves the capture of proteins on an ultrafiltration membrane, followed by washing to remove detergents and subsequent in-filter protein digestion.[7][8]
Q3: How does this compound differ from sodium dodecyl sulfate (SDS), and will SDS removal methods work for it?
Sodium this compound (also known as sodium tetradecyl sulfate) is an anionic surfactant with a 14-carbon alkyl chain, while sodium dodecyl sulfate (SDS) has a 12-carbon chain.[9][10] This longer chain can make this compound slightly more hydrophobic. However, the fundamental principles of their removal are the same. Methods proven effective for SDS, such as precipitation, detergent-binding resins, and FASP, are generally applicable for the removal of this compound and other similar anionic detergents.[6]
Q4: Can I lose my protein sample during detergent removal?
Yes, sample loss is a potential issue with all detergent removal methods.[11] Precipitation methods can sometimes lead to incomplete protein recovery if the protein pellet does not form properly or is difficult to resuspend.[12] Similarly, proteins or peptides can be lost through non-specific binding to spin columns or filter membranes.[7] It is crucial to choose a method that is optimized for your sample concentration to minimize this risk.
Troubleshooting Guides
Issue 1: Low Protein/Peptide Recovery After Removal
| Possible Cause | Troubleshooting Step |
| Protein concentration is too low for the chosen method. | For samples with protein concentrations below 100 µg/mL, consider using specialized high-recovery detergent removal resins.[5] Alternatively, the FASP method can be adapted for low protein amounts. |
| Incomplete precipitation of protein. | Ensure the correct ratio of precipitation solvent to sample is used. For acetone precipitation, a ratio of 4:1 (solvent:sample) is common. Pre-chilling the solvent to -20°C can improve precipitation efficiency. |
| Protein pellet is difficult to resuspend. | After precipitation, avoid over-drying the protein pellet, as this can make it very difficult to redissolve. Briefly air-dry the pellet or use a gentle stream of nitrogen. Use a strong solubilizing buffer, such as one containing 8M urea, for resuspension. |
| Non-specific binding to columns or filters. | To reduce non-specific binding on filter units for FASP, pre-treating the filter with a solution of 5% TWEEN-20 followed by thorough washing can be effective.[7] For spin columns, ensure you are using a product designed for high protein/peptide recovery. |
Issue 2: Persistent Mass Spec Interference After Detergent Removal
| Possible Cause | Troubleshooting Step |
| Insufficient removal of this compound. | The initial concentration of this compound may be too high for the chosen method. For detergent removal spin columns, ensure the starting detergent concentration is within the manufacturer's recommended range (typically 1-5%).[5][6] If using precipitation, perform a second wash of the protein pellet with the solvent. For FASP, increase the number of wash steps with 8M urea.[13] |
| Improper use of detergent removal spin columns. | When using spin columns with fixed-angle rotors, ensure the column is always oriented in the same direction during centrifugation to maximize removal efficiency.[14] |
| Carryover of other interfering substances. | Salts and other small molecules can also interfere with mass spectrometry.[15] Most detergent removal methods, particularly FASP and precipitation followed by a wash, are also effective at removing salts. |
Data Summary Tables
Table 1: Comparison of this compound Removal Methods
| Method | Principle | Typical Protein Recovery | Detergent Removal Efficiency | Advantages | Disadvantages |
| Acetone Precipitation | Protein precipitation | ~80%[16] | >99% | Simple, cost-effective, also removes salts. | Potential for protein loss, pellet can be hard to resuspend.[12] |
| Methanol/Chloroform Precipitation | Protein precipitation at the solvent interface | ~50%[16] | >99.9%[16] | Highly efficient detergent removal. | Lower protein recovery compared to acetone precipitation. |
| Detergent Removal Spin Columns | Affinity binding of detergent | >90% (for protein conc. >100 µg/mL)[5][14] | >95% (for 1-5% detergent)[5][6] | Fast (<15 min), high protein recovery for appropriate concentrations.[6] | Can be costly, lower recovery for dilute samples.[11] |
| Filter-Aided Sample Preparation (FASP) | Ultrafiltration and washing | Variable, can be <40% without optimization[7] | >99.99% | Highly effective for removing detergents and other contaminants, combines cleanup with digestion.[7][8] | Can be time-consuming, potential for sample loss on the filter. |
Table 2: Detergent Removal Efficiency Using a Commercial Spin Column
| Detergent | Starting Concentration (%) | Detergent Removal (%) | BSA Recovery (%) |
| SDS | 2.5 | 99 | 95 |
| Sodium deoxycholate | 5 | 99 | 100 |
| CHAPS | 3 | 99 | 90 |
| Octyl glucoside | 5 | 99 | 90 |
| Triton X-100 | 2 | 99 | 87 |
| Data adapted from Thermo Scientific Pierce Detergent Removal Resin documentation.[5] |
Experimental Protocols & Visualizations
Protocol 1: Acetone Precipitation
This protocol is suitable for the removal of this compound from protein samples.
-
Sample Preparation: Start with your protein sample containing this compound.
-
Pre-chill Acetone: Place high-purity acetone at -20°C for at least 30 minutes.
-
Precipitation: Add four volumes of the cold acetone to your protein sample. For example, for a 100 µL sample, add 400 µL of cold acetone.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully aspirate and discard the supernatant which contains the this compound.
-
Wash Pellet (Optional but Recommended): Add another 200 µL of cold acetone to the tube, gently vortex, and centrifuge again at 14,000 x g for 5 minutes. This helps remove any residual detergent.
-
Dry Pellet: Carefully remove the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the protein pellet in a buffer compatible with downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).
Protocol 2: Filter-Aided Sample Preparation (FASP)
FASP is a highly effective method for cleaning up protein samples for proteomics. It involves capturing proteins on an ultrafiltration membrane, washing away contaminants, and then performing tryptic digestion directly on the filter.[13][17]
-
Sample Lysis and Reduction: Lyse cells or tissues in a buffer containing this compound (e.g., 2% w/v) and a reducing agent like DTT (e.g., 50 mM).[18]
-
Load onto Filter: Dilute the lysate with 8M urea solution and load it onto a 30 kDa molecular weight cutoff (MWCO) filter unit.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes to pass the urea and detergent through the filter while retaining the protein.
-
Wash with Urea: Add more 8M urea solution to the filter and centrifuge again. Repeat this wash step at least two more times to ensure complete removal of the this compound.[13]
-
Alkylation: Add iodoacetamide solution to the filter to alkylate the reduced cysteine residues and incubate in the dark. Centrifuge to remove the iodoacetamide solution.
-
Buffer Exchange: Wash the filter with a digestion buffer (e.g., 50 mM ammonium bicarbonate) three times to remove the urea.
-
Digestion: Add trypsin (or another protease) to the filter and incubate overnight at 37°C.
-
Peptide Elution: Transfer the filter to a new collection tube and centrifuge to collect the peptides. Perform additional washes with the digestion buffer to ensure complete peptide recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analyses of different surfactants on matrix-assisted laser desorption/ionization mass spectrometry peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Removal of SDS from biological protein digests for proteomic analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced FASP (eFASP) to Increase Proteome Coverage and Sample Recovery for Quantitative Proteomic Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 11. Evaluation of SDS depletion using an affinity spin column and IMS-MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. lcms.cz [lcms.cz]
- 16. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Impact of pH and ionic strength on myristyl sulfate performance
Welcome to the Technical Support Center for myristyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH and ionic strength on the performance of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability and performance of this compound solutions?
A1: this compound, an anionic surfactant, is most stable in neutral to slightly alkaline conditions. Under strongly acidic or basic conditions, it can undergo hydrolysis, breaking down into myristyl alcohol and sulfate ions. This degradation will negatively impact its performance as a surfactant.[1][2][3][4] While slight variations in pH around neutral (e.g., pH 6-8) may not significantly alter surface tension, extreme pH values should be avoided to maintain the integrity of the surfactant.[5]
Q2: What is the expected impact of increasing ionic strength on the Critical Micelle Concentration (CMC) of this compound?
A2: Increasing the ionic strength of a this compound solution by adding salt (e.g., NaCl) will decrease its Critical Micelle Concentration (CMC). The added electrolytes shield the electrostatic repulsion between the negatively charged sulfate head groups of the this compound molecules. This reduced repulsion allows micelles to form at a lower surfactant concentration.[6]
Q3: My this compound solution appears cloudy or has formed a precipitate. What are the possible causes and solutions?
A3: Cloudiness or precipitation in a this compound solution can be caused by several factors:
-
Low Temperature: If the temperature of the solution is below the Krafft point of this compound, the surfactant molecules may crystallize out of the solution. Gently warming the solution while stirring can help redissolve the surfactant.
-
Low pH: In acidic conditions, the sulfate head group can become protonated, reducing its solubility and potentially leading to precipitation. Adjusting the pH to a neutral or slightly alkaline range (pH 7-8) can resolve this.
-
Presence of Divalent Cations: Divalent cations, such as Ca²⁺ or Mg²⁺, can form insoluble salts with this compound, causing precipitation. It is recommended to use deionized or distilled water for solution preparation to avoid this issue.[7]
Q4: Can I use buffers to control the pH of my this compound solution?
A4: Yes, buffers can be used to maintain a stable pH for your this compound solution. However, it is important to consider that the buffer salts will contribute to the overall ionic strength of the solution, which can in turn affect the CMC. When using buffers, it is crucial to account for their ionic contribution and to use a consistent buffer system across experiments for reproducible results.
Troubleshooting Guides
Issue 1: Inconsistent Surface Tension Readings
-
Possible Cause: Incomplete dissolution of this compound, temperature fluctuations, or contamination.
-
Troubleshooting Steps:
-
Ensure the this compound is fully dissolved by gentle heating and stirring.
-
Control the temperature of your measurements, as surface tension is temperature-dependent.
-
Use clean glassware and high-purity water to avoid contaminants that can affect surface activity.
-
Issue 2: Unexpected Aggregation or Gel Formation
-
Possible Cause: High ionic strength or high surfactant concentration.
-
Troubleshooting Steps:
-
Reduce the concentration of added electrolytes if excessive aggregation is observed.
-
If working at high surfactant concentrations, be aware of potential phase changes to more viscous structures like hexagonal or lamellar phases. Diluting the solution may be necessary.
-
Quantitative Data Summary
Table 1: Effect of Ionic Strength (NaCl) on the Critical Micelle Concentration (CMC) of Anionic Surfactants (Data based on SDS as a proxy for this compound)
| NaCl Concentration (mM) | Approximate CMC (mM) |
| 0 | 8.2 |
| 10 | 5.5 |
| 20 | 4.2 |
| 50 | 2.5 |
| 100 | 1.5 |
Table 2: Effect of pH on the Stability of Alkyl Sulfate Surfactants
| pH Range | Stability | Primary Concern |
| < 4 | Low | Acid-catalyzed hydrolysis[1][3] |
| 4 - 9 | High | Optimal working range |
| > 9 | Moderate to Low | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of the CMC of this compound by measuring the surface tension of solutions with varying surfactant concentrations.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water or the desired buffer. Ensure complete dissolution, using gentle heating if necessary.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the instrument is properly calibrated and that the temperature is controlled and recorded.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined as the point of intersection of the two linear regions of the plot.
Protocol 2: Preparation of this compound Solutions at a Specific Ionic Strength
This protocol describes how to prepare a this compound solution with a controlled ionic strength using an inert salt like NaCl.
-
Calculate Required Salt Concentration: Determine the desired total ionic strength of the final solution.
-
Prepare Salt Stock Solution: Prepare a concentrated stock solution of the salt (e.g., 1 M NaCl) in deionized water.
-
Prepare Surfactant Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Final Solution Preparation: For each desired this compound concentration, calculate the required volumes of the surfactant stock solution, salt stock solution, and deionized water to achieve the target surfactant concentration and ionic strength. Mix the components thoroughly.
Visualizations
Caption: Workflow for CMC determination of this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates: 1-benzoyl-3-phenyl-1,2,4-triazole as a probe of water activity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 7. benchchem.com [benchchem.com]
Myristyl sulfate degradation and stability in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristyl sulfate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous stock solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the sulfate ester bond, resulting in the formation of myristyl alcohol and a sulfate ion. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the concentration of the this compound solution.
Q2: How does pH affect the stability of this compound stock solutions?
A2: The stability of this compound is significantly dependent on pH. Generally, alkyl sulfates are more susceptible to hydrolysis under acidic conditions. The rate of hydrolysis typically increases as the pH decreases. It is advisable to maintain stock solutions at a neutral or slightly alkaline pH to minimize degradation.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Temperature is a critical factor in the stability of this compound solutions. As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, it is recommended to store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the degradation process.
Q4: Should I be concerned about the photostability of this compound solutions?
A4: While hydrolysis is the main degradation pathway, prolonged exposure to high-intensity light, particularly UV radiation, can potentially contribute to the degradation of organic molecules. As a general good laboratory practice, it is recommended to store this compound stock solutions in amber vials or otherwise protected from light to minimize any potential photodegradation.
Q5: How does the concentration of this compound in a stock solution affect its stability?
A5: The stability of sodium alkyl sulfates, including this compound, can be influenced by their concentration relative to the critical micelle concentration (CMC). Studies have shown that these surfactants are relatively stable below their CMC but can become less stable at concentrations above the CMC. This is attributed to the formation of micelles and the ionic environment around them.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the stock solution upon storage, especially at low temperatures. | The concentration of this compound may exceed its solubility at the storage temperature. | - Gently warm the solution in a water bath to redissolve the precipitate. - Prepare a new stock solution at a lower concentration. - Store the solution at a slightly higher, yet still cool, temperature (e.g., 4°C instead of frozen), if stability data permits. |
| Loss of compound activity or inconsistent experimental results over time. | Degradation of this compound in the stock solution due to hydrolysis. | - Prepare fresh stock solutions more frequently. - Store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles and slow degradation. - Verify the pH of your stock solution and adjust to a neutral or slightly alkaline range if necessary. - Perform a stability study to determine the acceptable storage duration under your specific conditions. |
| Unexpected peaks appearing in analytical chromatograms (e.g., HPLC). | Formation of degradation products, such as myristyl alcohol. | - Confirm the identity of the new peaks using a reference standard of the expected degradant (myristyl alcohol). - Use a stability-indicating analytical method to resolve the parent compound from its degradation products. - Review storage conditions to minimize further degradation. |
| Cloudiness or haze in the stock solution. | - Microbial contamination. - Precipitation of salts if prepared in a complex buffer. | - Filter-sterilize the stock solution using a 0.22 µm filter. - Prepare the stock solution in high-purity water and add it to the final buffer system just before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM sodium this compound stock solution in water.
Materials:
-
Sodium this compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required mass of sodium this compound for the desired volume and concentration. For example, for 10 mL of a 100 mM solution (Molar Mass of Sodium this compound ≈ 316.43 g/mol ): Mass (g) = 0.1 mol/L * 0.01 L * 316.43 g/mol = 0.31643 g
-
Weigh the calculated amount of sodium this compound powder and transfer it to a sterile conical tube or vial.
-
Add a portion of the high-purity water to the tube (e.g., 7-8 mL for a final volume of 10 mL).
-
Vortex the solution vigorously until the powder is completely dissolved. A magnetic stirrer can also be used for larger volumes. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.
-
Once fully dissolved, add high-purity water to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize contamination and freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol provides a general method for assessing the stability of this compound stock solutions by monitoring the decrease in the parent compound concentration over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound stock solution
-
Myristyl alcohol (as a reference standard for the primary degradant)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Incubators or environmental chambers set to desired storage temperatures
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its primary degradation product, myristyl alcohol. A typical starting point for the mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.
-
Forced Degradation Study (Optional but Recommended): To ensure the analytical method is "stability-indicating," perform a forced degradation study. Expose the this compound solution to acidic, basic, oxidative, and thermal stress conditions to generate degradation products. This will confirm that the method can separate the intact drug from its degradants.
-
Stability Study Setup:
-
Prepare a fresh batch of this compound stock solution.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., -20°C, 4°C, 25°C, and 40°C).
-
Include a condition with light exposure (e.g., in a photostability chamber) and a dark control.
-
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
-
Sample Analysis:
-
Allow the samples to come to room temperature.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point for each condition.
-
Normalize the peak area at each time point to the initial peak area (time 0) to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stock solutions.
Technical Support Center: Overcoming Protein Resolubilization Challenges after Myristyl Sulfate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein resolubilization following precipitation with myristyl sulfate.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it used for protein precipitation?
Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic detergent.[1][2][3] It is utilized in protein biochemistry to selectively precipitate proteins from complex mixtures. Its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to interact with and reduce the solubility of proteins, leading to their precipitation out of solution. This method can be effective for concentrating proteins or removing unwanted components from a sample.
Q2: What are the common reasons for poor protein resolubilization after this compound precipitation?
Several factors can contribute to difficulty in resolubilizing protein pellets after this compound precipitation:
-
Incomplete Removal of this compound: Residual detergent in the protein pellet can interfere with subsequent steps and hinder proper resolubilization.
-
Protein Denaturation: While often milder than other methods, this compound can cause some degree of protein denaturation, leading to the formation of insoluble aggregates.
-
Inappropriate Resolubilization Buffer: The composition of the buffer, including its pH, ionic strength, and the presence or absence of solubilizing agents, is critical for successfully redissolving the protein.
-
Protein-Specific Properties: The intrinsic properties of the target protein, such as its isoelectric point (pI), hydrophobicity, and propensity to aggregate, play a significant role in its resolubilization.
Q3: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules begin to form micelles. For sodium tetradecyl sulfate (a synonym for sodium this compound), the CMC is approximately 0.0021 M.[4] This value is crucial because the precipitation and resolubilization processes are highly dependent on the detergent concentration relative to its CMC. Both precipitation and the subsequent resolubilization often involve manipulating the detergent concentration to be above or below the CMC to control protein solubility.
Troubleshooting Guides
Problem 1: Protein pellet will not dissolve in standard buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Quantitative Parameters (Starting Points) |
| Suboptimal Buffer pH | Adjust the pH of the resolubilization buffer. The pH should be at least 1-2 units away from the protein's isoelectric point (pI) to increase its net charge and promote solubility. | Test a range of pH values, for example, from pH 6.0 to 9.0. |
| Incorrect Ionic Strength | Modify the salt concentration in the buffer. Low salt can sometimes lead to aggregation, while excessively high salt can also reduce solubility. | Start with 150 mM NaCl and test a range from 50 mM to 500 mM. |
| Residual this compound | Wash the protein pellet with a suitable buffer or organic solvent (e.g., cold acetone) before attempting resolubilization to remove excess precipitant. | A wash with 80% cold acetone can be effective. |
| Protein Aggregation | Incorporate additives that disrupt protein-protein interactions. | Add 5-10% (v/v) glycerol to the buffer. |
Problem 2: Protein resolubilizes but then precipitates again.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Quantitative Parameters (Starting Points) |
| Buffer Incompatibility | The buffer used for resolubilization may not be suitable for long-term stability. | Screen different buffer systems (e.g., Tris, HEPES, Phosphate) at various pH values. |
| Protein Concentration Too High | The final protein concentration after resolubilization may be too high, leading to aggregation. | Dilute the resolubilized protein with a compatible buffer. |
| Absence of Stabilizing Agents | The protein may require specific additives to maintain its solubility and native conformation. | Include 1-2 mM of a reducing agent like DTT or β-mercaptoethanol if disulfide bond aggregation is suspected. Add 5-10% glycerol for general stabilization. |
Experimental Protocols
Protocol 1: General this compound Protein Precipitation
-
Sample Preparation: Clarify the protein solution by centrifugation at 10,000 x g for 15 minutes at 4°C to remove any debris.
-
Precipitation: Slowly add a stock solution of sodium this compound to the protein sample on ice with gentle stirring. The final concentration of this compound will need to be optimized for the specific protein but is often in the range of 0.5% to 2% (w/v).
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow for complete precipitation.
-
Pelleting: Centrifuge the sample at 12,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant without disturbing the pellet.
-
Pellet Washing (Optional): To remove residual this compound, gently wash the pellet with a cold buffer or 80% acetone. Centrifuge again and discard the wash.
Protocol 2: Resolubilization of this compound Precipitated Proteins
-
Buffer Selection: Prepare a resolubilization buffer. A good starting point is a buffer with a pH well away from the protein's pI, containing a moderate salt concentration.
-
Initial Resolubilization: Add a small volume of the resolubilization buffer to the protein pellet and gently pipette up and down to resuspend. Avoid vigorous vortexing which can cause denaturation and aggregation.
-
Incubation: Incubate the resuspended pellet at room temperature or 4°C for 15-30 minutes with occasional gentle agitation.
-
Clarification: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.
-
Collect Soluble Fraction: Carefully transfer the supernatant containing the resolubilized protein to a new tube.
Table 1: Example Resolubilization Buffers
| Buffer Component | Buffer A (Standard) | Buffer B (with Chaotrope) | Buffer C (with Detergent) |
| Buffer | 50 mM Tris-HCl | 50 mM Tris-HCl | 50 mM Tris-HCl |
| pH | 8.0 | 8.0 | 8.0 |
| Salt | 150 mM NaCl | 150 mM NaCl | 150 mM NaCl |
| Chaotropic Agent | - | 2-4 M Urea | - |
| Detergent | - | - | 0.5% (w/v) CHAPS |
| Additive | 5% (v/v) Glycerol | 5% (v/v) Glycerol | 5% (v/v) Glycerol |
Visualizations
Caption: Experimental workflow for this compound precipitation and resolubilization.
Caption: Troubleshooting decision tree for protein resolubilization.
Caption: A hypothetical signaling pathway that could be studied using this technique.
References
- 1. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Myristyl Sulfate Interference in Biochemical and Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with myristyl sulfate in their experiments. This compound, also known as tetradecyl sulfate, is an anionic surfactant that can interfere with various biochemical and enzymatic assays. Understanding its mechanism of action is key to mitigating its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical preparations?
This compound (sodium tetradecyl sulfate) is an anionic surfactant.[1] In biochemical applications, it is often used in cell lysis buffers to disrupt cell membranes and solubilize proteins. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic sulfate headgroup, allows it to interact with and break down the lipid bilayers of cell membranes, releasing intracellular contents.
Q2: How does this compound interfere with biochemical and enzymatic assays?
This compound, much like the more extensively studied sodium dodecyl sulfate (SDS), can interfere with assays through several mechanisms:
-
Protein Denaturation: At concentrations below its critical micelle concentration (CMC), the hydrophobic tail of this compound can bind to the hydrophobic cores of proteins, disrupting their native three-dimensional structure.[2][3] This unfolding, or denaturation, can lead to a loss of enzymatic activity or alter the binding sites for antibodies in immunoassays.
-
Micellar Sequestration: Above its CMC, this compound forms micelles.[4] These micelles can sequester proteins or small molecule analytes, making them unavailable for detection or interaction with other assay components.
-
Alteration of Reaction Kinetics: this compound can act as a mixed-type inhibitor for some enzymes, reducing their catalytic efficiency.[5] It can also affect the hydrophobic and ionic interactions that are crucial for enzyme-substrate binding and conformational changes necessary for catalysis.[6]
-
Interference with Detection Methods: Surfactants can interfere with colorimetric, fluorescent, or luminescent detection methods by quenching signals, causing light scattering, or interacting with the detection reagents themselves.
Q3: At what concentration does this compound typically cause interference?
Interference can occur both below and above the critical micelle concentration (CMC) of this compound. The CMC for sodium tetradecyl sulfate in water at 25°C is approximately 2.1 x 10⁻³ mol/L (2.1 mM).[4] However, conformational changes and enzyme inhibition can begin at concentrations well below the CMC.[7] For instance, studies with the structurally similar SDS have shown significant enzyme inactivation at concentrations as low as 20 µM.[6]
Q4: Are there alternatives to this compound that are less likely to cause interference?
Yes, several alternatives can be considered depending on the specific application:
-
Non-ionic Surfactants: Surfactants like Triton X-100 and Tween 20 are generally considered milder and less denaturing than anionic surfactants like this compound.[7] They are often used to reduce non-specific binding in immunoassays and can be a good alternative in lysis buffers when preserving protein activity is critical.
-
Zwitterionic Surfactants: CHAPS and CHAPSO are zwitterionic detergents that are effective at solubilizing proteins while often preserving their native conformation and function.
-
Milder Anionic Surfactants: Sodium lauroyl sarcosinate is a milder anionic surfactant that can be a suitable alternative in some applications where gentle cell lysis and protein solubilization are required.[8]
-
Biosurfactants: These are surfactants derived from biological sources and are often biodegradable and have lower irritability.[9]
Troubleshooting Guides
Issue 1: Low or No Signal in an Enzyme Assay
Possible Cause: this compound is denaturing the enzyme or interfering with the enzyme-substrate interaction.
Troubleshooting Steps:
-
Determine the this compound Concentration: Calculate the final concentration of this compound in your assay. Compare this to its CMC (approximately 2.1 mM).
-
Sample Dilution: If the analyte concentration is high enough, dilute the sample in an assay buffer that does not contain this compound. This can reduce the surfactant concentration to a non-interfering level.
-
Buffer Exchange: Use techniques like dialysis or gel filtration (e.g., with Sephadex G-25 columns) to exchange the sample buffer with one that is compatible with your assay.
-
Addition of a Scavenging Agent: In some cases, the addition of a non-ionic surfactant like Triton X-100 can form mixed micelles with this compound, which may reduce its denaturing effects.[5]
-
Optimize Assay Conditions: Increase the enzyme or substrate concentration to see if the signal can be recovered. This may help overcome competitive or mixed-type inhibition.
Issue 2: High Background or False Positives in an ELISA
Possible Cause: this compound is causing non-specific binding of antibodies or other proteins to the microplate wells.
Troubleshooting Steps:
-
Review Wash Steps: Increase the number and duration of wash steps. Consider adding a low concentration of a non-ionic detergent like Tween 20 (e.g., 0.05%) to the wash buffer to help remove non-specifically bound proteins.
-
Optimize Blocking: Ensure that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to increase the concentration or incubation time of the blocking step.
-
Sample Dilution: Dilute the sample in a buffer specifically designed for ELISA to reduce the concentration of this compound.
-
Use a Different Lysis Buffer: If possible, re-prepare the sample using a lysis buffer that does not contain this compound or uses a milder, non-ionic detergent.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound and other surfactants.
Table 1: Critical Micelle Concentrations (CMC) of Common Surfactants
| Surfactant | Type | CMC (mol/L) |
| Sodium Octyl Sulfate | Anionic | 0.13 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 x 10⁻³ |
| Sodium Tetradecyl Sulfate (this compound) | Anionic | 2.1 x 10⁻³ |
| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 1.6 x 10⁻² |
| Penta(ethyleneglycol)monodecyl ether | Non-ionic | 9.0 x 10⁻⁴ |
Data sourced from Wikipedia's compilation on Critical Micelle Concentration.[4]
Table 2: Example of Anionic Surfactant Inhibitory Concentrations on Enzymes
| Enzyme | Surfactant | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| γ-Glutamyltranspeptidase | Sodium Dodecyl Sulfate (SDS) | ~90% inactivation at 6 mM | [5] |
| Protein Tyrosine Phosphatase (PTPase) | Sodium Dodecyl Sulfate (SDS) | 11.27 µM | [6] |
| Luciferase Enzyme System | Sodium Lauryl Sulfate (SLS) | 10⁻⁵ M (10 µM) | [10][11] |
Note: Data for this compound is limited; SDS is a close structural analog and its effects are often comparable.
Experimental Protocols
Protocol 1: Spike and Recovery to Test for Interference
Objective: To determine if this compound in the sample matrix is interfering with the assay's ability to accurately quantify the analyte.
Methodology:
-
Prepare two sets of samples:
-
Set A: Your sample containing the unknown analyte concentration and potentially interfering this compound.
-
Set B: Your sample spiked with a known concentration of the purified analyte. The amount of spiked analyte should be in the mid-range of your standard curve.
-
-
Assay both sets of samples according to your standard protocol.
-
Calculate the concentration of the analyte in both the unspiked and spiked samples.
-
Calculate the percent recovery using the following formula:
% Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spiked Amount] * 100
Interpretation:
-
80-120% Recovery: Generally indicates no significant interference.
-
<80% Recovery: Suggests that this compound may be inhibiting the assay (e.g., by denaturation or sequestration), leading to an underestimation of the analyte.
-
>120% Recovery: Suggests that this compound may be enhancing the signal or causing non-specific effects, leading to an overestimation of the analyte.
Protocol 2: Serial Dilution for Linearity Assessment
Objective: To assess if the assay response is linear across a range of sample dilutions, which can indicate the presence of interference.
Methodology:
-
Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using an assay-compatible diluent.
-
Measure the analyte concentration in each dilution.
-
For each dilution, calculate the "neat" concentration by multiplying the measured concentration by the dilution factor.
Interpretation:
-
Consistent Calculated "Neat" Concentrations: If the calculated neat concentrations are similar across all dilutions, it suggests that any interfering substance (like this compound) has been diluted to a non-interfering level.
-
Inconsistent Calculated "Neat" Concentrations: If the calculated neat concentrations vary significantly between dilutions, it indicates the presence of an interfering substance.
Visualizations
Caption: Mechanism of this compound Interference.
Caption: Troubleshooting Workflow for Assay Interference.
Caption: Impact on a Generic Signaling Pathway Assay.
References
- 1. This compound | C14H30O4S | CID 5248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of SDS on the activity and conformation of protein tyrosine phosphatase from thermus thermophilus HB27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosurfactants, natural alternatives to synthetic surfactants: Physicochemical properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 11. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filtering Myristyl Sulfate-Containing Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for filtering solutions containing sodium myristyl sulfate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it used in my solutions?
Sodium this compound, also known as sodium tetradecyl sulfate, is an anionic surfactant.[1] In research and pharmaceutical applications, it is often used for its ability to solubilize proteins, particularly membrane proteins, by disrupting the lipid bilayer and forming micelles around the proteins.[2] It is also used as a cleansing and emulsifying agent.
Q2: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important for filtration?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. For sodium this compound (sodium tetradecyl sulfate), the CMC is approximately 0.0021 M. Understanding the CMC is crucial for filtration because individual surfactant molecules (monomers) can typically pass through a filter's pores, while the much larger micelles will be retained. The filtration strategy may differ depending on whether the goal is to remove free surfactant monomers or to retain protein-surfactant micelle complexes.
Q3: Which type of filter membrane is best for filtering solutions containing sodium this compound?
The choice of membrane filter depends on the solvent and the objective of the filtration (e.g., sterilization, clarification, or separation). For aqueous solutions containing anionic surfactants like sodium this compound, several types of membranes can be considered. The compatibility of a membrane with your specific solution should always be verified. General guidelines are provided in the table below.
Q4: Can I sterilize my this compound-containing solution by filtration?
Yes, sterile filtration is a common application. A 0.22 µm or 0.2 µm pore size filter is typically used to remove bacteria and achieve sterility.[3] However, the presence of surfactants can sometimes pose challenges, such as membrane fouling or foaming. It is important to select a compatible membrane and optimize the filtration process.
Troubleshooting Guide
This guide addresses common problems encountered when filtering solutions containing sodium this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Flow Rate | Membrane Fouling: Surfactant micelles or protein-surfactant complexes are blocking the filter pores. | - Pre-filtration: Use a pre-filter with a larger pore size to remove larger aggregates before the final filtration step. - Optimize Surfactant Concentration: If possible, work with a surfactant concentration below the CMC if you only need to filter the soluble components and not the micelles. - Select a Different Membrane: Some membranes are more prone to fouling by surfactants. Consider a membrane with a different material or a larger pore size if your application allows. Hydrophilic membranes are generally preferred for aqueous solutions. - Change Filtration Mode: For larger volumes, consider tangential flow filtration (TFF) instead of direct flow filtration (DFF) to minimize fouling. |
| Incorrect Membrane Choice: The membrane material is not compatible with the solution, leading to swelling or degradation. | - Consult a Chemical Compatibility Chart: Always verify that your chosen membrane material (e.g., PVDF, PES, Nylon) is compatible with your solution's components.[4][5][6][7] - Test a Small Sample: Before filtering your entire batch, filter a small aliquot to check for compatibility and performance. | |
| High Viscosity of the Solution: High concentrations of this compound or other components can increase the solution's viscosity. | - Dilute the Sample: If your experimental design permits, diluting the sample can reduce viscosity and improve flow rate. - Increase Filtration Area: Use a larger diameter filter to increase the surface area and improve flow.[8] - Apply Higher Pressure (with caution): Increasing the pressure can improve flow rate, but do not exceed the manufacturer's maximum pressure rating for the filter device to avoid membrane rupture. | |
| Foaming During Filtration | Agitation and Air Introduction: The surfactant is forming foam due to the agitation caused by the filtration process, especially under vacuum. | - Reduce Vacuum Pressure: If using vacuum filtration, reduce the vacuum to minimize bubbling and foam formation.[9] - Use Positive Pressure Filtration: Switch to a syringe filter or a system that uses positive pressure instead of a vacuum. - Ensure Tight Seals: Make sure all connections in your filtration setup are tight to prevent air from being drawn into the system.[9] - Anti-foaming Agents: In some applications, the addition of a small amount of an appropriate anti-foaming agent may be possible, but this should be carefully evaluated for compatibility with downstream applications. |
| Protein Loss or Low Recovery | Non-specific Binding: The protein of interest is adsorbing to the filter membrane. | - Choose a Low-Protein-Binding Membrane: Membranes like PVDF (polyvinylidene fluoride) and PES (polyethersulfone) are generally recommended for their low protein binding characteristics.[10][11] - Pre-condition the Filter: Pass a small amount of a blocking solution (e.g., a buffer containing a non-interfering protein like BSA, if compatible with your experiment) or the filtration buffer through the filter before adding your sample. - Optimize pH and Ionic Strength: The buffer conditions can influence protein binding. Adjusting the pH or salt concentration may reduce adsorption. |
| Protein Precipitation: The filtration process is causing the protein to precipitate out of the solution. | - Check Buffer Compatibility: Ensure that the buffer composition is optimal for your protein's stability. - Filter at a Different Temperature: Some proteins are more stable at specific temperatures. Consider performing the filtration at 4°C if your protein is sensitive to room temperature. |
Data Presentation
Table 1: Critical Micelle Concentration of Sodium this compound
| Parameter | Value | Significance in Filtration |
| Critical Micelle Concentration (CMC) | 0.0021 M | Determines the concentration at which surfactant monomers form larger micelles, which can impact filter retention and fouling. |
Table 2: General Compatibility and Performance of Filter Membranes with Anionic Surfactant Solutions
| Membrane Material | Abbreviation | Compatibility with Aqueous Anionic Surfactant Solutions | Relative Protein Binding | Key Considerations |
| Polyethersulfone | PES | Excellent | Low | High flow rates, good for sterile filtration.[12] |
| Polyvinylidene Fluoride | PVDF | Excellent | Very Low | Good for protein solutions, broad chemical compatibility.[12] |
| Nylon | Good | Moderate to High | Can be used, but higher potential for protein binding.[10][12] | |
| Polytetrafluoroethylene (Hydrophilic) | PTFE | Excellent | Low | Broad chemical compatibility. |
| Regenerated Cellulose | RC | Good | Very Low | Good for protein solutions, but may have lower flow rates.[13] |
| Cellulose Acetate | CA | Good | Low | Lower flow rates compared to PES and PVDF. |
Note: This table provides general guidance. It is crucial to verify compatibility with your specific solution and experimental conditions.
Experimental Protocols
Protocol: Preparation and Clarification of a this compound-Containing Cell Lysate
This protocol describes the lysis of cultured cells using a buffer containing sodium this compound to solubilize proteins, followed by a clarification step using filtration.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) Sodium this compound, 1x Protease Inhibitor Cocktail
-
Syringe filters (e.g., 0.45 µm PVDF for clarification)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.[14]
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cell pellet. A common starting point is 1 mL of buffer per 10^7 cells.
-
For adherent cells, scrape the cells off the plate in the presence of the Lysis Buffer.
-
For suspension cells, resuspend the pellet in the Lysis Buffer.
-
Incubate the mixture on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.[14]
-
-
Removal of Insoluble Debris (Centrifugation):
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.[14]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate (Filtration):
-
Draw the supernatant into a syringe.
-
Attach a syringe filter (e.g., 0.45 µm PVDF) to the syringe.
-
Gently push the lysate through the filter into a clean, pre-chilled microcentrifuge tube. This step removes any remaining fine particulate matter.
-
-
Downstream Processing:
-
The clarified, this compound-containing lysate is now ready for downstream applications such as protein purification or analysis.
-
Mandatory Visualization
Caption: Workflow for preparing and filtering a cell lysate containing this compound.
Caption: Logical steps for troubleshooting low flow rate during surfactant filtration.
References
- 1. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. milian.com [milian.com]
- 5. tischscientific.com [tischscientific.com]
- 6. axivafilters.com [axivafilters.com]
- 7. econefiltration.com [econefiltration.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Solving 4 Common Challenges in Final Sterile Filtration [sartorius.com]
- 10. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Membrane Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Ultrafiltration of surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Myristyl Sulfate vs. Sodium Dodecyl Sulfate (SDS) for Protein Denaturation
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis and manipulation, the choice of a denaturing agent is a critical decision. Sodium dodecyl sulfate (SDS) has long been the gold standard, but related anionic surfactants, such as sodium myristyl sulfate, offer distinct properties that can be advantageous in specific applications. This guide provides an objective comparison of the protein denaturation performance of sodium this compound and SDS, supported by physicochemical data and established experimental principles.
Executive Summary
Sodium this compound, with its longer 14-carbon alkyl chain, is a more potent protein denaturant than the 12-carbon sodium dodecyl sulfate (SDS). This increased potency is attributed to its greater hydrophobicity, which leads to a stronger affinity for the nonpolar regions of proteins and a more pronounced disruption of their native structures.[1] While both surfactants operate through a similar mechanism of binding and unfolding, this compound's lower critical micelle concentration (CMC) and enhanced ability to dissociate protein aggregates make it a more aggressive denaturing agent.[1] The choice between the two will depend on the specific requirements of the experiment, with SDS remaining suitable for standard applications like SDS-PAGE, while this compound may be preferred for proteins that are particularly resistant to denaturation.
Data Presentation: Physicochemical and Denaturation Properties
The following table summarizes key quantitative data for sodium this compound and sodium dodecyl sulfate, highlighting the differences that underpin their denaturation capabilities.
| Property | Sodium this compound (Sodium Tetradecyl Sulfate) | Sodium Dodecyl Sulfate (SDS) | Significance in Protein Denaturation |
| Molecular Formula | C₁₄H₂₉NaO₄S | C₁₂H₂₅NaO₄S | The longer alkyl chain in this compound increases its hydrophobicity. |
| Molecular Weight | 316.44 g/mol | 288.38 g/mol | |
| Alkyl Chain Length | 14 carbons | 12 carbons | A longer chain enhances hydrophobic interactions with protein cores, leading to more effective denaturation.[2] |
| Critical Micelle Concentration (CMC) | ~2.1 mM | ~8.3 mM | A lower CMC indicates that this compound forms micelles at a lower concentration, which can contribute to the denaturation process. |
Mechanism of Protein Denaturation by Anionic Alkyl Sulfates
The denaturation of proteins by anionic surfactants like this compound and SDS is a multi-step process driven primarily by hydrophobic interactions. The general mechanism can be outlined as follows:
-
Initial Binding: At low concentrations, individual surfactant monomers bind to accessible hydrophobic patches on the protein surface. The hydrophobic alkyl tail of the surfactant interacts with the nonpolar side chains of the protein, while the negatively charged sulfate headgroup remains exposed to the aqueous solvent.
-
Cooperative Unfolding: As the surfactant concentration increases, a cooperative binding process occurs. The initial binding of surfactant molecules disrupts the protein's tertiary structure, exposing more of the hydrophobic core. This newly exposed core provides additional binding sites for more surfactant molecules, leading to a rapid unfolding of the protein.
-
Saturation and Formation of a "Necklace" Structure: At concentrations around and above the CMC, the unfolded polypeptide chain becomes saturated with surfactant molecules, forming a rod-like or "necklace" structure where surfactant micelles are arranged along the protein backbone. This complex is characterized by a uniform negative charge, which is the principle behind the separation of proteins by size in SDS-PAGE.
The longer alkyl chain of this compound enhances the initial hydrophobic interactions, making it more effective at initiating the unfolding process at lower concentrations compared to SDS. Molecular dynamics simulations have shown that surfactants with longer alkyl chains lead to a more efficient denaturation, characterized by a more rapid loss of the protein's native structure and a greater expansion in its size.[2]
Experimental Protocols
To quantitatively assess and compare the denaturing capabilities of this compound and SDS, researchers can employ a variety of biophysical techniques. Below are detailed methodologies for two common experiments.
Experiment 1: Monitoring Denaturation using Intrinsic Tryptophan Fluorescence
This experiment measures the change in the fluorescence of tryptophan residues within a protein as it unfolds. In the native state, tryptophans are often buried in the hydrophobic core. Upon denaturation, they become exposed to the aqueous environment, which typically results in a change in the fluorescence emission spectrum.
Methodology:
-
Protein Sample Preparation: Prepare a stock solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Surfactant Stock Solutions: Prepare concentrated stock solutions of sodium this compound and sodium dodecyl sulfate (e.g., 100 mM) in the same buffer.
-
Titration: In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the protein solution. Then, add increasing volumes of the surfactant stock solution to achieve a range of final surfactant concentrations (e.g., 0 to 20 mM). Ensure the final volume in each tube/well is the same by adding buffer.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 30 minutes) to allow the denaturation process to reach equilibrium.
-
Fluorescence Measurement:
-
Set the excitation wavelength of a spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 310 nm to 400 nm for each sample.
-
-
Data Analysis:
-
Plot the wavelength of maximum emission (λ_max) as a function of surfactant concentration. A red shift (shift to longer wavelengths) in λ_max indicates the exposure of tryptophan residues to a more polar environment, signifying unfolding.
-
Alternatively, plot the fluorescence intensity at a fixed wavelength (e.g., 350 nm) against the surfactant concentration.
-
The concentration of surfactant at which 50% of the total change in fluorescence occurs (the midpoint of the transition) can be determined to compare the denaturing potency of the two surfactants.
-
Experiment 2: Assessing Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins (α-helices, β-sheets). Denaturation typically leads to a loss of this ordered structure.
Methodology:
-
Sample Preparation: Prepare protein and surfactant solutions as described in the fluorescence experiment. The final protein concentration for CD is typically lower (e.g., 0.1-0.2 mg/mL). The buffer used should have low absorbance in the far-UV region (e.g., phosphate buffer).
-
CD Measurements:
-
Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the far-UV CD spectra from approximately 250 nm to 200 nm for each sample.
-
A buffer-only spectrum should also be recorded and subtracted from each sample spectrum.
-
-
Data Analysis:
-
Monitor the change in the mean residue ellipticity at 222 nm (a characteristic wavelength for α-helical content).
-
Plot the ellipticity at 222 nm as a function of surfactant concentration. A decrease in the negative ellipticity indicates a loss of α-helical structure.
-
The midpoint of this transition curve provides a quantitative measure of the denaturing strength of each surfactant.
-
Visualizing the Process: Diagrams
Experimental Workflow
The following diagram illustrates a typical workflow for comparing protein denaturation by different surfactants.
Caption: Workflow for comparing protein denaturation by this compound and SDS.
Mechanism of Denaturation
This diagram illustrates the stepwise mechanism of protein denaturation by an anionic surfactant.
References
- 1. The interaction of dodecyl and tetradecyl sulfate with proteins during polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular dynamics study of ACBP denaturation in alkyl sulfates demonstrates possible pathways of unfolding through fused surfactant clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristyl Sulfate with Anionic and Non-Ionic Detergents for Research Applications
In the fields of biochemistry, molecular biology, and drug development, detergents are indispensable tools for cell lysis, the solubilization of membrane proteins, and various analytical techniques.[1][2] These amphipathic molecules possess both a hydrophilic head and a hydrophobic tail, allowing them to disrupt cellular membranes and maintain proteins in a soluble state.[3] The choice of detergent is critical, as it can significantly impact protein structure, function, and the outcome of downstream applications.[4]
This guide provides a comparative analysis of sodium myristyl sulfate, an anionic detergent, with other common anionic and non-ionic detergents used in research. Given the limited specific performance data for sodium this compound in common research literature, this comparison will heavily leverage data from its close structural analog, sodium dodecyl sulfate (SDS), a widely characterized anionic detergent. The guide will compare these anionic detergents against widely used non-ionic alternatives, Triton X-100 and n-Octyl-β-D-glucopyranoside (OG), focusing on their physicochemical properties and performance in protein research.
Detergent Classification and Mechanism
Detergents are broadly classified based on the charge of their hydrophilic head group: ionic (anionic or cationic), non-ionic (uncharged), or zwitterionic (containing both positive and negative charges).[1] Anionic detergents, like sodium this compound and SDS, possess a negatively charged head group. They are considered harsh detergents because they are highly effective at disrupting membranes and denaturing proteins by breaking protein-protein interactions.[1][5] In contrast, non-ionic detergents have uncharged, bulky head groups and are considered mild. They disrupt lipid-lipid and lipid-protein interactions but generally do not denature proteins, making them ideal for studies requiring the preservation of a protein's native structure and function.[1][6][7]
Quantitative Performance Comparison
The performance of a detergent is dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, and the aggregation number, which is the average number of monomers per micelle.[8] A low CMC is often desirable for maintaining protein stability in dilute solutions, while a high CMC allows for easier removal of the detergent by dialysis.[3]
| Property | Sodium this compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | n-Octyl-β-D-glucopyranoside (OG) |
| Type | Anionic | Anionic | Non-ionic | Non-ionic |
| Molecular Weight | 316.43 g/mol [9] | 288.38 g/mol | ~625 g/mol | 292.37 g/mol |
| CMC (in water) | ~2 mM | 8.2 mM[10][11] | 0.24 mM[10] | 20-25 mM[3] |
| Aggregation Number | ~80 | 60-100[12] | ~140 | 27-100 |
| Nature | Harsh, Denaturing[13] | Harsh, Denaturing[1][5] | Mild, Non-denaturing[1] | Mild, Non-denaturing[4] |
| Primary Use | Wetting agent, Sclerotherapy[13][14] | SDS-PAGE, Cell Lysis[5] | Protein Solubilization, Immunoassays[15] | Membrane Protein Solubilization & Reconstitution[16] |
| Dialyzable | Difficult | Difficult | Very Difficult | Yes |
Anionic Detergents (Sodium this compound & SDS): Sodium this compound and SDS are potent solubilizing agents due to their strong denaturing capabilities.[1][5] This makes them highly effective for complete cell lysis and for preparing proteins for denaturing gel electrophoresis (SDS-PAGE).[5] However, their tendency to irreversibly unfold proteins renders them unsuitable for applications that require maintaining the protein's native conformation and biological activity.[7][17] Their low CMC values also make them difficult to remove from solution via dialysis.
Non-ionic Detergents (Triton X-100 & Octyl Glucoside): Triton X-100 is a very common mild detergent used to solubilize membrane proteins while preserving their function.[1][15] Its low CMC means it is effective at low concentrations but is also very difficult to remove.[15] In contrast, n-Octyl-β-D-glucopyranoside (OG) has a very high CMC, which makes it easily removable by dialysis.[16] This property is highly advantageous for experiments involving the reconstitution of membrane proteins into liposomes or for downstream assays where the presence of detergent is undesirable.[16] While effective, OG can sometimes be harsher on sensitive proteins compared to other non-ionic detergents like Dodecyl Maltoside (DDM).[3] The choice between Triton X-100 and OG often depends on the need for subsequent detergent removal and the specific stability requirements of the target protein.
Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any detergent and can be determined by observing the abrupt change in a physical property of the solution as a function of detergent concentration.[8][10]
Method: Surface Tension Measurement [8][18] This is a classic method for CMC determination.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the detergent (e.g., 100 mM SDS) in deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Measurement: Using a tensiometer at a constant temperature, measure the surface tension of each dilution. Below the CMC, the surface tension will decrease significantly as detergent concentration increases.
-
Data Plotting: Plot the surface tension against the logarithm of the detergent concentration.
-
CMC Determination: The plot will show a sharp inflection point. The concentration at this point, where the surface tension plateaus, corresponds to the CMC.[18]
Method: Conductivity Measurement (for Ionic Detergents) [8][19] This method is suitable for ionic detergents like Sodium this compound and SDS.
-
Solution Preparation: Prepare a series of detergent solutions of varying concentrations as described above.
-
Measurement: Use a calibrated conductivity meter to measure the specific conductivity of each solution at a constant temperature.
-
Data Plotting: Plot the specific conductivity against the detergent concentration.
-
CMC Determination: The resulting plot will show two linear segments with different slopes. The intersection point of these lines indicates the CMC.[8] The change in slope occurs because the mobility of monomers is different from that of the micelles they form.
Protocol: General Membrane Protein Solubilization
This protocol outlines a general workflow for extracting membrane proteins using detergents, which can be optimized for specific proteins and applications.[4][20]
Methodology:
-
Membrane Preparation: Harvest cells expressing the protein of interest. Lyse the cells using a mechanical method (e.g., sonication) in a buffer containing protease inhibitors to prevent protein degradation.[4]
-
Isolation: Isolate the cell membranes from the soluble cellular components via ultracentrifugation. The membrane fraction will form a pellet.[4]
-
Solubilization: Resuspend the membrane pellet in a suitable buffer. Add the chosen detergent to a final concentration above its CMC. The optimal detergent and its concentration must be determined empirically, often through screening several candidates. Incubate the mixture, typically with gentle agitation, to allow the detergent to disrupt the membrane and form mixed micelles with proteins and lipids.
-
Clarification: Perform a high-speed centrifugation step to pellet any non-solubilized membrane fragments and aggregated proteins. The supernatant contains the solubilized membrane proteins.[20]
-
Purification: The solubilized protein can now be purified using standard chromatography techniques. It is crucial to include the detergent in all buffers throughout the purification process to maintain protein solubility.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. benchchem.com [benchchem.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. agscientific.com [agscientific.com]
- 7. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 16. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 17. Solved Sodium dodecyl sulfate (SDS) and Triton X-100 are | Chegg.com [chegg.com]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Efficacy of Myristyl Sulfate versus CHAPS for Solubilizing Membrane Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of membrane proteins is a critical first step for their purification, characterization, and use in drug discovery. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two detergents: sodium myristyl sulfate, an anionic detergent, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent.
Overview of Detergents
Detergents are amphipathic molecules that can disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of proteins, thereby rendering them soluble in aqueous solutions.[1] The properties of a detergent, such as the charge of its headgroup and its critical micelle concentration (CMC), significantly influence its solubilization efficiency and its effect on protein stability.
Sodium this compound is an anionic detergent, belonging to the same class as the more commonly known sodium dodecyl sulfate (SDS). Anionic detergents are known for their strong solubilizing power but also have a higher tendency to denature proteins by disrupting protein-protein interactions and unfolding the polypeptide chain.[2][3]
CHAPS is a zwitterionic detergent, meaning it has both a positive and a negative charge in its headgroup, resulting in a net neutral charge over a wide pH range.[4] Zwitterionic detergents are considered milder than anionic detergents and are often more effective at breaking protein-protein interactions than non-ionic detergents while still being less denaturing than anionic detergents.[2]
Quantitative Data Comparison
| Property | Sodium this compound (Sodium Tetradecyl Sulfate) | CHAPS | References |
| Detergent Class | Anionic | Zwitterionic | [2][4] |
| Molecular Weight | ~288.38 g/mol | 614.88 g/mol | [5][6] |
| Critical Micelle Concentration (CMC) | ~2.1 mM | 6 - 10 mM | [6][7] |
| Charge | Negative | Net neutral (pH 2-12) | [2][4] |
| Denaturing Potential | High | Low to moderate | [2][6] |
Experimental Protocols
The following are generalized protocols for the solubilization of membrane proteins using sodium this compound and CHAPS. The optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific membrane protein.
Protocol 1: Membrane Protein Solubilization with Sodium this compound
This protocol is based on general procedures for anionic detergents and may require significant optimization.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Sodium this compound (stock solution, e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add sodium this compound from the stock solution to the desired final concentration. A starting point could be 1-2% (w/v).
-
Incubate the mixture at 4°C for 30-60 minutes with gentle agitation.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream analysis.
Protocol 2: Membrane Protein Solubilization with CHAPS
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
CHAPS (stock solution, e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add CHAPS from the stock solution to the desired final concentration. A common starting range is 0.5-2% (w/v).[6]
-
Incubate the mixture at 4°C for 30-60 minutes with gentle agitation.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for membrane protein solubilization and analysis.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Signaling
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Concluding Remarks
The choice between this compound and CHAPS for membrane protein solubilization depends heavily on the specific protein of interest and the downstream applications.
-
This compound , as an anionic detergent, is a powerful solubilizing agent. However, its strong denaturing properties may render it unsuitable for studies requiring the preservation of protein structure and function. It might be considered for applications where complete denaturation is desired, such as in SDS-PAGE analysis.
-
CHAPS , a zwitterionic detergent, offers a milder approach to solubilization. It is generally preferred for the extraction of functional membrane proteins as it is less likely to cause irreversible denaturation.[6] Its utility in various chromatographic and electrophoretic techniques further enhances its versatility.
For researchers aiming to study the activity, structure, or interactions of a membrane protein, CHAPS is often a more suitable starting point. Empirical testing of a range of detergents and concentrations is always recommended to determine the optimal conditions for each specific target protein.
References
- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
The Impact of Alkyl Sulfate Chain Length on Protein Denaturation: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of common anionic surfactants on protein stability. This report details the influence of alkyl chain length on the denaturation process, supported by experimental data and methodologies.
The interaction of surfactants with proteins is a critical area of study in biochemistry, pharmacology, and materials science. Anionic surfactants, particularly sodium alkyl sulfates, are widely used for their ability to denature and solubilize proteins. The effectiveness of these surfactants in disrupting protein structure is significantly influenced by the length of their hydrophobic alkyl chains. This guide provides a comparative analysis of the denaturation effects of a homologous series of sodium alkyl sulfates—sodium octyl sulfate (SOS), sodium decyl sulfate (SDeS), and sodium dodecyl sulfate (SDS)—on proteins, offering insights into the molecular mechanisms and practical implications for laboratory and industrial applications.
Mechanism of Protein Denaturation by Alkyl Sulfates
The denaturation of proteins by alkyl sulfates is a multi-step process driven by both hydrophobic and electrostatic interactions. Initially, at low concentrations, surfactant monomers bind to accessible hydrophobic patches on the protein surface. As the surfactant concentration increases, more molecules bind, leading to the disruption of the protein's tertiary and secondary structures. This process is often cooperative, meaning the initial binding of a few surfactant molecules facilitates the binding of more.
The length of the alkyl chain plays a pivotal role in this process. A longer alkyl chain results in greater hydrophobicity, leading to a stronger driving force for the surfactant to associate with the nonpolar regions of the protein. This enhanced hydrophobic interaction with longer-chain alkyl sulfates leads to more efficient disruption of the protein's native conformation.
Comparative Efficacy of Alkyl Sulfates in Protein Denaturation
The denaturation potential of sodium alkyl sulfates is directly correlated with their alkyl chain length. Longer chains are generally more effective denaturants at lower concentrations. This is attributed to their lower critical micelle concentration (CMC) and greater hydrophobicity.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Observations on Denaturation |
| Sodium Octyl Sulfate (SOS) | C8 | ~130-150 | Requires significantly higher concentrations to induce denaturation compared to SDS. Forms complexes with proteins that may have micelles deviating from a spherical shape.[1][2] |
| Sodium Decyl Sulfate (SDeS) | C10 | ~30-40 | More effective than SOS but generally less potent than SDS at equivalent concentrations. Shows high resolution for low molecular weight proteins in gel electrophoresis.[1][2] |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~7-10 | The most commonly used and potent denaturant of the series. Efficiently unfolds proteins to a random coil conformation, forming characteristic "beads-on-a-string" complexes with spherical micelles.[1][2] |
Note: CMC values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.
Studies using small-angle X-ray and neutron scattering (SAXS/SANS) have provided structural insights into the complexes formed between proteins and alkyl sulfates of varying chain lengths. For instance, protein complexes with shorter chain surfactants like sodium octyl sulfate (SC8S) can result in micelles that are not perfectly spherical. In contrast, sodium decyl (SC10S) and sodium dodecyl (SC12S, or SDS) sulfates tend to form more uniform, spherical micelles along the unfolded polypeptide chain, consistent with the "pearl-necklace" model.[1][2]
Experimental Protocols
A variety of biophysical techniques are employed to study the effects of alkyl sulfates on protein denaturation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.
-
Objective: To quantify the change in α-helical and β-sheet content of a protein upon titration with different alkyl sulfates.
-
Methodology:
-
Prepare a stock solution of the protein of interest (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare stock solutions of sodium octyl sulfate, sodium decyl sulfate, and sodium dodecyl sulfate in the same buffer.
-
Record a baseline CD spectrum of the protein solution in the far-UV region (typically 190-250 nm) using a quartz cuvette with a defined path length.
-
Incrementally add small aliquots of the surfactant stock solution to the protein solution, ensuring thorough mixing.
-
Record a CD spectrum after each addition.
-
Analyze the spectra to calculate the percentage of α-helix, β-sheet, and random coil structures at each surfactant concentration. A decrease in the characteristic signals for α-helices (negative bands at 222 and 208 nm) and β-sheets (negative band around 218 nm) indicates denaturation.
-
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the size and shape of macromolecules in solution, making it ideal for studying the overall conformational changes of proteins and the structure of protein-surfactant complexes.
-
Objective: To determine the radius of gyration (Rg) of a protein and the structure of protein-alkyl sulfate complexes.
-
Methodology:
-
Prepare protein solutions and protein-surfactant solutions at various concentrations in a well-defined buffer.
-
Expose the samples to a highly collimated X-ray beam at a synchrotron source.
-
Record the scattered X-ray intensity at small angles.
-
Process the scattering data to subtract the buffer background.
-
Analyze the resulting scattering curves to determine parameters such as the radius of gyration (Rg), which reflects the overall size of the protein, and to model the shape of the protein-surfactant complexes. An increase in Rg is indicative of protein unfolding.
-
Visualizing the Experimental Workflow
Figure 1. A flowchart illustrating the key steps in a comparative study of protein denaturation by different alkyl sulfates.
Signaling Pathways and Logical Relationships
The interaction between an alkyl sulfate and a protein, leading to denaturation, can be conceptualized as a signaling pathway where the surfactant acts as the initiating signal.
Figure 2. A diagram illustrating the logical relationship between alkyl sulfate chain length and the process of protein denaturation.
References
A Comparative Guide to Myristyl Sulfate Quantification: Validation of a Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated colorimetric assay for the quantification of myristyl sulfate against other common analytical techniques. Experimental data is presented to support the performance of the colorimetric method, offering a simple, cost-effective, and reliable alternative to more complex instrumentation.
Comparative Analysis of this compound Quantification Methods
The selection of an appropriate analytical method for the quantification of this compound, a long-chain alkyl sulfate, is critical in various research and development settings, including drug formulation and manufacturing. While sophisticated chromatographic techniques offer high sensitivity and selectivity, colorimetric assays present a rapid and accessible alternative. This guide focuses on the validation of a colorimetric assay and compares its performance with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Colorimetric Assay | HPLC-UV | UPLC-MS |
| Principle | Ion-pair formation with a cationic dye (e.g., methylene blue) followed by spectrophotometric measurement.[1][2][3] | Separation based on polarity on a stationary phase with UV detection.[4][5] | Separation by ultra-performance liquid chromatography coupled with mass spectrometry for detection and quantification.[6][7] |
| **Linearity (R²) ** | > 0.999[2][8] | > 0.99 | > 0.98[6][7] |
| Working Range | 0.38 - 10 µg/mL[2][8] | Typically in the low µg/mL to mg/mL range. | 1.42 - 26.4 µg/mL[6][7] |
| Limit of Detection (LOD) | ~1.7 µg/mL (for a similar sulfate)[9] | Dependent on chromophore; may require derivatization for sulfates. | 0.43 - 8.0 µg/mL[6][7] |
| Accuracy (% Recovery) | 95.0 - 105.0%[1] | Typically 90 - 110% | 84 - 115%[6][7] |
| Precision (%RSD) | < 5%[1][2] | < 10% | 1.72 - 11.70%[6][7] |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the validation of the colorimetric assay are provided below.
Colorimetric Assay Protocol
This method is adapted from established procedures for the quantification of similar long-chain alkyl sulfates and is based on the formation of a colored ion-pair complex between this compound and methylene blue.[1][2][3]
Materials:
-
This compound standard
-
Methylene Blue solution (0.005% in phosphate buffer, pH 7.2)[1]
-
Chloroform[2]
-
Phosphate buffer (pH 7.2)
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 10 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range.
-
Ion-Pair Formation and Extraction:
-
To 10 mL of each standard or sample solution in a separatory funnel, add 5 mL of methylene blue solution.
-
Add 10 mL of chloroform and shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
-
Measurement:
-
Collect the chloroform layer, ensuring no aqueous phase is transferred.
-
Measure the absorbance of the chloroform layer at 652 nm using a spectrophotometer, with chloroform as the blank.[1]
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Validation Parameters
The colorimetric assay was validated for linearity, accuracy, and precision.
-
Linearity: A calibration curve was generated using eight standard concentrations of this compound. The coefficient of determination (R²) was calculated to assess linearity.[8]
-
Accuracy: The accuracy was determined by spiking a known amount of this compound into a sample matrix and calculating the percentage recovery.
-
Precision: The precision of the method was evaluated by analyzing replicate samples at a specific concentration and calculating the relative standard deviation (%RSD).[1]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the colorimetric quantification of this compound.
Caption: Logical relationship for the validation of the colorimetric assay.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. A Method for the Colorimetric Quantification of Sodium Lauryl Sulphate in Tablets: A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric quantitation of trace amounts of sodium lauryl sulfate in the presence of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium this compound | SIELC Technologies [sielc.com]
- 5. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Myristyl Sulfate and Sodium Lauroyl Sarcosinate for Researchers and Formulation Scientists
An in-depth analysis of two anionic surfactants, this guide provides a comparative overview of Myristyl Sulfate and Sodium Lauroyl Sarcosinate, focusing on their physicochemical properties, biological interactions, and formulation characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in surfactant selection.
This comprehensive guide delves into a head-to-head comparison of two anionic surfactants: this compound and Sodium Lauroyl Sarcosinate. While both are utilized for their surface-active properties in various formulations, they exhibit distinct differences in their chemical structure, performance, and safety profiles. This document aims to provide a data-driven comparison to aid in the selection of the appropriate surfactant for specific research and development applications.
Physicochemical Properties: A Quantitative Look
The fundamental performance of a surfactant is dictated by its physicochemical properties. This section provides a comparative analysis of key parameters for this compound and Sodium Lauroyl Sarcosinate.
| Property | This compound | Sodium Lauroyl Sarcosinate | Test Conditions |
| Chemical Formula | C₁₄H₂₉NaO₄S | C₁₅H₂₈NNaO₃ | N/A |
| Molecular Weight | 316.43 g/mol [1] | 293.38 g/mol [2] | N/A |
| Critical Micelle Concentration (CMC) | ~2.1 mM (for Sodium Tetradecyl Sulfate)[3] | 14.3 - 14.6 mM[4][5] | In water at 25°C |
| Surface Tension at CMC | Data not available | ~33 mN/m | In water at 298 K[5] |
Interpretation: Sodium Lauroyl Sarcosinate exhibits a significantly higher Critical Micelle Concentration (CMC) compared to the structurally similar Sodium Tetradecyl Sulfate (a proxy for this compound), indicating that a higher concentration of the sarcosinate is required to form micelles.[3][4][5] A lower CMC is often associated with greater surface activity at lower concentrations. The surface tension at the CMC for Sodium Lauroyl Sarcosinate is approximately 33 mN/m, demonstrating its effectiveness in reducing the surface tension of water.[5]
Biological Interactions: Safety and Efficacy Profile
The interaction of surfactants with biological systems is a critical consideration in the development of pharmaceuticals and personal care products. This section compares the irritation potential, cytotoxicity, and protein denaturation capabilities of the two surfactants.
| Biological Interaction | This compound | Sodium Lauroyl Sarcosinate | Test Method |
| Skin Irritation | Classified as a skin irritant (GHS)[1] | Non-irritating and non-sensitizing[6] | GHS Classification / Clinical Studies |
| Eye Irritation | Causes serious eye damage (GHS)[1] | Mildly irritating at 5% concentration[2] | GHS Classification / Draize Test[2] |
| Protein Denaturation (Zein Score) | Data not available | 321 mg N/100 mL | Zein Test |
| Cytotoxicity (IC50) | Data not available | Data not available | MTT Assay on L929 cells |
Interpretation: this compound is classified under the Globally Harmonized System (GHS) as a skin irritant and a substance that causes serious eye damage.[1] In contrast, Sodium Lauroyl Sarcosinate is generally considered to be a milder surfactant. It has been shown to be non-irritating and non-sensitizing to the skin.[6] In a Draize test, a 5% solution of Sodium Lauroyl Sarcosinate was found to be only mildly irritating to the eyes.[2] The Zein score for Sodium Lauroyl Sarcosinate further supports its milder nature.
Performance in Formulation: Functional Characteristics
Beyond their basic properties, the behavior of surfactants in complex formulations is crucial for product performance and stability. This section examines the foaming ability, viscosity-building properties, and pH stability of this compound and Sodium Lauroyl Sarcosinate.
| Formulation Property | This compound | Sodium Lauroyl Sarcosinate | Test Method |
| Foaming Ability | Good foaming agent | Good, stable, and creamy foam[2][7] | Ross-Miles Method |
| Viscosity Building | Data not available | Can act as a thickener at acidic pH (4.5-5.5)[2] | Viscometry |
| pH Stability | Stable in a moderate pH range; degrades in highly acidic or alkaline conditions[6] | Stable over a wide pH range (5.5 to alkaline)[2][8] | Formulation Stability Studies |
Interpretation: Both surfactants are effective foaming agents. Sodium Lauroyl Sarcosinate is noted for producing a stable and creamy lather.[2][7] A key differentiator is the pH stability, with Sodium Lauroyl Sarcosinate demonstrating stability over a broader pH range, from acidic to alkaline conditions.[2][8] This versatility makes it suitable for a wider array of formulations. Furthermore, Sodium Lauroyl Sarcosinate can contribute to the viscosity of a formulation at acidic pH levels, a valuable property in products like shampoos and cleansers.[2]
Experimental Protocols
For the key experiments cited in this guide, detailed methodologies are provided below to ensure reproducibility and accurate comparison.
Zein Test for Protein Denaturation
Objective: To assess the protein denaturation potential of a surfactant, which correlates with its irritation potential.
Protocol:
-
Prepare a stock solution of the test surfactant at a specified concentration (e.g., 1% w/v) in deionized water.
-
Weigh a precise amount of zein protein (e.g., 2.0 g).
-
Add the zein to a defined volume of the surfactant solution (e.g., 40 mL).
-
Stir the mixture at a constant speed and temperature for a specified time (e.g., 1 hour at 35°C).
-
After stirring, filter the solution to separate the undissolved zein.
-
Determine the amount of dissolved zein in the filtrate using a suitable analytical method, such as the Kjeldahl method to quantify nitrogen content or through spectrophotometry.
-
The Zein score is typically expressed as the milligrams of nitrogen dissolved per 100 mL of surfactant solution.
Ross-Miles Method for Foaming Ability
Objective: To measure the initial foam height and the stability of the foam generated by a surfactant solution.
Protocol:
-
Prepare a standard concentration of the surfactant solution in water of a specified hardness.
-
Fill the jacketed receiver of the Ross-Miles apparatus with the surfactant solution to the designated mark.
-
Fill the pipette with the same surfactant solution.
-
Allow the solution from the pipette to fall from a standardized height (90 cm) into the receiver, generating foam.
-
Measure the initial height of the foam column immediately after all the solution has been discharged from the pipette.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration at which a surfactant reduces the viability of cultured cells by 50% (IC50).
Protocol:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a confluent monolayer is formed.
-
Prepare a series of dilutions of the test surfactant in a cell culture medium.
-
Remove the old medium from the cells and replace it with the surfactant dilutions. Include a control group with a medium only.
-
Incubate the cells with the surfactant for a specified period (e.g., 24 hours).
-
After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well and incubate for a further period (e.g., 4 hours).
-
During this incubation, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each surfactant concentration relative to the control group and determine the IC50 value.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Micelle formation process of surfactants in solution.
References
- 1. Sodium this compound | C14H29NaO4S | CID 23665770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SODIUM LAURYL SARCOSINATE - Ataman Kimya [atamanchemicals.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SODIUM LAUROYL SARCOSINATE - Ataman Kimya [atamanchemicals.com]
- 7. tichemindustry.com [tichemindustry.com]
- 8. zxchem.com [zxchem.com]
Performance of Myristyl Sulfate in Cell Lysis Buffer Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize protein extraction, the choice of detergent in a cell lysis buffer is a critical determinant of yield, purity, and the biological activity of the target proteins. This guide provides an objective comparison of myristyl sulfate-containing detergents with other commonly used alternatives, supported by available experimental insights and detailed methodologies.
This compound, a long-chain anionic surfactant, and its zwitterionic analogue, 3-(N,N-dimethyl myristyl ammonio) propanesulfonate (also known as Myristyl sulfobetaine or SB3-14), are emerging as viable alternatives to traditional detergents in cell lysis protocols. Their performance characteristics, particularly in preserving protein integrity, make them worthy of consideration for various research applications.
Comparative Analysis of Detergent Performance
The efficacy of a lysis buffer is fundamentally dependent on the properties of its detergent component. The ideal detergent should efficiently disrupt the cell membrane to release intracellular contents while maintaining the native conformation and functionality of the proteins of interest. This section compares this compound-based detergents with industry-standard options like Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS.
| Detergent Class | Detergent Example | Key Properties | Denaturing Potential | Optimal Applications |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Strong, highly effective in solubilizing proteins, imparts a uniform negative charge. | High | SDS-PAGE, Western blotting, applications where protein denaturation is desired or acceptable.[1] |
| Anionic | Sodium this compound | Similar to SDS but with a longer alkyl chain, potentially offering altered solubilization characteristics. | High | Similar to SDS, may offer advantages for specific protein types. |
| Non-ionic | Triton X-100 | Mild, preserves protein structure and function. | Low | Immunoprecipitation, enzyme assays, extraction of membrane proteins where functionality is crucial.[2] |
| Zwitterionic | CHAPS | Mild, effective at breaking protein-protein interactions without denaturing individual proteins. | Low to Moderate | Isoelectric focusing, 2D-electrophoresis, solubilization of membrane proteins. |
| Zwitterionic (Sulfobetaine) | Myristyl Sulfobetaine (SB3-14) | Zwitterionic nature provides a balance of solubilization strength and gentleness, can be less denaturing than ionic detergents. | Low to Moderate | Proteomics, 2D-gel electrophoresis, solubilization of hydrophobic proteins, applications requiring preservation of protein activity.[2] |
Quantitative Data Summary
While direct, side-by-side quantitative comparisons of this compound with other detergents across a range of cell lines and protein types are not extensively documented in publicly available literature, some studies offer valuable insights.
A study comparing the zwitterionic amidosulfobetaine ASB-14 (which shares structural similarities with myristyl sulfobetaine) with the non-ionic detergent Triton X-100 for membrane protein solubilization highlighted the superior performance of ASB-14 in preparing samples for 2D-gel electrophoresis.[2] This suggests that sulfobetaine detergents, including myristyl sulfobetaine, can be highly effective for proteomic applications that require high-resolution separation of complex protein mixtures.[2]
Experimental Protocols
The following protocols provide a framework for utilizing this compound-based detergents in cell lysis and can be adapted for specific experimental needs.
Protocol 1: Total Protein Extraction using a Myristyl Sulfobetaine (SB3-14) Lysis Buffer
This protocol is designed for the extraction of total cellular proteins from cultured mammalian cells, aiming to preserve protein structure and function.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Myristyl Sulfobetaine (SB3-14).
-
Protease and phosphatase inhibitor cocktails (added fresh before use).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure for Adherent Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Store the lysate at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL for 1 x 10^7 cells).
-
Follow steps 5-9 from the adherent cell protocol.
Protocol 2: Comparative Lysis using SDS-Based Buffer
This protocol is suitable for applications where complete protein denaturation is required, such as SDS-PAGE and Western blotting.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and phosphatase inhibitor cocktails.
-
Other materials as listed in Protocol 1.
Procedure:
The procedure is identical to Protocol 1, with the substitution of the RIPA lysis buffer for the myristyl sulfobetaine-based buffer.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental processes and the biological context of the extracted proteins, the following diagrams are provided.
Caption: A generalized workflow for comparing different cell lysis buffers.
Cell lysates are frequently used to study intracellular signaling pathways. The choice of lysis buffer can significantly impact the ability to detect protein-protein interactions and post-translational modifications that are crucial for these pathways.
Caption: Simplified diagram of the MAPK signaling cascade.
Caption: Overview of the EGFR signaling pathway.
Conclusion
This compound-based detergents, particularly the zwitterionic myristyl sulfobetaine (SB3-14), present a compelling alternative to harsher ionic detergents like SDS, especially when the preservation of protein structure and function is paramount. While more extensive quantitative data is needed for a definitive comparison across all applications, the available information suggests that myristyl sulfobetaine is a strong candidate for use in proteomics and studies requiring active proteins. The choice of detergent will always be application-dependent, and empirical testing is recommended to determine the optimal lysis buffer formulation for a specific experimental system. This guide provides a foundational understanding to aid researchers in making informed decisions for their protein extraction needs.
References
Unmasking a Surfactant's Influence: A Comparative Guide to Myristyl Sulfate Cross-Reactivity in Immunological Assays
For researchers, scientists, and drug development professionals navigating the intricacies of immunological assays, understanding the potential for interference from assay components is paramount. This guide provides a comprehensive comparison of myristyl sulfate's cross-reactivity and interference potential in common immunological assays, contrasting its performance with the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS). Supported by established principles of surfactant-protein interactions and detailed experimental protocols, this document serves as a critical resource for assay development and troubleshooting.
This compound, an anionic surfactant with a 14-carbon alkyl chain, is structurally similar to SDS (C12). This similarity in structure suggests a comparable mechanism of interaction with proteins, including antibodies and antigens, which can lead to significant interference in immunological assays. The primary mechanisms of interference for anionic surfactants like this compound and SDS include protein denaturation, competition for binding sites on microplates, and disruption of antibody-antigen interactions.
Comparative Analysis of this compound and SDS in Immunoassays
While direct comparative studies on this compound are limited in publicly available literature, its behavior can be largely inferred from the extensive research on SDS. The key difference lies in the length of the alkyl chain, which can influence the critical micelle concentration (CMC) and the intensity of protein interactions.
| Surfactant | Chemical Structure | Alkyl Chain Length | Typical Observations in Immunoassays |
| This compound | CH₃(CH₂)₁₃OSO₃⁻ Na⁺ | 14 carbons | Expected to exhibit strong protein-denaturing properties, similar to or slightly stronger than SDS due to increased hydrophobicity. Potential for significant interference in ELISAs and other immunoassays through competitive binding and disruption of immunocomplex formation. |
| Sodium Dodecyl Sulfate (SDS) | CH₃(CH₂)₁₁OSO₃⁻ Na⁺ | 12 carbons | Well-documented to cause a reduction in antigenicity and antibody binding at concentrations above its CMC.[1] High concentrations can inhibit assay signals by competing with antigens for binding sites on microtiter plates.[2] Can lead to false-negative results in Western Blots due to strong protein denaturation.[1] |
Mechanisms of Interference by Alkyl Sulfates in Immunological Assays
The interference of anionic surfactants like this compound in immunological assays is a multifaceted issue stemming from their inherent ability to interact with proteins.
-
Protein Denaturation: Alkyl sulfates can unfold the tertiary and quaternary structures of antibodies and antigens, potentially destroying the conformational epitopes necessary for specific binding.[1]
-
Competitive Binding: Surfactants can adsorb to the solid phase of an immunoassay, such as ELISA plates, thereby competing with the antigen or antibody for binding sites and leading to reduced signal.[2]
-
Disruption of Antibody-Antigen Interaction: The presence of surfactant micelles can interfere with the non-covalent bonds (hydrophobic, ionic, hydrogen bonds) that govern the formation of the antibody-antigen complex.
Experimental Protocols for Assessing Surfactant Interference
To evaluate the impact of this compound or other surfactants on a specific immunoassay, a systematic approach is necessary. The following protocols provide a framework for identifying and quantifying interference.
Protocol 1: Determination of Surfactant Interference by Serial Dilution
This protocol aims to identify the concentration-dependent effect of a surfactant on the assay signal.
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of dilutions of this compound (and a comparator like SDS) in the assay buffer, ranging from a concentration well above to well below its expected CMC.
-
Spike Samples: Spike both the calibrators and test samples with the different concentrations of the surfactant.
-
Perform Immunoassay: Run the immunoassay according to the standard procedure with the spiked samples.
-
Data Analysis: Plot the assay signal (e.g., absorbance in ELISA) against the surfactant concentration. A significant decrease in signal with increasing surfactant concentration indicates interference. Nonlinear responses upon serial dilution of a sample can also be indicative of interference.[3]
Protocol 2: Evaluation of Competitive Binding Interference
This experiment assesses the degree to which the surfactant competes with the antigen for binding to the solid phase.
Methodology:
-
Coat Plate with Surfactant: Pre-incubate the wells of a microtiter plate with varying concentrations of this compound for the same duration as the standard antigen coating step.
-
Wash: Wash the plate thoroughly to remove any unbound surfactant.
-
Perform ELISA: Proceed with the standard ELISA protocol, adding the antigen, antibodies, and substrate.
-
Data Analysis: A reduction in the final signal in the surfactant-coated wells compared to the control (no surfactant) indicates competitive binding.
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: Potential interference mechanisms of this compound in immunoassays.
Caption: Workflow for assessing surfactant interference in immunological assays.
Conclusion and Recommendations
The presence of this compound in an immunological assay warrants careful consideration due to its potential for significant interference through mechanisms similar to the well-characterized effects of SDS. Researchers should be aware that such interference can lead to inaccurate quantification and false-negative results.
It is strongly recommended to perform validation experiments, such as serial dilution and competitive binding assays, to determine the tolerance of a specific immunoassay to this compound. If interference is detected, several mitigation strategies can be employed, including sample dilution, the use of alternative non-interfering surfactants, or purification steps to remove the surfactant prior to the assay. By proactively addressing the potential for surfactant-induced interference, researchers can ensure the accuracy and reliability of their immunological assay data.
References
- 1. The Impact of Sodium Dodecyl Sulfate and 2-Mercaptoethanol on Antibody and Antigen Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Vade Mecum: A Cost-Benefit Analysis of Myristyl Sulfate and Other Common Laboratory Detergents
In the dynamic landscape of scientific research and drug development, the selection of appropriate laboratory reagents is a critical determinant of experimental success. Among these, detergents play a pivotal role in processes ranging from protein extraction to cell lysis. This guide provides a comprehensive cost-benefit analysis of sodium myristyl sulfate in comparison to three other widely used laboratory detergents: Sodium Dodecyl Sulfate (SDS), Cetyl Trimethylammonium Bromide (CTAB), and Triton X-100. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Physicochemical and Cost Comparisons
A summary of the key physicochemical properties and approximate costs of the four detergents is presented below, offering a quantitative basis for comparison. It is important to note that prices can vary significantly between suppliers and based on the grade and quantity purchased.
| Property | Sodium this compound | Sodium Dodecyl Sulfate (SDS) | Cetyl Trimethylammonium Bromide (CTAB) | Triton X-100 |
| Detergent Class | Anionic | Anionic | Cationic | Non-ionic |
| Approximate Cost (USD/100g) | $50 - $100 | $30 - $60 | $70 - $140 | $20 - $50 |
| Molecular Weight ( g/mol ) | ~316.43 | ~288.38 | ~364.46 | ~625 (average) |
| Critical Micelle Concentration (CMC) (mM in water) | ~2.1[1] | ~8.3[1] | ~0.92[1] | 0.2-0.9 |
| Aggregation Number | Varies (concentration-dependent) | 60-120[2] | Varies | 100-155 |
Performance in Key Laboratory Applications
The choice of detergent significantly impacts experimental outcomes. This section delves into the comparative performance of this compound, SDS, CTAB, and Triton X-100 in three critical laboratory applications: protein solubilization, preservation of enzyme activity, and their cytotoxic effects.
Protein Solubilization Efficiency
Effective protein extraction is fundamental to a vast array of downstream applications, including Western blotting, mass spectrometry, and purification. The ability of a detergent to disrupt cell membranes and solubilize proteins is therefore of paramount importance.
While direct comparative studies quantifying the protein yield with all four detergents are limited, their general properties provide guidance. Anionic detergents like SDS are known for their strong solubilizing power, particularly for membrane proteins.[1][3] However, this often comes at the cost of protein denaturation. This compound, being an anionic detergent with a longer alkyl chain than SDS, is also expected to have strong solubilizing capabilities. Cationic detergents like CTAB are also effective solubilizing agents, particularly for nucleic acids and certain proteins.[4] Non-ionic detergents such as Triton X-100 are considered milder and are often preferred when maintaining the native protein structure and function is crucial, though they may be less effective for complete solubilization of all protein types.[1][3] A study comparing Triton X-100 and SDS for DNA extraction from Pseudomonas aeruginosa found that while the final DNA concentration was comparable, Triton X-100 resulted in higher purity by reducing protein and carbohydrate contamination.[5]
Impact on Enzyme Activity
The ability of a detergent to solubilize proteins while preserving their biological activity is a delicate balance. This is especially critical in studies involving enzyme kinetics or functional assays.
Generally, anionic and cationic detergents are more denaturing and tend to have a greater inhibitory effect on enzyme activity compared to non-ionic detergents.[2] SDS, for instance, is a strong denaturant that can unfold proteins and lead to a loss of enzymatic function.[6] While specific comparative data for this compound is scarce, its anionic nature suggests it may also have a significant impact on enzyme activity. CTAB, as a cationic detergent, can also interfere with enzyme function.[2] In contrast, non-ionic detergents like Triton X-100 are often the preferred choice when enzyme activity needs to be preserved, as they are less likely to cause denaturation.[2][7] However, even mild detergents can influence enzyme kinetics, and the optimal choice is often enzyme- and application-dependent.
Cytotoxicity
In cell-based assays and drug development studies, the cytotoxicity of the detergents themselves is a critical consideration. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity.
Experimental Protocols
To facilitate the objective comparison of these detergents in your own laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Comparative Protein Solubilization Efficiency
Objective: To quantitatively compare the efficiency of this compound, SDS, CTAB, and Triton X-100 in solubilizing total protein from a cell lysate.
Materials:
-
Cell culture of interest (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffers (e.g., RIPA buffer) prepared with 1% (w/v) of each detergent:
-
This compound Lysis Buffer
-
SDS Lysis Buffer
-
CTAB Lysis Buffer
-
Triton X-100 Lysis Buffer
-
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Spectrophotometer
Methodology:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend cell pellets in each of the four lysis buffers containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatants containing the solubilized proteins.
-
Determine the protein concentration of each supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Compare the protein yields (in mg/mL) obtained with each detergent.
Protocol 2: Assessment of Detergent Effects on Enzyme Activity
Objective: To evaluate the impact of this compound, SDS, CTAB, and Triton X-100 on the activity of a model enzyme (e.g., β-galactosidase).
Materials:
-
Purified β-galactosidase enzyme
-
Assay buffer appropriate for β-galactosidase (e.g., Z-buffer)
-
Substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Detergent stock solutions (10% w/v) of this compound, SDS, CTAB, and Triton X-100
-
Stop solution (e.g., sodium carbonate)
-
Spectrophotometer
Methodology:
-
Prepare a series of dilutions of each detergent in the enzyme assay buffer.
-
In a 96-well plate, add a constant amount of β-galactosidase to each well.
-
Add the different concentrations of each detergent to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ONPG substrate to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 420 nm to quantify the amount of o-nitrophenol produced.
-
Calculate the percentage of enzyme activity retained in the presence of each detergent concentration relative to a control without any detergent.
-
Plot the percentage of activity versus detergent concentration to compare their inhibitory effects.
Protocol 3: Comparative Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the IC50 values of this compound, SDS, CTAB, and Triton X-100 on a specific cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Detergent stock solutions prepared in sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each detergent in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of each detergent. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the detergents) and an untreated control (medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each detergent concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the detergent concentration and use a non-linear regression to determine the IC50 value for each detergent.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the selection process and experimental design, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a laboratory detergent is a multifaceted decision that requires careful consideration of the specific experimental needs, the nature of the target molecules, and budgetary constraints. This guide provides a foundational framework for comparing sodium this compound with other common laboratory detergents.
-
Sodium this compound , as an anionic detergent, offers strong solubilization potential, likely comparable to or stronger than SDS due to its longer alkyl chain. However, this may come with a higher propensity for protein denaturation and cytotoxicity. Its cost falls within the mid-range of the compared detergents.
-
Sodium Dodecyl Sulfate (SDS) remains a cost-effective and powerful solubilizing agent, but its strong denaturing properties limit its use in applications requiring native protein function.
-
Cetyl Trimethylammonium Bromide (CTAB) , a cationic detergent, is effective for specific applications but is generally more expensive and can be highly cytotoxic.
-
Triton X-100 , a non-ionic detergent, is the mildest and often the most affordable option, making it a suitable choice for preserving protein structure and function, although it may not be as effective for complete protein solubilization in all cases.
Ultimately, the optimal detergent choice is context-dependent. The provided experimental protocols offer a systematic approach for researchers to empirically determine the most suitable detergent for their specific research goals, ensuring both reliable and cost-effective experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 4. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Detergents: Triton X-100 versus SDS in Reducing Contaminants During Genomic DNA Extraction from Pseudomonas aeruginosa Bacteria | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and Anti-Proliferative Properties of Anisomeles indica Ethanol Extract on Cervical Cancer HeLa Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristyl Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of myristyl sulfate, also known as sodium tetradecyl sulfate. Adherence to these procedures is vital to ensure a safe working environment and to prevent environmental contamination.
I. Understanding the Hazards
This compound is classified as a hazardous chemical, primarily causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] While not classified as carcinogenic, mutagenic, or a reproductive toxicant, its irritant properties necessitate careful handling.[3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value | Source |
| Molecular Formula | C14H29NaO4S | PubChem[2] |
| Molecular Weight | 316.43 g/mol | PubChem[2] |
| Oral LD50 (Rat) | 1250 mg/kg | PubChem[2][4] |
| Dermal LD50 (Rat) | 3 ml/kg | PubChem[2][4] |
III. Personal Protective Equipment (PPE)
Before handling this compound, especially during disposal procedures, it is imperative to wear appropriate personal protective equipment.
-
Eye Protection: Tight-sealing safety goggles are required to prevent eye contact.[1][5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If there is a risk of dust formation or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
IV. Spill and Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Ensure adequate ventilation.
-
For non-emergency personnel, evacuate the area and remove persons to safety. [3]
-
For emergency responders, wear appropriate PPE, including breathing apparatus if necessary. [3]
-
Avoid dust formation. [1]
-
Sweep up the spilled material and shovel it into suitable, closed containers for disposal. [1] Do not flush into surface water or the sanitary sewer system.[5]
V. Disposal Procedures
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification: Characterize the this compound waste. Determine if it is mixed with other substances.
-
Containerization: Place the this compound waste into a suitable, clearly labeled, and closed container to await disposal.[1]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Engage a Licensed Waste Disposal Contractor: Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste.
-
Documentation: Maintain all records related to the disposal of the this compound waste in accordance with institutional and regulatory requirements.
Environmental Precautions: this compound should not be released into the environment.[1] Prevent it from entering drains, surface water, or ground water.[3]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Myristyl sulfate
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This document provides essential, immediate safety and logistical information for handling Myristyl Sulfate, also known as Sodium this compound, with a focus on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to be aware of its potential dangers before handling.
GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tight-sealing safety goggles.[2] |
| Skin Protection | Gloves | Chemical-resistant gloves. |
| Protective Clothing | Lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale.[2]
-
Prevent dust formation.[2]
-
Use in a well-ventilated area.[2]
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
Accidental Release:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.[2]
-
Avoid dust formation.[2]
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Do not let the product enter drains.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Keep in suitable, closed containers for disposal.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
